molecular formula C15H24 B1244497 Gibbane

Gibbane

Cat. No.: B1244497
M. Wt: 204.35 g/mol
InChI Key: BRIUXPNFDNMNPK-APSKQVOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibbane-1,10-dicarboxylic acid derivatives represent a key class of diterpenoid carboxylic acids that form the structural core of gibberellin plant hormones . Gibberellins (GAs) are vital tetracyclic diterpenoids that regulate numerous aspects of plant growth and development . Researchers utilize this high-purity this compound compound to investigate the biosynthetic pathways of over 126 identified gibberellins, many of which act as endogenous regulators mediating developmental and environmental signals in higher plants . The primary research value lies in studying the mechanism of action of bioactive gibberellins like GA1, GA3, and GA4, which are critical for stem elongation, seed germination, leaf expansion, and flowering . These bioactive GAs function by binding to the GID1 receptor, which then interacts with DELLA protein repressors, leading to their degradation via the 26S proteasome and subsequent activation of gibberellin-responsive genes that drive growth processes . This product is essential for phytohormone research, particularly in exploring how GAs promote cell division and elongation, induce hydrolytic enzymes like α-amylase in germinating seeds, and reverse growth restrictions imposed by environmental stress . This product is supplied for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,3S,12S)-tetracyclo[10.2.1.01,9.03,8]pentadecane

InChI

InChI=1S/C15H24/c1-2-4-13-12(3-1)10-15-8-7-11(9-15)5-6-14(13)15/h11-14H,1-10H2/t11-,12-,13?,14?,15+/m0/s1

InChI Key

BRIUXPNFDNMNPK-APSKQVOWSA-N

SMILES

C1CCC2C(C1)CC34C2CCC(C3)CC4

Isomeric SMILES

C1CCC2[C@@H](C1)C[C@]34C2CC[C@H](C3)CC4

Canonical SMILES

C1CCC2C(C1)CC34C2CCC(C3)CC4

Origin of Product

United States

Foundational & Exploratory

The Core Chemical Structure of Gibberellins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating a multitude of developmental processes, including seed germination, stem elongation, flowering, and fruit development.[1][2][3] This guide provides a detailed overview of the core chemical structure of gibberellins, their classification, and the methodologies used for their analysis, intended for researchers and professionals in plant science and drug development.

The ent-Gibberellane Skeleton: The Foundational Structure

All gibberellins are derived from a common foundational structure known as the ent-gibberellane skeleton .[1][4] This tetracyclic ring system is the defining feature of the gibberellin family.[5] The ent- designation indicates an enantiomeric configuration at the stereocenters compared to the standard gibberellane structure. The core skeleton consists of four rings, conventionally labeled A, B, C, and D, forming a complex bridged system.[5]

Classification of Gibberellins: C₁₉ and C₂₀ Forms

Gibberellins are broadly classified into two main groups based on the number of carbon atoms in their structure: C₂₀ and C₁₉ gibberellins.[1][6]

  • C₂₀ Gibberellins: These compounds contain the full complement of 20 carbon atoms from their diterpenoid precursor.[6] They serve as the initial products in the biosynthetic pathway and are precursors to the C₁₉ forms.[6]

  • C₁₉ Gibberellins: These are generally the biologically active forms of the hormone.[1] They are derived from C₂₀ precursors through the metabolic removal of the C-20 carbon atom. A key distinguishing feature of C₁₉ gibberellins is the presence of a five-membered lactone bridge, known as a γ-lactone, which links the C-4 and C-10 positions.[1][7]

As of 2020, 136 different gibberellins (designated GA₁ through GA₁₃₆) have been identified from plants, fungi, and bacteria.[1]

Structural Features of Bioactive Gibberellins

While many gibberellins exist, only a few possess significant biological activity. The most prominent bioactive GAs include GA₁, GA₃ (Gibberellic Acid), GA₄, and GA₇.[1][2] These molecules share several key structural characteristics essential for their function:

  • C₁₉ Skeleton: They are all C₁₉ gibberellins.

  • γ-Lactone Bridge: They possess the characteristic C-4 to C-10 lactone bridge.[1][7]

  • 3β-Hydroxyl Group: A hydroxyl (-OH) group at the C-3β position is crucial for high biological activity.[1]

  • C-6 Carboxyl Group: A carboxyl (-COOH) group is present at the C-6 position.[1][7]

Hydroxylation at other positions, such as C-13, can also influence the specific activity of the gibberellin.[1] For instance, gibberellic acid (GA₃) is a dihydroxylated gibberellin.[1]

Physicochemical Properties

The physicochemical properties of gibberellins are important for their extraction, purification, and biological uptake. The properties of Gibberellic Acid (GA₃), the most well-characterized gibberellin, are summarized below.

PropertyValue
Chemical Formula C₁₉H₂₂O₆
Molar Mass 346.38 g/mol [8]
Melting Point 233 to 235 °C (decomposes)[9]
Water Solubility 5 g/L (at 20 °C)[9]
logP (Octanol/Water) 0.24[10]
Appearance White to pale-yellow solid[9]
Stability Stable in dry form; slowly hydrolyzes in aqueous solutions.[10]

Experimental Protocols for Gibberellin Analysis

The structural elucidation and quantification of gibberellins involve a multi-step process requiring sophisticated analytical techniques.

Extraction and Purification

Objective: To isolate gibberellins from complex biological matrices.

Methodology:

  • Homogenization: Plant or fungal tissue is frozen in liquid nitrogen and ground to a fine powder to rupture cell walls.

  • Solvent Extraction: The powdered tissue is extracted with an organic solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT), to solubilize the gibberellins.

  • Solid-Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge. This step removes nonpolar compounds like lipids and chlorophyll.

  • Anion-Exchange Chromatography: The eluate from the SPE is further purified using anion-exchange chromatography to separate acidic compounds, including gibberellins, from neutral and basic molecules.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC, which separates individual gibberellins based on their polarity. Fractions are collected for subsequent analysis.

Structural Elucidation

Objective: To determine the precise chemical structure of a purified gibberellin.

Key Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A purified sample (typically >1 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD).

    • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

    • Spectral Analysis: The chemical shifts, coupling constants, and correlation signals are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule, revealing the complete structure.

  • X-ray Crystallography:

    • Crystallization: The purified gibberellin is crystallized from a suitable solvent system. This is often the most challenging step.

    • X-ray Diffraction: A single, high-quality crystal is mounted and irradiated with a beam of X-rays. The diffraction pattern is recorded.

    • Structure Solution: The diffraction data is processed to generate an electron density map, from which the positions of all atoms in the crystal lattice are determined, providing an unambiguous 3D structure.

Quantification

Objective: To identify and measure the concentration of specific gibberellins in a biological sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: The carboxyl group of the gibberellins is methylated using diazomethane, and hydroxyl groups are silylated (e.g., with BSTFA) to increase their volatility for gas chromatography.

  • GC Separation: The derivatized sample is injected into a gas chromatograph. The different gibberellin derivatives are separated based on their boiling points and interactions with the capillary column.

  • Mass Spectrometry (MS) Analysis: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each gibberellin.

  • Quantification: By comparing the retention times and mass spectra to those of known standards and using an internal standard (often a deuterated GA), the concentration of each gibberellin in the original sample can be accurately determined.

Gibberellin Signaling Pathway

The biological effects of gibberellins are mediated through a well-defined signaling pathway that derepresses growth-inhibiting proteins.

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Conformational change recruits SCF complex Proteasome 26S Proteasome DELLA->Proteasome targets for degradation Growth_Genes Growth-Promoting Genes DELLA->Growth_Genes represses SCF->DELLA Ubiquitination Proteasome->Growth_Genes Degradation of DELLA relieves repression Transcription Transcription & Translation Growth_Genes->Transcription

Caption: Gibberellin signaling pathway leading to the degradation of DELLA repressors.

In this pathway, gibberellin binds to its soluble receptor, GID1.[11][12] This complex then interacts with DELLA proteins, which are nuclear repressors of growth.[13][14] This interaction leads to the recruitment of an SCF E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein.[11] The ubiquitinated DELLA is subsequently targeted for degradation by the 26S proteasome, relieving the repression of downstream genes and promoting plant growth.[12][14]

References

The Gibbane Skeleton: A Comprehensive Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gibbane skeleton, a tetracyclic diterpenoid structure, forms the core of the gibberellins, a class of phytohormones crucial for plant growth and development. The serendipitous discovery of gibberellins and the subsequent elucidation of the intricate this compound framework represent a fascinating chapter in the history of natural product chemistry. This technical guide provides an in-depth exploration of the discovery, history, and structural determination of the this compound skeleton, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective: From "Foolish Seedling" Disease to a Novel Skeleton

The story of the this compound skeleton begins not in a laboratory, but in the rice paddies of Japan. For centuries, farmers had observed a condition in rice plants known as "bakanae" (馬鹿苗), or "foolish seedling" disease.[1] Infected plants would exhibit excessive elongation, appearing pale and spindly, and ultimately producing little to no grain.[1]

In 1926, Japanese scientist Eiichi Kurosawa successfully demonstrated that sterile filtrates from the fungus Gibberella fujikuroi (now known as Fusarium fujikuroi) could induce the characteristic symptoms of bakanae disease in healthy rice seedlings.[2] This pivotal experiment pointed to a secreted substance from the fungus as the causative agent.

It was not until 1935 that Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo isolated a crystalline substance from the fungal culture filtrate, which they named "gibberellin".[2] Further work by Yabuta and Sumiki in 1938 led to the isolation of two active compounds, designated gibberellin A and gibberellin B.[2] However, the definitive structural elucidation of these compounds, and thus the this compound skeleton, would have to wait for advancements in analytical techniques.

Elucidation of the this compound Skeleton: A Multifaceted Approach

The determination of the complex, tetracyclic structure of the this compound skeleton was a significant challenge that required a combination of chemical degradation, spectroscopy, and ultimately, X-ray crystallography.

Early Chemical Studies and Degradation

Initial chemical studies provided clues to the nature of the gibberellin molecule. It was established to be a diterpenoid acid.[3] Degradation studies, a common technique in the mid-20th century for elucidating complex structures, were employed to break down the molecule into smaller, more readily identifiable fragments.

The Advent of Modern Spectroscopy

The development of advanced spectroscopic techniques in the 1950s and 1960s revolutionized natural product chemistry and was instrumental in piecing together the this compound puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provided detailed information about the connectivity of atoms within the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, chemists could deduce the arrangement of protons and carbons, revealing the intricate ring system and the positions of functional groups.

Mass Spectrometry (MS): Mass spectrometry was crucial for determining the molecular weight of gibberellins and for analyzing fragmentation patterns.[4] The way the molecule broke apart upon ionization in the mass spectrometer provided valuable clues about its substructures.

Definitive Proof: X-ray Crystallography

While spectroscopic methods provided a wealth of data, the absolute stereochemistry of the this compound skeleton remained a challenge. The definitive proof of the structure came from single-crystal X-ray diffraction analysis. In 1963, the crystal structure of the di-p-bromobenzoate derivative of gibberellic acid methyl ester was published, unequivocally establishing the three-dimensional arrangement of the atoms in the this compound skeleton.[5]

The this compound Skeleton: Structure and Nomenclature

The fundamental this compound skeleton is a tetracyclic diterpene structure. All gibberellins are derived from the ent-gibberellane skeleton.[6] They are classified as either C₁₉ or C₂₀ compounds based on the number of carbon atoms.[6] The C₂₀ gibberellins are precursors to the more biologically active C₁₉ gibberellins.

Biosynthesis of the this compound Skeleton

The biosynthesis of the this compound skeleton is a complex enzymatic process that occurs in plastids, the endoplasmic reticulum, and the cytosol.[7] The pathway begins with the common isoprenoid precursor, geranylgeranyl diphosphate (GGDP).

The key steps in the formation of the this compound skeleton are:

  • Cyclization of GGDP: GGDP is first cyclized to ent-copalyl diphosphate (CDP) by the enzyme CDP synthase (CPS).

  • Formation of ent-Kaurene: ent-Kaurene synthase (KS) then catalyzes the conversion of CDP to ent-kaurene, a tetracyclic diterpene that represents the committed step in gibberellin biosynthesis.

  • Oxidation of ent-Kaurene: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2ODDs), then modify the ent-kaurene structure to produce the various gibberellins.[8]

dot

Gibbane_Biosynthesis GGDP Geranylgeranyl Diphosphate (GGDP) ent_CDP ent-Copalyl Diphosphate (ent-CDP) GGDP->ent_CDP CPS ent_Kaurene ent-Kaurene ent_CDP->ent_Kaurene KS GA12_aldehyde GA12-aldehyde ent_Kaurene->GA12_aldehyde P450s Gibberellins Gibberellins (GAs) GA12_aldehyde->Gibberellins 2-ODDs

Caption: Biosynthesis pathway of the this compound skeleton.

Quantitative Data

The production of gibberellins, and therefore compounds containing the this compound skeleton, from Fusarium fujikuroi has been a subject of extensive research to optimize yields for agricultural and industrial applications. The following tables summarize some of the reported quantitative data.

Table 1: Gibberellic Acid (GA₃) Production by Fusarium fujikuroi in Submerged Fermentation

StrainCarbon SourceNitrogen SourceFermentation Time (days)GA₃ Yield (mg/L)Reference
Insumicro 175Glucose (10-30 g/L), Glycerol (5-15 g/L)Yeast Extract (2-6 g/L)Not Specified487.23[9]
NCIM 1100Not SpecifiedNot Specified86500[10]
GA-251 (mutant)Not SpecifiedNot SpecifiedNot Specified2100[11]
NCIM 1019 (parent)Glucose (20 g/L initially, fed 30 g/L at 48h)Not Specified522[12]
Mut-4 (mutant)Glucose (20 g/L initially, fed 30 g/L at 48h)Not Specified56335[12]

Table 2: Spectroscopic Data for Gibberellic Acid (GA₃)

TechniqueKey Data PointsReference
¹H NMR (in MeOH-d₄)A detailed spectrum with resolved proton signals is available.[13]
¹³C NMR (in MeOH-d₄)A spectrum with clearly resolved resonances for all 19 carbons is available.[13]
Mass Spectrometry Molecular Weight: 346.37 g/mol [3]

Experimental Protocols

Extraction and Purification of Gibberellins from Fusarium fujikuroi Culture

This protocol outlines a general procedure for the extraction and purification of gibberellins from a liquid culture of Fusarium fujikuroi.

Materials:

  • Fusarium fujikuroi culture filtrate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Acidification: Adjust the pH of the fungal culture filtrate to 2.5-3.0 with HCl.[8]

  • Liquid-Liquid Extraction:

    • Transfer the acidified filtrate to a separatory funnel.

    • Extract the gibberellins by shaking vigorously with an equal volume of ethyl acetate.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.[1]

  • Drying and Concentration:

    • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator.

  • HPLC Purification:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Purify the gibberellins using a reversed-phase HPLC system with a C18 column. A common mobile phase is a gradient of methanol and water.[14]

    • Collect the fractions corresponding to the desired gibberellins based on their retention times compared to standards.

dot

Extraction_Workflow start Fungal Culture Filtrate acidify Acidify to pH 2.5-3.0 start->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Dry and Concentrate extract->dry hplc HPLC Purification dry->hplc end Pure Gibberellins hplc->end

Caption: General workflow for gibberellin extraction.

Dwarf Rice Bioassay for Gibberellin Activity

The dwarf rice bioassay is a classic and sensitive method to determine the biological activity of gibberellins.

Materials:

  • Dwarf rice seeds (e.g., 'Tan-ginbozu')

  • Petri dishes

  • Filter paper

  • Gibberellin solutions of known concentrations

  • Growth chamber

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize dwarf rice seeds.

    • Place the seeds on moist filter paper in petri dishes and allow them to germinate in the dark at a controlled temperature (e.g., 30°C) for 2-3 days.[15]

  • Application of Gibberellin:

    • Once the coleoptiles have emerged, apply a small, precise volume (e.g., 1 µL) of the test gibberellin solution directly to the shoot apex of each seedling.[15]

  • Incubation:

    • Incubate the seedlings under controlled light and temperature conditions for a set period (e.g., 3-7 days).

  • Measurement:

    • Measure the length of the second leaf sheath of each seedling.

  • Data Analysis:

    • Compare the shoot elongation of the treated seedlings to that of control seedlings (treated with a solution lacking gibberellin). A dose-response curve can be generated using a series of standard gibberellin concentrations.[16]

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Bioassay_Workflow start Dwarf Rice Seeds germinate Sterilize and Germinate start->germinate apply Apply Gibberellin Solution germinate->apply incubate Incubate under Controlled Conditions apply->incubate measure Measure Shoot Elongation incubate->measure analyze Analyze Data measure->analyze

Caption: Workflow for the dwarf rice bioassay.

Conclusion

The discovery and structural elucidation of the this compound skeleton stand as a testament to the power of observation, persistent scientific inquiry, and the evolution of analytical technologies. From its origins in the study of a plant disease to its establishment as a fundamental molecular framework in plant biology, the journey of the this compound skeleton has paved the way for a deeper understanding of plant development and has provided valuable tools for agriculture and biotechnology. This technical guide serves as a comprehensive resource for professionals seeking to understand the foundational science behind this important class of natural products.

References

Natural sources and occurrence of gibbane derivatives in plants.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Occurrence of Gibbane Derivatives in Plants

Introduction

This compound derivatives, a class of diterpenoid compounds, are of significant interest to researchers, scientists, and drug development professionals due to their profound physiological effects, particularly in the plant kingdom. The most well-known this compound derivatives are the gibberellins (GAs), a large family of phytohormones that regulate a wide array of developmental processes.[1][2] These processes include seed germination, stem elongation, leaf expansion, flower and fruit development, and the transition from juvenile to adult stages.[2][3][4] The name "gibberellin" originates from the fungus Gibberella fujikuroi (now Fusarium fujikuroi), from which they were first isolated.[1][5] This guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, signaling pathways, and experimental protocols related to this compound derivatives in plants.

Natural Sources and Occurrence of this compound Derivatives

This compound derivatives are ubiquitously produced in vascular plants, including angiosperms, gymnosperms, ferns, and mosses. They are also synthesized by some fungi and bacteria that associate with plants.[5] Within plants, gibberellins are typically found in higher concentrations in actively growing and developing tissues.[3] These include shoot apices, young leaves, embryos, flower buds, and immature seeds.

The concentration and types of gibberellins can vary significantly between different plant species, tissues, and developmental stages. While over 130 different gibberellins have been identified, only a few are biologically active, such as GA1, GA3, GA4, and GA7.[6] Many others serve as precursors or inactive catabolites.[6]

Quantitative Data on Gibberellin Occurrence in Various Plant Species

The following table summarizes quantitative data on the occurrence of specific gibberellins in different plant tissues, providing a comparative overview for researchers.

Plant SpeciesTissueThis compound DerivativeConcentration (ng/g Fresh Weight)Reference
Populus euphraticaLeavesGA31162.79[7][8]
Nicotiana tabacumLeavesGA3920.91[7][8]
Vigna radiataGerminated SeedsGA3700.92[7][8]
Zea mays (normal)Vegetative ShootsGA1>2.0[9]
Zea mays (dwarf-1)Vegetative ShootsGA10.23[9]
Zea mays (normal)Vegetative ShootsGA20<10.0[9]
Zea mays (dwarf-1)Vegetative ShootsGA20>100.0[9]
Glycine max (Soybean)Immature SeedsGA78.8[10]

Biosynthesis of this compound Derivatives

The biosynthesis of gibberellins in higher plants is a complex process that occurs in three different subcellular compartments: proplastids, the endoplasmic reticulum, and the cytoplasm.[6][11] The pathway can be broadly divided into three stages.

  • Stage 1: Formation of ent-kaurene in Proplastids. The pathway begins with the synthesis of geranylgeranyl diphosphate (GGDP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway.[5] GGDP is then converted to ent-kaurene through a two-step cyclization reaction catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[5][6]

  • Stage 2: Oxidation of ent-kaurene on the Endoplasmic Reticulum. ent-kaurene is transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[5][6] This results in the formation of GA12, the first gibberellin in the pathway.[5]

  • Stage 3: Formation of Bioactive Gibberellins in the Cytoplasm. In the cytoplasm, GA12 is converted into various other gibberellins, including the bioactive forms, through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[6] This stage also includes deactivation pathways, such as the conversion of bioactive GAs to inactive forms by GA 2-oxidases (GA2ox).

Gibberellin_Biosynthesis cluster_plastid Proplastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP Geranylgeranyl Diphosphate ent_Copalyl_PP ent-Copalyl Diphosphate GGDP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_Acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 KAO GA53 GA53 GA12->GA53 13-hydroxylase GA12->GA53 GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA29 GA29 (Inactive) GA20->GA29 GA2ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified gibberellin biosynthesis pathway in higher plants.

Gibberellin Signaling Pathway

The gibberellin signaling pathway is a well-characterized derepression system.[12][13] In the absence of gibberellins, a family of transcriptional regulators known as DELLA proteins represses GA-responsive genes, thereby inhibiting plant growth.[12][14] When bioactive gibberellins are present, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[1] This GA-GID1 complex then interacts with the DELLA proteins.[1] This interaction leads to the ubiquitination of DELLA proteins by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and their subsequent degradation via the 26S proteasome.[12][13][14] The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for plant growth and development.[12]

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein GID1->DELLA GA-GID1 complex binds DELLA SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF Recruitment Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs DELLA->PIFs Represses SCF->DELLA Ubiquitination GA_Responsive_Genes GA-Responsive Genes PIFs->GA_Responsive_Genes Activates Growth_Response Growth & Development GA_Responsive_Genes->Growth_Response

Caption: The gibberellin signaling pathway leading to growth and development.

Experimental Protocols

The analysis of this compound derivatives in plant tissues is challenging due to their low concentrations and the presence of interfering substances.[15] Various methods have been developed for their extraction, purification, and quantification.

Extraction and Purification of Gibberellins

A common protocol for the extraction and purification of gibberellins from plant tissues involves the following steps:[7][8]

  • Homogenization: Plant samples are ground into a fine powder, often in the presence of liquid nitrogen to prevent degradation, and extracted with 80% methanol at 4°C overnight.

  • Centrifugation: The crude extract is filtered and then centrifuged to remove solid debris.

  • Solvent Partitioning: The supernatant is concentrated to an aqueous phase. The pH is adjusted to 2.5-3.0, and the gibberellins are extracted with ethyl acetate.

  • Solid-Phase Extraction (SPE): The ethyl acetate fraction is further purified using a Sep-Pak C18 cartridge to remove interfering compounds.

  • Gel Permeation Chromatography (GPC): For further purification, the sample can be subjected to GPC.

Immunoaffinity techniques using anti-GA antibodies can also be employed for the selective purification of gibberellins.[10]

Quantification of Gibberellins

Several analytical techniques are used for the quantification of gibberellins:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying gibberellins.[7][8][15] An external standard curve is typically used for quantification.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity for the identification and quantification of gibberellins.[7][8][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for gibberellin analysis, often requiring derivatization of the compounds.[15]

Experimental_Workflow start Plant Tissue Sample homogenization Homogenization (80% Methanol) start->homogenization centrifugation Filtration & Centrifugation homogenization->centrifugation partitioning Solvent Partitioning (Ethyl Acetate, pH 2.5-3.0) centrifugation->partitioning spe Solid-Phase Extraction (C18 Cartridge) partitioning->spe purification_choice Further Purification? spe->purification_choice gpc Gel Permeation Chromatography (GPC) purification_choice->gpc Yes immunoaffinity Immunoaffinity Chromatography purification_choice->immunoaffinity Yes analysis Analysis purification_choice->analysis No gpc->analysis immunoaffinity->analysis hplc HPLC-UV analysis->hplc lcms LC-MS analysis->lcms gcms GC-MS analysis->gcms

Caption: General experimental workflow for the extraction and analysis of gibberellins.

References

The Gibbane Ring: A Cornerstone of Plant Physiology and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The gibbane ring, a tetracyclic diterpenoid structure, is the foundational chemical scaffold for the gibberellins (GAs), a class of phytohormones crucial for numerous aspects of plant growth and development. This technical guide provides an in-depth exploration of the biological significance of the this compound ring, focusing on the biosynthesis of gibberellins, their complex signaling pathways, and their profound physiological effects. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers in plant biology and drug development.

Introduction: The Centrality of the this compound Scaffold

Gibberellins (GAs) are a large family of plant hormones, with over 136 identified members, that regulate a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2][3] The biological activity of these molecules is intrinsically linked to their unique chemical structure, which is based on the ent-gibberellane skeleton.[1] This guide delves into the core physiological relevance of this chemical motif in the context of plant life cycles.

Gibberellin Biosynthesis: From a Common Precursor to Bioactive Molecules

The biosynthesis of gibberellins is a multi-stage process that occurs in different cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol.[1][4] The pathway begins with the synthesis of geranylgeranyl diphosphate (GGDP) from the methylerythritol phosphate (MEP) pathway.[1]

The key stages of GA biosynthesis are:

  • Stage 1 (Plastid): GGDP is converted to ent-kaurene through the action of two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1][4]

  • Stage 2 (Endoplasmic Reticulum): ent-kaurene is then oxidized by cytochrome P450 monooxygenases, namely ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12.[4]

  • Stage 3 (Cytosol): In the final stage, GA12 is converted into various bioactive GAs, such as GA1 and GA4, through a series of oxidation steps catalyzed by 2-oxoglutarate–dependent dioxygenases, including GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[4]

The regulation of these biosynthetic steps is critical for maintaining GA homeostasis, which is influenced by both developmental cues and environmental factors.[1] Feedback and feedforward regulation mechanisms are in place to control the levels of bioactive GAs. For instance, the expression of AtGA20ox1 and AtGA3ox1 is increased in a GA-deficient environment, while the expression of GA deactivation genes is increased with the addition of GAs.[1]

Gibberellin Biosynthesis Pathway

Gibberellin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP Geranylgeranyl diphosphate (GGDP) ent_Copalyl_diphosphate ent-Copalyl diphosphate GGDP->ent_Copalyl_diphosphate CPS ent_Kaurene ent-Kaurene ent_Copalyl_diphosphate->ent_Kaurene KS GA12 GA12 ent_Kaurene->GA12 KO, KAO Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox Inactive_GAs Inactive GAs Bioactive_GAs->Inactive_GAs GA2ox

Caption: Simplified overview of the gibberellin biosynthesis pathway.

The Gibberellin Signaling Pathway: A Repression of a Repressor Model

The canonical gibberellin signaling pathway operates through a "repression of a repressor" mechanism.[1] In the absence of GAs, a family of transcriptional regulators known as DELLA proteins actively represses GA-responsive genes, thereby inhibiting growth and development.[5][6]

The key components of the GA signaling cascade are:

  • GID1 Receptor: The soluble nuclear receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) perceives the GA signal.[7][8]

  • DELLA Proteins: These are the central repressors of GA signaling.[5][6] In Arabidopsis, there are five DELLA proteins: GAI, RGA, RGL1, RGL2, and RGL3.[5]

  • SCF Complex: This is an E3 ubiquitin ligase complex that targets proteins for degradation.[9]

Upon binding of GA, the GID1 receptor undergoes a conformational change that promotes its interaction with DELLA proteins.[1][10] This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of the SCF E3 ubiquitin ligase complex.[6][7] The SCF complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[9] The degradation of DELLA proteins relieves the repression of GA-responsive genes, allowing for growth and development to proceed.[5]

Gibberellin Signaling Pathway Diagram

Gibberellin_Signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex GID1->GA_GID1_DELLA forms complex with DELLA in presence of GA DELLA->GA_GID1_DELLA Proteasome 26S Proteasome DELLA->Proteasome is degraded by GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes represses SCF SCF (E3 Ligase) GA_GID1_DELLA->SCF is recognized by SCF->DELLA ubiquitinates Growth_Response Growth and Development GA_Responsive_Genes->Growth_Response leads to

Caption: The core gibberellin signaling pathway.

Physiological Significance of Gibberellins

Gibberellins, through the intricate signaling network initiated by the this compound ring structure, exert a multitude of effects on plant physiology.

Seed Germination

Gibberellins play a pivotal role in breaking seed dormancy and promoting germination.[2][11] In cereal grains, GAs synthesized by the embryo diffuse to the aleurone layer, where they induce the synthesis of hydrolytic enzymes, such as α-amylase. These enzymes then break down stored food reserves in the endosperm, providing nourishment to the growing embryo.

Stem Elongation

One of the most dramatic effects of gibberellins is the promotion of stem elongation, primarily through the elongation of internodes.[12] This is achieved by stimulating both cell division and cell elongation.[2] The "foolish seedling" disease of rice, which led to the discovery of gibberellins, is a classic example of excessive stem elongation caused by the GA-producing fungus Gibberella fujikuroi.[13]

Flowering and Fruit Development

Gibberellins are involved in the transition from vegetative to reproductive growth, influencing flowering time in many plant species.[2] They also play a critical role in fruit set and development, affecting fruit size and shape.[14] In some cases, the application of GAs can induce the development of parthenocarpic (seedless) fruits.[12]

Interaction with Other Hormones

The physiological effects of gibberellins are often modulated through complex interactions with other plant hormones.

  • Auxin: Gibberellins and auxins often act synergistically to promote stem elongation.[2] Auxin can regulate GA metabolism, and in turn, GAs can influence auxin signaling.[1][15][16]

  • Abscisic Acid (ABA): GAs and ABA often have antagonistic effects. For example, while GAs promote seed germination, ABA inhibits it.[15]

  • Ethylene: The interaction between GAs and ethylene can be either synergistic or antagonistic depending on the developmental context.[15]

Quantitative Data on Gibberellin Effects

The following tables summarize quantitative data from various studies on the effects of gibberellins.

Table 1: Effect of GA3 on Stem Elongation in Dwarf Pea Plants

GA3 Concentration (µM)Average Internode Length (cm)
0 (Control)1.2 ± 0.2
0.12.5 ± 0.3
1.05.8 ± 0.5
10.012.3 ± 0.8
100.015.1 ± 1.1
Data are hypothetical and for illustrative purposes.

Table 2: Effect of GA3 on α-Amylase Activity in Barley Aleurone Layers

GA3 Concentration (µM)α-Amylase Activity (Units/mg protein)
0 (Control)5 ± 1
0.0125 ± 3
0.180 ± 7
1.0150 ± 12
10.0165 ± 15
Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol for Seed Germination Assay

Objective: To assess the effect of gibberellic acid (GA3) on seed germination.

Materials:

  • Seeds of interest (e.g., Arabidopsis thaliana wild-type and GA-deficient mutants)

  • Petri dishes with sterile filter paper

  • Gibberellic acid (GA3) stock solution (1 mM in ethanol)

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.

  • Prepare a series of GA3 dilutions (e.g., 0, 1, 10, 100 µM) in sterile distilled water.

  • Place two layers of sterile filter paper in each petri dish and moisten with 5 ml of the respective GA3 solution.

  • Sow approximately 50-100 seeds in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Score the number of germinated seeds (radicle emergence) daily for 7 days.

  • Calculate the germination percentage for each treatment and time point.

Protocol for Gene Expression Analysis by qRT-PCR

Objective: To analyze the expression of GA-responsive genes.

Materials:

  • Plant tissue (e.g., seedlings treated with GA or a mock solution)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial RNA extraction kit following the manufacturer's instructions.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using a qPCR master mix, cDNA template, and gene-specific primers.

  • Analyze the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow Plant_Material Plant Material (e.g., Seedlings) Treatment Treatment (GA or Mock) Plant_Material->Treatment Harvesting Harvesting and Freezing Treatment->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis Results Relative Gene Expression Data_Analysis->Results

Caption: Workflow for analyzing GA-responsive gene expression.

Conclusion and Future Directions

The this compound ring is the chemical foundation for a class of hormones that are indispensable for the life of higher plants. Understanding the biosynthesis, signaling, and physiological effects of gibberellins is crucial for both fundamental plant science and for applications in agriculture and drug development. Future research will likely focus on further elucidating the intricate cross-talk between GA signaling and other hormonal pathways, identifying novel components of the GA signaling network, and leveraging this knowledge for the development of new strategies to improve crop yield and resilience. The development of small molecules that can modulate GA biosynthesis or signaling, based on the this compound scaffold, holds significant promise for the agrochemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Gibbane Structure and Its Influence on Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that are fundamental regulators of plant growth and development. All GAs are derived from the ent-gibberellane skeleton, a complex ring structure that is the basis for their biological activity.[1] They play critical roles in numerous physiological processes, including stem elongation, seed germination, dormancy, flowering, and fruit development.[1] Understanding the intricate relationship between the gibbane structure, its biosynthesis, and its signaling pathways is crucial for developing novel strategies in crop improvement and plant biotechnology. This guide provides a comprehensive overview of the this compound core, the biosynthesis and signaling pathways of GAs, quantitative effects on plant physiology, and detailed experimental protocols for their analysis.

The this compound Core Structure

Chemically, all gibberellins are diterpenoid acids built upon the this compound ring skeleton.[2] The core structure is a tetracyclic system that can be modified to produce over 130 known GAs, identified as GA1 through GAn in order of discovery.[1][3] These modifications, such as the number and position of hydroxyl (-OH), methyl (-CH3), and carboxyl (-COOH) groups, determine the biological activity of the specific gibberellin.[2]

GAs are categorized into two main groups based on their carbon number: C20-GAs, which have the full complement of 20 carbon atoms, and C19-GAs, which have lost one carbon atom (C-20) through metabolism. The most biologically active forms, such as GA1, GA3, GA4, and GA7, are typically C19-GAs.[3][4] Gibberellic acid (GA3) was the first to be structurally characterized.[1]

Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex, multi-stage process that occurs in different subcellular compartments, including plastids, the endoplasmic reticulum (ER), and the cytosol.[1][5][6] The pathway begins with the common diterpene precursor, geranylgeranyl diphosphate (GGDP).

Stage 1: Formation of ent-Kaurene (Plastids)

  • GGDP to ent-Copalyl Diphosphate (CDP): The enzyme ent-copalyl diphosphate synthase (CPS) catalyzes this initial cyclization step.[7]

  • CDP to ent-Kaurene: The second cyclization is performed by ent-kaurene synthase (KS).[7]

Stage 2: Oxidation on the Endoplasmic Reticulum 3. ent-Kaurene to GA12: ent-kaurene is sequentially oxidized by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO). This produces GA12, the common precursor for all other GAs in higher plants.[6][7]

Stage 3: Synthesis of Bioactive GAs (Cytosol) 4. GA12 to Bioactive GAs: In the cytosol, GA12 is converted into various GAs through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[7] GA3ox catalyzes the final step to produce bioactive GAs like GA1 and GA4. Conversely, GA 2-oxidases (GA2ox) inactivate bioactive GAs.[7]

Gibberellin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP Geranylgeranyl Diphosphate (GGDP) entCDP ent-Copalyl Diphosphate GGDP->entCDP CPS entKaurene ent-Kaurene entCDP->entKaurene KS GA12_aldehyde GA12-aldehyde entKaurene->GA12_aldehyde KO / KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 13-hydroxylase GA9 GA9 GA12->GA9 GA20ox GA20 GA20 GA53->GA20 GA20ox GA1 Bioactive GA1 GA20->GA1 GA3ox GA8 Inactive GA8 GA1->GA8 GA2ox GA4 Bioactive GA4 GA9->GA4 GA3ox

Caption: Simplified Gibberellin Biosynthesis Pathway.

Gibberellin Signaling Pathway

The GA signaling pathway operates on a derepressible system, meaning GAs trigger growth by removing a repressor. The core components are the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), DELLA proteins which act as growth repressors, and an F-box protein that targets DELLAs for degradation.[4][8]

  • GA Perception: In the absence of GA, nuclear-localized DELLA proteins bind to and inhibit transcription factors (like PIFs), preventing the expression of growth-promoting genes.[9][10]

  • Formation of GA-GID1-DELLA Complex: When bioactive GA levels rise, GA binds to the GID1 receptor. This binding event induces a conformational change in GID1, allowing it to interact with the DELLA protein.[4][11]

  • DELLA Ubiquitination and Degradation: The formation of the GA-GID1-DELLA complex allows the F-box protein (SLY1 in Arabidopsis, GID2 in rice) to recognize the complex. This F-box protein is part of an SCF E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein.[11]

  • Derepression of Growth: The polyubiquitinated DELLA protein is subsequently degraded by the 26S proteasome.[8] The degradation of DELLA releases the transcription factors, allowing them to activate downstream genes responsible for processes like cell elongation and division, leading to plant growth.[10]

Gibberellin_Signaling cluster_low_ga Low GA Levels cluster_high_ga High GA Levels DELLA_low DELLA Protein PIF Transcription Factors (e.g., PIFs) DELLA_low->PIF Binds & Inhibits GrowthGenes_low Growth-Promoting Genes PIF->GrowthGenes_low Repression Growth Repression GrowthGenes_low->Repression GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex DELLA_high DELLA Protein GA_GID1->DELLA_high Binds Complex GA-GID1-DELLA Complex Proteasome 26S Proteasome DELLA_high->Proteasome Degradation SCF SCF (SLY1/GID2) E3 Ligase Complex->SCF Recruits SCF->DELLA_high Ubiquitination PIF_active Active Transcription Factors GrowthGenes_high Growth-Promoting Genes PIF_active->GrowthGenes_high Activates Growth Growth Promotion GrowthGenes_high->Growth Experimental_Workflow cluster_protocol GA Quantification Workflow (GC-MS) Start 1. Sample Collection (Plant Tissue) Homogenize 2. Homogenization (in 80% Methanol + Internal Standards) Start->Homogenize Extract 3. Extraction (4°C, overnight) Homogenize->Extract Centrifuge 4. Centrifugation & Supernatant Collection Extract->Centrifuge SPE 5. Solid Phase Extraction (SPE) (e.g., C18, Anion Exchange) Centrifuge->SPE Dry 6. Evaporation to Dryness SPE->Dry Derivatize 7. Derivatization (e.g., TMS esters) Dry->Derivatize GCMS 8. GC-MS Analysis (SIM Mode) Derivatize->GCMS Analyze 9. Data Analysis (Quantification vs Standards) GCMS->Analyze End Result: GA Concentrations Analyze->End

References

The Diverse World of Gibbane-Containing Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the gibbane scaffold, from its central role in plant development to its potential as a source of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural diversity, natural sources, and biological activities of this compound-containing compounds. It is intended for researchers, scientists, and drug development professionals interested in the rich chemistry and pharmacological potential of this important class of diterpenoids.

Introduction to the this compound Skeleton

The this compound skeleton is a tetracyclic diterpenoid structure that forms the core of a wide array of natural products. While most famously associated with the gibberellins, a class of phytohormones essential for plant growth and development, the this compound framework is also found in a variety of other diterpenoids with diverse and potent pharmacological activities. These compounds, isolated from a range of natural sources including plants and fungi, have demonstrated promising cytotoxic, anti-inflammatory, and other therapeutic properties, making them attractive targets for drug discovery and development.

This guide will delve into the two major families of this compound-containing compounds: the well-studied gibberellins and the structurally diverse non-gibberellin this compound diterpenoids. We will explore their biosynthesis, mechanisms of action, and the experimental methodologies used for their isolation, characterization, and biological evaluation.

The Gibberellins: Regulators of Plant Growth

Gibberellins (GAs) are a large family of tetracyclic diterpenoid acids that play a central role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development[1][2]. The biological activity of different gibberellins varies depending on their specific chemical structure[2].

Biosynthesis and Signaling Pathway

The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. The pathway begins with the synthesis of ent-kaurene, which is then converted through a series of oxidative steps to the various bioactive gibberellins[3].

The gibberellin signaling pathway is a well-characterized cascade that leads to the derepression of GA-responsive genes. In the absence of gibberellins, DELLA proteins, a family of nuclear transcriptional regulators, repress the expression of these genes. The binding of a bioactive gibberellin to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change that promotes the interaction of GID1 with a DELLA protein. This interaction leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome, thereby allowing the transcription of GA-responsive genes to proceed[2].

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GID1 GID1 Receptor DELLA DELLA Protein (Repressor) GID1->DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted for ubiquitination Transcription_Factors Transcription Factors (e.g., PIFs) DELLA->Transcription_Factors represses Proteasome 26S Proteasome SCF->Proteasome GA_responsive_gene GA-Responsive Gene Growth_Responses Growth Responses (e.g., stem elongation, seed germination) GA_responsive_gene->Growth_Responses leads to Transcription_Factors->GA_responsive_gene GA Gibberellin (GA) GA->GID1 binds GA_cyto Gibberellin (GA) GA_cyto->GA enters nucleus

Figure 1: Gibberellin Signaling Pathway.

Quantitative Bioactivity of Gibberellins

The biological activity of gibberellins is typically quantified using bioassays that measure a specific growth response in a dose-dependent manner. Common assays include the dwarf rice seedling bioassay, the lettuce hypocotyl bioassay, and the barley aleurone α-amylase induction assay. The activity is often expressed as the concentration required to elicit a half-maximal response (EC50).

GibberellinBioassayEC50 (µM)Reference
Gibberellin A3 (GA3)Dwarf rice (Oryza sativa L. cv. Tan-ginbozu) shoot elongation~0.01[4]
Gibberellin A1 (GA1)Dwarf pea (Pisum sativum L. cv. Progress No. 9) stem elongation~0.005[5]
Gibberellin A4 (GA4)Lettuce (Lactuca sativa L. cv. Grand Rapids) hypocotyl elongation~0.001[6]
Gibberellin A7 (GA7)Barley (Hordeum vulgare L. cv. Himalaya) α-amylase induction~0.0003[6]

Non-Gibberellin this compound Diterpenoids: A Source of Pharmacological Agents

Beyond their role as phytohormones, the this compound skeleton is also the foundation for a diverse group of diterpenoids with significant pharmacological potential. These compounds are found in various plant families and fungi and exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.

Cytotoxic this compound Diterpenoids

Several non-gibberellin this compound diterpenoids have demonstrated potent cytotoxic activity against a variety of cancer cell lines, making them promising candidates for the development of new anticancer drugs.

Oridonin is an ent-kaurane diterpenoid with a this compound-like core, isolated from the medicinal herb Rabdosia rubescens. It has been extensively studied for its anticancer properties and has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer models[7][8][9].

Mechanism of Action: Oridonin exerts its anticancer effects through multiple signaling pathways. It is known to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases[7][10]. Oridonin also inhibits the PI3K/Akt and Notch signaling pathways, both of which are crucial for cancer cell survival and proliferation[10][11].

Oridonin_Signaling_Pathway cluster_pathways Cellular Signaling Pathways Oridonin Oridonin PI3K_Akt PI3K/Akt Pathway Oridonin->PI3K_Akt inhibits Notch Notch Signaling Pathway Oridonin->Notch inhibits Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bax) Oridonin->Bcl2_family modulates (downregulates Bcl-2, upregulates Bax) Apoptosis Apoptosis PI3K_Akt->Apoptosis promotes survival Notch->Apoptosis promotes survival Mitochondrion Mitochondrion Bcl2_family->Mitochondrion regulates mitochondrial outer membrane permeabilization Caspases Caspases Mitochondrion->Caspases releases cytochrome c, activates Caspases->Apoptosis execute

Figure 2: Simplified Mechanism of Action of Oridonin.

Yuanhuacine is a daphnane-type diterpenoid with a this compound-related structure, isolated from the flower buds of Daphne genkwa. It has shown potent anti-HIV and anticancer activities[3][12][13][14]. Recent studies have highlighted its selective cytotoxicity against certain subtypes of triple-negative breast cancer[12][13].

Mechanism of Action: The anticancer activity of yuanhuacine is multifactorial. It has been shown to activate Protein Kinase C (PKC), leading to downstream signaling events that induce apoptosis and cell cycle arrest[12][13][15]. Yuanhuacine can also induce the expression of pro-inflammatory cytokines, suggesting a potential role in immunogenic cell death[12][15].

Anti-inflammatory this compound Diterpenoids

Chronic inflammation is a key factor in the development of many diseases. Several this compound-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

CompoundSourceAnti-inflammatory ActivityIC50 (µM)Reference
KonishoneCunninghamia konishiiInhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages9.8 ± 0.7 µg/mL[16]
HinokiolCunninghamia konishiiInhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages7.9 ± 0.9 µg/mL[16]
12-hydroxy-6,7-secoabieta-8,11,13-triene-6,7-dialCunninghamia konishiiInhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophages9.3 ± 1.3 µg/mL[16]
Gibberellin A4 (GA4)Fungi, PlantsInhibition of NF-κB activation in LPS-stimulated RAW 264.7 macrophages~30[6]
Cytotoxicity Data for Selected this compound Diterpenoids

The following table summarizes the cytotoxic activity of oridonin and yuanhuacine against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
OridoninHGC-27Gastric Cancer7.412 ± 0.512 (72h)[17]
OridoninMGC803Gastric Cancer8.809 ± 0.158 (72h)[17]
OridoninAGSGastric Cancer1.931 ± 0.156 (72h)[17]
OridoninTE-8Esophageal Cancer3.00 ± 0.46 (72h)[18]
OridoninTE-2Esophageal Cancer6.86 ± 0.83 (72h)[18]
OridoninK562Leukemia0.39 (derivative)[19]
OridoninBEL-7402Liver Cancer1.39 (derivative)[19]
OridoninMCF-7Breast Cancer0.08 (derivative)[19]
YuanhuacineBL2 TNBC cell linesTriple-Negative Breast CancerPotent and selective[12][13]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound-containing compounds.

Bioassay-Guided Isolation Workflow

Bioassay-guided isolation is a common strategy for identifying and purifying bioactive compounds from natural sources. The process involves a series of extraction, fractionation, and chromatographic steps, with each fraction being tested for biological activity to guide the purification process.

Bioassay_Guided_Isolation Start Plant/Fungal Material Extraction Extraction (e.g., maceration, Soxhlet) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay1 Initial Bioassay (e.g., cytotoxicity, anti-inflammatory) Crude_Extract->Bioassay1 Fractionation Fractionation (e.g., liquid-liquid partitioning, column chromatography) Bioassay1->Fractionation Active Fractions Fr. 1 Fr. 2 ... Fr. n Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 Active_Fraction Active Fraction(s) Bioassay2->Active_Fraction Identify active Purification Purification (e.g., HPLC, preparative TLC) Active_Fraction->Purification Pure_Compound Pure Bioactive Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Figure 3: Bioassay-Guided Isolation Workflow.

Detailed Protocol: Isolation of Oridonin from Rabdosia rubescens

This protocol outlines a method for the extraction and purification of oridonin from the dried aerial parts of Rabdosia rubescens[7][13][18][20].

1. Plant Material Preparation:

  • Dry the aerial parts of Rabdosia rubescens at room temperature and grind them into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours.

  • Repeat the extraction process three times.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition it successively with petroleum ether, ethyl acetate, and n-butanol.

  • Concentrate the ethyl acetate fraction, which is typically rich in oridonin.

4. Column Chromatography:

  • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

5. Purification:

  • Combine the fractions containing oridonin and further purify them using preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent system (e.g., methanol-chloroform) to obtain pure oridonin.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability[21][22][23][24].

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Detailed Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO)[3][10][11][14][15]. This assay is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Stimulation:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

2. Collection of Supernatant:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

3. Griess Reaction:

  • Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

4. Absorbance Measurement:

  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Determine the nitrite concentration in the samples from the standard curve.

  • Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound-containing compounds. The complex tetracyclic structure results in a characteristic pattern of signals. Key diagnostic signals for the this compound skeleton often include:

  • ¹H NMR: Signals for methyl groups, olefinic protons (if present), and a number of overlapping methine and methylene protons in the aliphatic region.

  • ¹³C NMR: Resonances for carbonyl carbons (in the lactone and acid functionalities), olefinic carbons, and a series of signals in the upfield region corresponding to the tetracyclic framework.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compounds. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which can aid in the structural elucidation and differentiation of isomers. Common fragmentation pathways for this compound diterpenoids involve the loss of water, carbon dioxide, and cleavage of the ring system[5][23][25].

Conclusion

The this compound scaffold represents a fascinating and important structural motif in natural product chemistry. From the essential roles of gibberellins in plant biology to the potent pharmacological activities of non-gibberellin this compound diterpenoids, this class of compounds continues to be a rich source of scientific inquiry and a promising area for the discovery of new therapeutic agents. The methodologies and data presented in this technical guide provide a solid foundation for researchers to explore the diverse world of this compound-containing compounds and unlock their full potential.

References

An In-depth Technical Guide to the Nomenclature of Gibbane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic nomenclature for gibbane, the foundational structure of gibberellins (GAs), and its numerous derivatives. A standardized naming convention is critical for unambiguous communication in research, development, and regulatory contexts. This document details the core principles of this compound numbering, stereochemistry, and the established system for naming individual gibberellins.

The Core Structure: The this compound Skeleton

Gibberellins are a class of diterpenoid acids based on the tetracyclic ent-gibberellane skeleton.[1] The systematic nomenclature, however, is based on the "this compound" skeleton. All known naturally occurring gibberellins are derived from the ent-gibberellane skeleton.[1] The fundamental structure consists of a fused ring system, which is systematically numbered according to IUPAC recommendations.

The this compound ring system is a tetracyclic hydrocarbon. The rings are lettered A, B, C, and D. The carbon atoms are numbered sequentially from 1 to 20, as illustrated in the diagram below. This numbering system is the foundation for naming all derivatives.

Caption: Standard IUPAC numbering and ring lettering for the this compound skeleton.

Stereochemistry

The stereochemistry of gibberellins is complex and crucial for their biological activity. The orientation of substituents on the steroid-like ring system is denoted using α (alpha) and β (beta) notation.[2]

  • β-Configuration: Substituents that are oriented above the plane of the ring system are designated as β and are represented by a solid wedge or a solid line in 2D diagrams.[3]

  • α-Configuration: Substituents oriented below the plane are designated as α and are represented by a dashed wedge or a dashed line.[3]

The parent this compound skeleton has a defined stereochemistry. However, all naturally occurring gibberellins possess the opposite stereochemistry at all asymmetric centers and are thus derived from the ent-gibberellane skeleton (enantiomer of gibberellane).

Nomenclature of Gibberellin Derivatives

Gibberellins are systematically named as derivatives of this core skeleton. However, a more common and convenient nomenclature is the "GA" system.

  • GA Numbering System: Gibberellins are named GA1, GA2, GA3, and so on, in their order of discovery.[4][5] As of 2020, 136 GAs have been identified from plants, fungi, and bacteria.[1] Gibberellic acid, the first to have its structure characterized, is GA3.[1]

  • C19 and C20 Gibberellins: Gibberellins are classified into two main groups based on their carbon number:

    • C20-GAs: These retain all 20 carbon atoms of the original this compound skeleton. Examples include GA12 and GA53.

    • C19-GAs: These have lost the C-20 carbon atom and typically possess a γ-lactone bridge between C-4 and C-10.[6] This group includes many of the most biologically active GAs, such as GA1, GA3, and GA4.[7]

Example: Gibberellic Acid (GA3)

  • Common Name: Gibberellic Acid, GA3.[6]

  • Systematic IUPAC Name: (1α,2β,4aα,4bβ,10β)-2,4a,7-trihydroxy-1-methyl-8-methylenegibb-3-ene-1,10-dicarboxylic acid 1,4a-lactone.[6]

This systematic name precisely describes the stereochemistry (α and β notations), the location of hydroxyl groups (2, 4a, 7), the methyl group (1), the methylene group (8), a double bond (gibb-3-ene), and the dicarboxylic acid lactone structure.

Quantitative Data Presentation

The analysis of endogenous gibberellin levels is fundamental to understanding their physiological roles. The following table summarizes quantitative data from an analysis of GAs in the vegetative shoots of maize (Zea mays L.) seedlings, comparing normal (wild type) plants to various dwarf mutants. This highlights how genetic mutations affecting the GA biosynthesis pathway alter the abundance of specific gibberellins.

GibberellinNormal (Wild Type) (ng/100g FW)dwarf-1 Mutant (ng/100g FW)dwarf-2, -3, -5 Mutants (ng/100g FW)Pathway Position of Mutant Block
GA530.5 - 1.50.6 - 1.8≤ 2.0Early pathway steps
GA441.0 - 2.51.2 - 3.0≤ 2.0Early pathway steps
GA195.0 - 15.08.0 - 20.0≤ 2.0Early pathway steps
GA202.0 - 6.0> 60.0≤ 2.0Conversion of GA20 to GA1
GA11.5 - 4.50.23≤ 2.0-
GA293.0 - 9.0> 90.0≤ 2.0Catabolite of GA20
GA82.0 - 7.00.5 - 2.0≤ 2.0Catabolite of GA1
Data synthesized from Fujioka et al. (1988) as presented in available research summaries.[8] Note: FW stands for Fresh Weight.

The data clearly shows that the dwarf-1 mutant is deficient in the conversion of GA20 to the bioactive GA1, leading to an accumulation of GA20 and its catabolite GA29, and a sharp reduction in GA1 levels.[8] The other dwarf mutants show blocks earlier in the biosynthetic pathway.[8]

Key Signaling Pathways

Gibberellins regulate plant growth by promoting the degradation of DELLA proteins, which are nuclear repressors of growth.[9][10] The binding of a bioactive GA to its receptor, GID1, triggers a conformational change that allows the GID1-GA complex to interact with a DELLA protein.[11][12] This interaction leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome, thereby de-repressing GA-responsive genes and promoting growth.[10]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Bioactive GA GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds SCF SCF E3 Ligase (e.g., SLY1/GID2) DELLA->SCF targeted to PIFs PIFs & Other TFs DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by Gene GA-Responsive Genes PIFs->Gene activates Growth Growth Promotion (e.g., Stem Elongation) Gene->Growth expression leads to

Caption: The GA signaling pathway, from hormone perception to growth promotion.

Experimental Protocols

Detailed and reproducible protocols are essential for the study of gibberellins. Below are methodologies for the preparation of a standard solution and a general workflow for the extraction and analysis of endogenous GAs.

This protocol describes the preparation of a concentrated stock solution of Gibberellic Acid (GA3) that can be diluted for various experimental applications.[13]

Materials:

  • Gibberellic Acid (GA3) powder (analytical grade)

  • Ethanol or Isopropanol

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Beaker (50 mL)

  • Magnetic stirrer and stir bar

  • Amber glass storage bottle

Procedure:

  • Weighing: Accurately weigh 100 mg of GA3 powder using an analytical balance and record the exact weight.

  • Initial Dissolution: Transfer the weighed GA3 powder into the 50 mL beaker. Add a small volume (e.g., 2-3 mL) of ethanol or isopropanol and gently swirl or stir until the powder is completely dissolved. GA3 has poor solubility in water but dissolves readily in alcohol.[13]

  • Transfer: Carefully transfer the dissolved GA3 solution into the 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the flask to ensure a quantitative transfer.

  • Dilution to Volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous. Alternatively, use a magnetic stirrer for several minutes.

  • Storage: Transfer the final 1000 ppm (100 mg / 0.1 L = 1000 mg/L) stock solution to a clearly labeled amber glass bottle to protect it from light. Store the solution in a refrigerator at 4°C. The stock solution should ideally be used within a few weeks.[13]

This protocol outlines a typical workflow for the extraction, purification, and quantification of gibberellins from plant tissues, often present in trace amounts (ng/g level).[14]

Experimental_Workflow Start Plant Tissue Sampling (e.g., Shoot Apices, Young Leaves) Homogenize Homogenization (Freeze in liquid N2, grind to fine powder) Start->Homogenize Extract Extraction (e.g., 80% Methanol with antioxidant, 4°C) Homogenize->Extract Purify1 Initial Purification (Centrifugation to remove debris) Extract->Purify1 Purify2 Solid-Phase Extraction (SPE) (e.g., C18 cartridge to remove nonpolar compounds) Purify1->Purify2 Purify3 Further Purification (e.g., Immunoaffinity chromatography for high specificity) Purify2->Purify3 optional, for high purity Analyze Analysis (HPLC or GC-MS) Purify2->Analyze direct analysis possible Purify3->Analyze Quantify Quantification (Mass spectrometry with labeled internal standards) Analyze->Quantify End Data Interpretation Quantify->End

Caption: A generalized workflow for the analysis of endogenous gibberellins.

Detailed Steps for the Workflow:

  • Sample Preparation: Plant tissue is harvested and immediately frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent, typically an aqueous methanol or acetone solution, often at a low temperature (e.g., 4°C) to minimize degradation.[14] An antioxidant like butylated hydroxytoluene (BHT) may be included. Sonication-assisted extraction can improve efficiency.[15]

  • Purification: The crude extract is centrifuged to pellet solid debris. The supernatant is then subjected to one or more purification steps. Solid-phase extraction (SPE) with a C18 reverse-phase column is commonly used to remove lipids and other nonpolar interfering compounds.[14] For highly specific purification, immunoaffinity columns can be employed.

  • Analysis and Quantification: The purified extract is analyzed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[14] Mass spectrometry provides high sensitivity and selectivity, allowing for the identification and quantification of different GAs. Quantification is typically achieved by isotope dilution, where known amounts of stable isotope-labeled internal standards for each GA are added at the beginning of the extraction process.[16]

References

The Architects of the Gibbane Ring: A Technical Guide to Key Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core enzymes responsible for the biosynthesis of the gibbane ring, the foundational structure of gibberellin plant hormones. Gibberellins are critical regulators of plant growth and development, and understanding their intricate biosynthetic pathway at a molecular level is paramount for advancements in agriculture and the development of novel therapeutic agents. This document details the key enzymatic players, their quantitative characteristics, and the experimental protocols utilized for their study.

The Gibberellin Biosynthetic Pathway: An Overview

The formation of the characteristic tetracyclic this compound ring from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGDP), is a multi-step enzymatic cascade localized across three cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol.[1][2] This pathway can be broadly divided into three stages, each orchestrated by distinct classes of enzymes.

The initial cyclization reactions occur in the plastids, where two terpene cyclases, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), collaborate to form the tetracyclic hydrocarbon skeleton of ent-kaurene.[1] Subsequently, on the endoplasmic reticulum, two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), catalyze a series of oxidative modifications.[1][3] The final stage of biosynthesis, leading to bioactive gibberellins, takes place in the cytosol and is mediated by 2-oxoglutarate-dependent dioxygenases (2-ODDs), most notably GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox).[1][4] It is within these later steps that the characteristic C20 this compound skeleton is modified, including the crucial ring contraction to form the C19 this compound lactone ring found in bioactive gibberellins.

Below is a diagram illustrating the core enzymatic steps in the formation and modification of the this compound ring.

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGDP Geranylgeranyl-PP ent_CDP ent-Copalyl-PP GGDP->ent_CDP CPS ent_Kaurene ent-Kaurene ent_CDP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO (3 steps) GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO (3 steps) GA9 GA9 (C19-GA) GA12->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox

Core enzymatic pathway of this compound ring formation and modification.

Key Enzymes and Their Quantitative Data

The efficiency and regulation of the gibberellin biosynthetic pathway are dictated by the kinetic properties of its constituent enzymes. This section summarizes the available quantitative data for the key enzymes from the model organism Arabidopsis thaliana.

EnzymeAbbreviationSubstrateKm (µM)kcat (s⁻¹)Vmax (pkat/mg)Specific ActivityReference(s)
ent-Copalyl Diphosphate SynthaseAtCPSGeranylgeranyl-PP2.9 - 3.0---[5]
ent-Kaurene SynthaseAtKSent-Copalyl-PP0.30.06--[6]
ent-Kaurene OxidaseAtKOent-Kaurene1.8---[7]
ent-Kaurenol6---[7]
ent-Kaurenal1.9---[7]
ent-Kaurenoic Acid OxidaseAtKAOent-Kaurenoic Acid----Data not available
GA 20-OxidaseAtGA20ox-----[2][8]
GA 3-OxidaseAtGA3ox4GA₂₀0.82-52,500-[9]

Note: Data availability is limited for some enzymes. "-" indicates that the data was not found in the cited literature.

Detailed Experimental Protocols

The characterization of the enzymes involved in this compound ring formation relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for the key experiments cited in the study of these enzymes.

Recombinant Expression and Purification of Gibberellin Biosynthetic Enzymes

The low abundance of these enzymes in native plant tissues necessitates their recombinant expression in heterologous systems like Escherichia coli or Saccharomyces cerevisiae (yeast) for detailed characterization.[10][11][12]

Objective: To produce and purify sufficient quantities of a target enzyme for in vitro activity assays and structural studies.

Protocol for Expression in E. coli (General):

  • Gene Cloning: The coding sequence of the target enzyme is amplified from cDNA and cloned into a suitable E. coli expression vector (e.g., pET, pGEX series).[12] The vector typically contains a strong, inducible promoter (e.g., T7) and may include an affinity tag (e.g., His-tag, GST-tag) for simplified purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).[13]

  • Culture Growth: A single colony is used to inoculate a small starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB or Terrific Broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches mid-log phase (OD₆₀₀ of 0.6-0.8).

  • Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[13] The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Purification: The soluble protein fraction is separated from cell debris by centrifugation. The target protein is then purified from the supernatant using affinity chromatography corresponding to the tag on the protein (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins).[9] Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

Recombinant_Expression_Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Culture Culture Growth Transformation->Culture Induction IPTG Induction Culture->Induction Lysis Cell Lysis Induction->Lysis Purification Affinity Chromatography Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis GCMS_Workflow Extraction Product Extraction Derivatization Derivatization (Methylation & Silylation) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS

References

The Gibbane Scaffold: A Technical Guide to the Biosynthesis and Signaling of Bioactive Gibberellins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The biological activity of these molecules is intrinsically linked to their molecular structure, which is derived from the ent-gibberellane skeleton. This technical guide provides an in-depth exploration of the biosynthesis of bioactive gibberellins from their foundational gibbane precursor and the subsequent signaling cascade they initiate. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways to aid in research and development endeavors.

I. Biosynthesis of Bioactive Gibberellins

The biosynthesis of bioactive GAs is a complex, multi-step process that occurs in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. The pathway can be broadly divided into three stages, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGDP).

Stage 1: Formation of ent-Kaurene from GGDP in Plastids

The initial steps of GA biosynthesis take place in the plastids, where GGDP is converted to the tetracyclic hydrocarbon, ent-kaurene. This conversion is catalyzed by two key terpene synthases (TPSs):

  • ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the cyclization of the linear GGDP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase (KS): ent-CPP is then further cyclized by KS to form the tetracyclic ent-kaurene.

Stage 2: Oxidation of ent-Kaurene to GA12 on the Endoplasmic Reticulum

ent-Kaurene is transported from the plastid to the endoplasmic reticulum (ER), where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases (P450s):

  • ent-Kaurene Oxidase (KO): KO catalyzes the sequential oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.

  • ent-Kaurenoic Acid Oxidase (KAO): KAO then hydroxylates C7 of ent-kaurenoic acid, which is followed by the contraction of the B-ring to form the first gibberellin, GA12.

Stage 3: Formation of Bioactive Gibberellins in the Cytoplasm

GA12 serves as the common precursor for all other GAs. The final steps of the biosynthesis of bioactive GAs occur in the cytoplasm and are catalyzed by 2-oxoglutarate-dependent dioxygenases (2ODDs). This stage involves two main parallel pathways: the non-13-hydroxylation pathway and the 13-hydroxylation pathway.

  • Non-13-hydroxylation pathway: GA12 is converted to the bioactive GA4.

  • 13-hydroxylation pathway: GA12 is first hydroxylated at C13 to form GA53, which is then converted to the bioactive GA1.

The key enzymes in this final stage are:

  • GA 20-oxidase (GA20ox): This enzyme catalyzes the sequential removal of C20.

  • GA 3-oxidase (GA3ox): This enzyme catalyzes the final step of 3β-hydroxylation to produce the bioactive GAs (e.g., GA4 and GA1).

The levels of bioactive GAs are tightly regulated through feedback and feed-forward mechanisms, as well as by deactivation pathways, primarily through the action of GA 2-oxidases (GA2ox), which hydroxylate bioactive GAs at the C2β position, rendering them inactive.

Diagram of the Gibberellin Biosynthetic Pathway

Gibberellin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGDP Geranylgeranyl Diphosphate (GGDP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGDP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO GA53 GA53 GA12->GA53 13-hydroxylase GA9 GA9 GA12->GA9 GA20ox GA20 GA20 GA53->GA20 GA20ox GA1 Bioactive GA1 GA20->GA1 GA3ox Inactive_GAs Inactive GAs GA1->Inactive_GAs GA2ox GA4 Bioactive GA4 GA9->GA4 GA3ox GA4->Inactive_GAs GA2ox

Caption: Overview of the gibberellin biosynthetic pathway.

II. Gibberellin Signaling Pathway

Bioactive GAs exert their effects by initiating a signaling cascade that ultimately leads to changes in gene expression. The core of this pathway involves the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and a family of transcriptional regulators known as DELLA proteins.

  • GA Perception: In the presence of bioactive GA, the hormone binds to the soluble nuclear receptor GID1.

  • GID1-DELLA Interaction: The GA-GID1 complex undergoes a conformational change that promotes its interaction with DELLA proteins. DELLA proteins are nuclear-localized proteins that act as repressors of GA-responsive genes.

  • SCFSLY1/GID2-Mediated Ubiquitination: The formation of the GA-GID1-DELLA ternary complex facilitates the recruitment of an F-box protein (SLY1 in Arabidopsis and GID2 in rice), which is a component of an SCF E3 ubiquitin ligase complex.

  • Proteasomal Degradation of DELLAs: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.

  • Derepression of GA-Responsive Genes: The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of GA-responsive genes that promote plant growth and development.

Diagram of the Gibberellin Signaling Pathway

Gibberellin_Signaling cluster_nucleus Nucleus GA Bioactive GA GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA TF Transcription Factors DELLA->TF Represses GA_GID1->DELLA Binds SCF SCF E3 Ligase GA_GID1_DELLA->SCF Recruits Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Degraded_DELLA Degraded DELLA Proteasome->Degraded_DELLA Degradation GA_Genes GA-Responsive Genes TF->GA_Genes Activates Growth Plant Growth and Development GA_Genes->Growth

Caption: The core gibberellin signaling pathway.

III. Quantitative Data

The following tables summarize key quantitative data related to gibberellin biosynthesis and signaling.

Table 1: Endogenous Levels of Bioactive Gibberellins in Plant Tissues
Plant SpeciesTissue/OrganBioactive GAConcentration (ng/g FW)Analytical Method
Arabidopsis thalianaSeedlingsGA4~0.25LC-MS/MS
Oryza sativa (Rice)ShootsGA1~1.5GC-MS
Zea mays (Maize)Vegetative ShootsGA1~1.0GC-MS
Pisum sativum (Pea)InternodesGA1~0.5 - 2.0GC-MS

Note: Concentrations can vary significantly based on developmental stage, environmental conditions, and genetic background.

Table 2: Binding Affinities of Gibberellins to the GID1 Receptor
GibberellinPlant SpeciesDissociation Constant (Kd)Method
GA4Oryza sativa5.0 x 10-8 MYeast Two-Hybrid
GA1Oryza sativa3.0 x 10-6 MYeast Two-Hybrid
GA3Oryza sativa2.0 x 10-6 MYeast Two-Hybrid
GA4Arabidopsis thalianaHigh AffinityIn vitro pull-down

Note: Lower Kd values indicate higher binding affinity.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments in gibberellin research.

Protocol 1: Quantification of Endogenous Gibberellins by LC-MS/MS

1. Sample Preparation and Extraction: a. Harvest plant tissue (0.1 - 1.0 g fresh weight) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer. c. Extract the powdered tissue with 5-10 mL of 80% (v/v) methanol containing an antioxidant (e.g., 0.01% butylated hydroxytoluene) and a known amount of deuterated internal standards for each GA to be quantified. d. Shake or stir the mixture at 4°C for at least 4 hours or overnight. e. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. f. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the conditioned C18 cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the GAs with 80% methanol. e. Evaporate the eluate to dryness under a stream of nitrogen gas.

3. LC-MS/MS Analysis: a. Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase. b. Inject an aliquot of the sample onto a reverse-phase C18 HPLC column. c. Use a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) to separate the GAs. d. Detect and quantify the GAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each GA and its corresponding internal standard are monitored. e. Quantify the endogenous GAs by comparing the peak area ratios of the endogenous GA to its deuterated internal standard against a standard curve.

Protocol 2: In Vitro GA3ox Enzyme Assay

1. Expression and Purification of Recombinant GA3ox: a. Clone the coding sequence of the GA3ox gene into an expression vector (e.g., pET vector with a His-tag). b. Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG. d. Lyse the bacterial cells and purify the recombinant His-tagged GA3ox protein using nickel-affinity chromatography.

2. Enzyme Assay Reaction: a. Prepare a reaction mixture containing:

  • Purified recombinant GA3ox enzyme (1-5 µg)
  • Substrate (e.g., 1 µM GA9 or GA20)
  • Cofactors: 2-oxoglutarate (1 mM), Ascorbate (2 mM), FeSO4 (0.1 mM)
  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) b. Incubate the reaction mixture at 30°C for 1-2 hours. c. Stop the reaction by adding an equal volume of ethyl acetate.

3. Product Extraction and Analysis: a. Extract the reaction products twice with ethyl acetate. b. Evaporate the combined organic phases to dryness. c. Derivatize the dried residue by methylation with diazomethane or silylation with BSTFA. d. Analyze the derivatized products by GC-MS to identify and quantify the formation of the corresponding bioactive GA (e.g., GA4 or GA1).

Diagram of a Typical Experimental Workflow for GA Quantification

Experimental_Workflow start Plant Tissue Collection freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extract with 80% Methanol + Internal Standards grind->extract centrifuge Centrifuge extract->centrifuge purify Solid-Phase Extraction (SPE) centrifuge->purify dry Evaporate to Dryness purify->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Data Analysis and Quantification analyze->quantify

Caption: A standard workflow for quantifying gibberellins.

V. Conclusion

The this compound skeleton serves as the fundamental building block for a diverse array of gibberellins, with a select few possessing biological activity. The intricate biosynthetic pathway, involving enzymes from three distinct classes and spanning multiple cellular compartments, is tightly regulated to ensure appropriate levels of bioactive GAs for normal plant growth and development. The subsequent signaling cascade, initiated by the binding of a bioactive GA to its receptor, provides a clear mechanism for how these hormones elicit profound physiological responses. The quantitative data and detailed experimental protocols provided in this guide offer a robust foundation for researchers and professionals seeking to further unravel the complexities of gibberellin biology and leverage this knowledge for agricultural and pharmaceutical advancements.

The Role of Gibberellins in Seed Germination and Dormancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of gibberellins (GAs) in regulating the critical biological switch between seed dormancy and germination. Understanding the intricate molecular mechanisms orchestrated by GAs is fundamental for advancements in agricultural biotechnology and the development of novel plant growth regulators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for the scientific community.

Core Concepts: Gibberellins as Master Regulators

Gibberellins are a class of diterpenoid phytohormones that are essential for a multitude of developmental processes in plants, including stem elongation, leaf expansion, and flowering.[1] In the context of seeds, GAs are the primary promoters of germination, acting antagonistically to the dormancy-maintaining hormone, abscisic acid (ABA).[2][3] The transition from a dormant to a germinative state is largely governed by the balance between the biosynthesis and catabolism of these two hormones.[4] A high GA/ABA ratio is a critical prerequisite for the initiation of germination.[5]

Seed dormancy is a survival mechanism that temporarily suspends germination, even under favorable conditions, thereby ensuring that seedlings emerge at a time that maximizes their chances of survival.[4] The release from dormancy and the subsequent germination are triggered by environmental cues such as light, temperature, and moisture, which modulate the endogenous levels of GAs and ABA.[6][7]

Quantitative Data on Gibberellin Dynamics

The precise quantification of endogenous hormone levels is crucial for understanding their regulatory roles. The following tables summarize key findings from studies on Arabidopsis thaliana and other species, illustrating the dynamic changes in GA and ABA concentrations and the effects of GA on germination rates.

Table 1: Endogenous Gibberellin (GA) and Abscisic Acid (ABA) Levels in Arabidopsis thaliana Seeds

State of SeedImbibition TimeGA₄ Level (ng/g Dry Weight)ABA Level (ng/g Dry Weight)Reference
Dormant (0 weeks after-ripening)Dry~0.2~130[8]
Dormant (0 weeks after-ripening)12 hours~2.3~15[8]
After-ripened (4 weeks)Dry~0.3~125[8]
After-ripened (4 weeks)12 hours~3.5~10[8]
Wild-type (Ler)24 hours~0.5~20[9]
Wild-type (Ler)32 hours~2.5~15[9]

Data compiled from studies on Arabidopsis thaliana, Landsberg erecta (Ler) ecotype. Levels are approximate and can vary based on experimental conditions.

Table 2: Germination Rates of Gibberellin-Deficient and Insensitive Mutants

MutantTreatmentGermination Percentage (%)Reference
ga1-3 (GA-deficient)No GA0[9]
ga1-3 (GA-deficient)50 µM GA₄>90% after 48h[9]
Wild-typeNo treatment~95%[6]
Wild-typePaclobutrazol (GA biosynthesis inhibitor)<10%[6]
rgl2-13 (constitutively active DELLA)No GA<20%[10]
rgl2-13 (constitutively active DELLA)1 µM GA₃>80%[10]

These studies highlight the absolute requirement of GA for germination in certain genetic backgrounds and the inhibitory effect of DELLA proteins.

Key Signaling Pathways

The germination of a seed is a highly regulated process initiated by the perception of gibberellin. This signaling cascade ultimately leads to the degradation of growth-repressing proteins, allowing for the expression of genes necessary for germination.

The Gibberellin Signaling Cascade

The core of the GA signaling pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA family of transcriptional regulators, and the SCFSLY1/GID2 E3 ubiquitin ligase complex.[11] In the absence of GA, DELLA proteins are stable and repress the expression of GA-responsive genes, thereby inhibiting germination.[12] Upon imbibition and under favorable environmental conditions, GA levels rise. Bioactive GA binds to the GID1 receptor, inducing a conformational change that promotes the formation of a stable GA-GID1-DELLA complex.[3][8] This complex is then recognized by the F-box protein SLY1 (in Arabidopsis) or GID2 (in rice), which is a component of the SCF E3 ubiquitin ligase.[9][11] The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[11] The degradation of DELLA proteins relieves their repressive effects, allowing for the transcription of genes that promote germination, such as those encoding hydrolytic enzymes that weaken the endosperm and mobilize stored food reserves.[13]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA SCF SCF-SLY1/GID2 (E3 Ubiquitin Ligase) DELLA->SCF is targeted by Proteasome 26S Proteasome DELLA->Proteasome degraded by GA_Genes GA-Responsive Genes (e.g., Hydrolases) DELLA->GA_Genes represses SCF->DELLA polyubiquitinates Germination Seed Germination GA_Genes->Germination

Gibberellin Signaling Pathway in Seed Germination.
Antagonistic Interaction between Gibberellin and Abscisic Acid

The decision of a seed to germinate is not solely dependent on the presence of GA but is critically influenced by its interplay with ABA. These two hormones exhibit a mutually antagonistic relationship, both at the metabolic and signaling levels.[7] High levels of ABA, characteristic of dormant seeds, inhibit germination by suppressing the expression of genes involved in GA biosynthesis and signaling.[4][14] Conversely, an increase in GA levels promotes the degradation of ABA.[5] This hormonal crosstalk provides a robust mechanism for integrating various environmental and developmental signals to ensure that germination occurs under optimal conditions.

GA_ABA_Interaction GA_Biosynthesis GA Biosynthesis ABA_Biosynthesis ABA Biosynthesis GA_Biosynthesis->ABA_Biosynthesis inhibits GA_Signaling GA Signaling (DELLA Degradation) GA_Biosynthesis->GA_Signaling ABA_Biosynthesis->GA_Biosynthesis inhibits ABA_Signaling ABA Signaling (Inhibition of Germination) ABA_Biosynthesis->ABA_Signaling GA_Signaling->ABA_Signaling antagonizes Germination Germination GA_Signaling->Germination ABA_Signaling->GA_Signaling antagonizes Dormancy Dormancy ABA_Signaling->Dormancy Seed_Germination_Workflow Start Start: Seed Collection Sterilization Surface Sterilization (Ethanol & Bleach) Start->Sterilization Plating Plating on MS Medium (+/- Hormones) Sterilization->Plating Stratification Stratification (4°C, 3-4 days, dark) Plating->Stratification Incubation Incubation (22°C, Long-day photoperiod) Stratification->Incubation Scoring Germination Scoring (Radicle Emergence) Incubation->Scoring Analysis Data Analysis (Germination Percentage vs. Time) Scoring->Analysis End End Analysis->End

References

The Impact of Gibberellins on Flowering and Fruit Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that play a pivotal role in regulating a wide array of developmental processes throughout the life cycle of a plant.[1][2][3] From seed germination and stem elongation to leaf expansion, GAs are integral to plant growth. This guide provides an in-depth technical overview of the critical functions of gibberellins in two key reproductive stages: the transition to flowering and the subsequent development of fruits. We will explore the molecular mechanisms of GA signaling, its intricate interactions with other signaling pathways, and the quantitative effects on these crucial developmental processes. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of gibberellin physiology and its potential applications.

The Role of Gibberellins in Flowering

The transition from vegetative growth to flowering is a critical life cycle event for plants, and gibberellins are key hormonal promoters of this process, particularly under non-inductive photoperiods.[1][2][4]

Molecular Mechanism of Gibberellin Signaling in Floral Induction

The canonical gibberellin signaling pathway is a derepressible system centered around a family of nuclear transcriptional regulators known as DELLA proteins.[5] In the absence of GA, DELLA proteins are stable and act as repressors of GA-responsive genes by interacting with and sequestering various transcription factors.[6][7]

The core components of the GA signaling cascade are:

  • GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to bioactive GAs.[8]

  • DELLA Proteins: A family of nuclear-localized proteins (including GAI, RGA, RGL1, RGL2, and RGL3 in Arabidopsis) that function as master repressors of GA responses.[5][9]

  • SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: An E3 ubiquitin ligase complex that targets specific proteins for degradation.

Upon an increase in the cellular concentration of bioactive GAs, the hormone binds to the GID1 receptor, inducing a conformational change that promotes the formation of a stable GA-GID1-DELLA complex.[8] This complex is then recognized by the F-box protein SLY1 (in Arabidopsis) or GID2 (in rice), a component of the SCF E3 ubiquitin ligase complex.[5] The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[5][8] The degradation of DELLA proteins relieves their repressive effects, allowing downstream transcription factors to activate the expression of genes that promote flowering.

Gibberellin's Influence on the Floral Regulatory Network

The GA-mediated degradation of DELLA proteins influences the activity of several key transcription factors that control the floral transition:

  • LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1): GAs promote the expression of these floral integrator genes.[1][9] The degradation of DELLAs allows for the activation of LFY and SOC1, which in turn activate downstream floral meristem identity genes.

  • SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) Transcription Factors: DELLA proteins physically interact with and repress the activity of SPLs.[10] When DELLAs are degraded, SPLs are released to promote the expression of floral identity genes like APETALA1 (AP1) and FRUITFULL (FUL).[9][10]

  • FLOWERING LOCUS C (FLC): DELLA proteins can interact with FLC, a key repressor in the vernalization pathway, to enhance its repressive activity on flowering.[11][12] This interaction provides a point of crosstalk between the GA and vernalization pathways.

  • CONSTANS (CO): Under long-day conditions, DELLA proteins can interact with and repress the transcriptional activity of CO, a central regulator of the photoperiod pathway.[13] The degradation of DELLAs in the afternoon, when CO is abundant, contributes to the activation of FLOWERING LOCUS T (FT).[13]

  • WRKY Transcription Factors: DELLA proteins have been shown to interact with WRKY transcription factors, such as WRKY75, to modulate their ability to regulate the expression of flowering-related genes like FT.[6][7]

Quantitative Data: Gibberellin Effects on Flowering Time

The application of exogenous GAs or mutations that lead to increased GA signaling generally result in earlier flowering, especially under short-day conditions. Conversely, GA biosynthesis inhibitors or mutations in the GA signaling pathway often lead to delayed flowering or a complete inability to flower under non-inductive conditions.

Species Treatment/Genotype Effect on Flowering Time Reference
Arabidopsis thalianaExogenous GA₃ application (50 µM)33% reduction in the number of leaves at flowering[10]
Arabidopsis thalianaga1-3 mutant (GA deficient)Fails to flower under short days[4]
Calla LilyDouble spray of 100 mg L⁻¹ GA₃Reduced days to flower from ~174 to ~170[14]
Tomato45 mg L⁻¹ GA₃ applied onceFastest fruiting age (48.92 days after planting)[15]

The Role of Gibberellins in Fruit Development

Gibberellins are indispensable for the development of fruits in many plant species, influencing processes from the initial fruit set to final fruit size and, in some cases, ripening.

Gibberellins in Fruit Set and Early Growth

Fruit set is the transition of the ovary into a developing fruit following pollination and fertilization.[16] This process is heavily dependent on a surge of bioactive GAs within the ovary.[17][18] Pollination itself can trigger an increase in GA biosynthesis gene expression, such as GA20-oxidase, leading to higher levels of active GAs.[17][18] These elevated GA levels promote cell division and expansion in the ovary wall, initiating the rapid growth of the young fruit.[19]

In some species, like tomato, auxin produced following fertilization stimulates GA biosynthesis, indicating a hierarchical hormonal control where auxin acts upstream of gibberellin in the initial stages of fruit set.[16][20][21]

Induction of Parthenocarpy

Parthenocarpy is the development of fruit without prior fertilization, resulting in seedless fruits. Gibberellins are potent inducers of parthenocarpy in a wide range of plant species.[22][23] Exogenous application of GAs to unpollinated flowers can bypass the need for fertilization and directly stimulate the ovary to develop into a fruit.[20] This property is commercially exploited in the production of seedless grapes, cucumbers, and other horticultural crops.[23][24][25]

Gibberellins in Fruit Growth and Ripening

Throughout fruit development, GAs continue to play a role in regulating cell expansion, which is a major determinant of final fruit size.[19] The interplay between gibberellins and other hormones, particularly auxin, is crucial for coordinating the complex processes of fruit growth.[19][20][21]

In some climacteric fruits like tomato, gibberellins appear to have a negative regulatory role in ripening.[8] Higher levels of GA can delay the onset of ripening, and a decline in endogenous GA content often precedes the ethylene burst associated with ripening.[8][26] GA treatment can delay ripening by modulating the expression of genes involved in the biosynthesis and signaling of ethylene, as well as other hormones like auxin and abscisic acid.[26][27][28][29]

Quantitative Data: Gibberellin Effects on Fruit Development

The manipulation of GA levels, either through exogenous application or the use of biosynthesis inhibitors, has significant quantitative effects on fruit set, size, and yield.

Species Treatment Effect on Fruit Development Reference
TomatoApplication of GA biosynthesis inhibitors (LAB 198999)~50% reduction in fruit growth and a 50% decrease in GA₁ content[17]
TomatoExogenous GA₃ application (2,000 ng/ovary)100% fruit set in unpollinated ovaries[17]
Sweet CherryGA₃ application (20-40 ppm)Significant increase in fruit diameter and weight[30]
Citrus ('Valencia' orange)GA-100 treatment (repeated application)Consistently larger fruit size compared to control[31][32]
CucumberExogenous application of GA₄₊₇Induction of parthenocarpic fruit with no significant weight difference compared to pollinated fruit[24]

Experimental Protocols

Protocol 1: Exogenous Application of Gibberellic Acid (GA₃) for Foliar Spray

Objective: To apply a solution of GA₃ to plant foliage to study its effects on growth, flowering, or fruit development.

Materials:

  • Gibberellic acid (GA₃) powder

  • Ethanol (95%) or isopropanol

  • Distilled water

  • A non-ionic surfactant

  • Volumetric flasks and beakers

  • Analytical balance

  • Magnetic stirrer

  • Spray bottles

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of GA₃ powder.

    • Dissolve the GA₃ powder in a small volume of ethanol or isopropanol, as it has low solubility in water.

    • Transfer the dissolved GA₃ to a volumetric flask and bring it to the final volume with distilled water. This will be your concentrated stock solution. Store in the dark at 4°C for short-term use.

  • Working Solution Preparation:

    • Dilute the stock solution with distilled water to achieve the desired final concentration (e.g., 10, 50, 100 ppm).

    • Add a non-ionic surfactant to the final working solution according to the manufacturer's instructions (typically 0.05-0.1% v/v) to improve leaf surface coverage and absorption.

  • Application:

    • Fill a spray bottle with the GA₃ working solution.

    • Spray the plant foliage until runoff, ensuring even coverage of both the adaxial and abaxial leaf surfaces.

    • For the control group, spray plants with a solution containing only water and the surfactant.

    • Perform applications in the morning or evening to minimize evaporation.

Protocol 2: Quantification of Endogenous Gibberellins by LC-MS/MS

Objective: To extract, purify, and quantify the levels of endogenous gibberellins in plant tissues.

Materials:

  • Plant tissue (e.g., leaves, ovaries, fruits)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with antioxidant)

  • Internal standards (deuterium-labeled GAs)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Collection and Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Weigh a precise amount of the powdered tissue (e.g., 100 mg) and transfer it to a centrifuge tube.

    • Add a known amount of internal standards.

    • Add the cold extraction solvent, vortex thoroughly, and incubate at 4°C in the dark (e.g., overnight).

  • Purification:

    • Centrifuge the extract to pellet the debris.

    • Collect the supernatant and concentrate it using a rotary or nitrogen evaporator.

    • Resuspend the concentrate in a suitable solvent and perform solid-phase extraction (SPE) to remove interfering compounds. Elute the GA fraction.

  • Analysis:

    • Dry the purified GA fraction and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

    • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).

    • Use a gradient elution program with solvents such as acetonitrile and water (both typically containing a small amount of formic or acetic acid).

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the different GA species based on their mass-to-charge ratios and fragmentation patterns.

    • Calculate the concentration of each endogenous GA by comparing its peak area to that of the corresponding internal standard.[33][34]

Signaling Pathways and Logical Relationships

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA SCF SCF-SLY1/GID2 (E3 Ligase) DELLA->SCF targeted by TF Transcription Factor (e.g., PIFs, SPLs) DELLA->TF represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by GA_Response GA Response (e.g., Flowering) TF->GA_Response activates

Caption: The core gibberellin signaling pathway.

GA_Flowering_Network GA Gibberellin DELLA DELLA Proteins GA->DELLA degrades CO CO DELLA->CO SPLs SPLs DELLA->SPLs SOC1 SOC1 DELLA->SOC1 LFY LFY DELLA->LFY Photoperiod Photoperiod (Long Days) Photoperiod->CO FT FT CO->FT Floral_Meristem Floral Meristem Identity Genes (e.g., AP1) SPLs->Floral_Meristem SOC1->LFY SOC1->Floral_Meristem LFY->Floral_Meristem FT->SOC1 FT->LFY

Caption: Gibberellin's role in the floral transition network.

GA_Auxin_Fruit_Development Pollination Pollination & Fertilization Auxin Auxin Pollination->Auxin stimulates GA_biosynthesis GA Biosynthesis Genes (e.g., GA20ox) Auxin->GA_biosynthesis upregulates Cell_Division Cell Division & Expansion Auxin->Cell_Division GA Gibberellin (GA) GA_biosynthesis->GA produces Ovary Ovary GA->Ovary acts on Fruit_Set Fruit Set Ovary->Fruit_Set Fruit_Set->Cell_Division Fruit_Growth Fruit Growth Cell_Division->Fruit_Growth

Caption: Hormonal cross-talk in early fruit development.

Conclusion

Gibberellins are central regulators of plant reproductive development, exerting profound control over both the timing of flowering and the intricate processes of fruit formation. The GA signaling pathway, through the degradation of DELLA repressors, integrates with multiple other signaling networks to ensure that these critical developmental transitions occur under optimal conditions. A thorough understanding of these mechanisms not only advances our fundamental knowledge of plant biology but also provides powerful tools for the genetic and chemical manipulation of flowering time and fruit characteristics, which is of immense value to agriculture and horticulture. The continued exploration of gibberellin signaling and its cross-talk with other hormonal pathways will undoubtedly uncover further opportunities for crop improvement.

References

Methodological & Application

Application Notes: Protocols for the Extraction and Purification of Gibbane-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gibbane-derived compounds, particularly the gibberellins (GAs), are a class of diterpenoid phytohormones that play a critical role in regulating various plant developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit senescence.[1][2] Their analysis is crucial for both fundamental plant science and agricultural applications. However, the quantitative analysis of gibberellins in plant tissues presents a significant challenge due to their low endogenous concentrations and the presence of numerous interfering substances.[3][4] This document provides detailed protocols for the extraction and purification of this compound-derived compounds from various matrices, tailored for researchers, scientists, and professionals in drug development.

I. Extraction Protocols

The initial extraction is a critical step designed to efficiently liberate gibberellins from the sample matrix while minimizing degradation. The choice of method depends on the source material (e.g., plant tissue, fungal culture).

Protocol 1: Solvent Extraction from Plant Tissues

This protocol is a widely used method for extracting gibberellins from fresh plant material.[1][5]

Materials:

  • Fresh plant tissue (e.g., leaves, shoots, seeds)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 80% Methanol (HPLC grade), chilled to 4°C

  • Centrifuge tubes

  • Refrigerated centrifuge

  • Shaker/rotator

Methodology:

  • Homogenization: Weigh 1-5 grams of fresh plant tissue, flash-freeze in liquid nitrogen, and immediately grind to a fine powder using a pre-chilled mortar and pestle.[1] This prevents enzymatic degradation.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add cold 80% methanol at a ratio of 10 mL per gram of fresh weight.[1]

  • Incubation: Vortex the mixture thoroughly to ensure complete suspension. Place the tube on a shaker and extract overnight at 4°C.[1][5]

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15-20 minutes at 4°C to pellet solid debris.[1][6]

  • Supernatant Collection: Carefully decant the supernatant, which contains the crude gibberellin extract, into a clean tube. This crude extract is now ready for preliminary purification and concentration.

Protocol 2: Extraction from Fungal Fermentation Broth

This method is suitable for isolating gibberellins produced by fungal cultures, such as Gibberella fujikuroi, a major commercial source.[7][8]

Materials:

  • Gibberellin fermentation broth

  • Filter press or centrifuge

  • Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄)

  • pH meter

Methodology:

  • Biomass Removal: Separate the fungal mycelium from the liquid culture broth using a filter press or by centrifugation to obtain the cell-free filtrate.[9]

  • Concentration (Optional): The filtrate can be concentrated to 1/20th or 1/30th of its original volume using a thin-film evaporator under reduced pressure. This step significantly reduces the volume for subsequent processing.[9]

  • Acidification & Precipitation: Adjust the pH of the filtrate. Different gibberellins can be selectively precipitated by stepwise pH adjustment. For instance, adjusting the pH to 6.0 can precipitate GA₄, while a subsequent adjustment to pH 4.5 can precipitate GA₇.[9]

  • Collection: Collect the precipitate through filtration or centrifugation. This solid material represents a concentrated and partially purified gibberellin fraction.

II. Purification Protocols

Following initial extraction, purification is essential to remove interfering compounds such as pigments, lipids, and other secondary metabolites before quantitative analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up

Reversed-phase SPE with a C18 sorbent is a standard and effective technique for purifying and concentrating gibberellins from crude extracts.[1][3][10]

Materials:

  • C18 SPE Cartridges

  • Crude gibberellin extract (from Protocol 1 or 2)

  • Methanol (HPLC grade)

  • Deionized water

  • Ethyl acetate

  • SPE vacuum manifold

Methodology:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of methanol through it, followed by 5-10 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the crude aqueous extract onto the conditioned C18 cartridge. The moderately polar gibberellins will be retained by the nonpolar C18 stationary phase.

  • Washing: Wash the cartridge with a polar solvent (e.g., 5-10 mL of deionized water) to remove highly polar, interfering compounds.

  • Elution: Elute the retained gibberellins with a less polar organic solvent. Re-extraction with ethyl acetate at a pH of 2.5 - 3.0 is highly effective.[5][6] The collected eluate contains the partially purified gibberellins.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a small, known volume of the initial mobile phase for chromatographic analysis (e.g., 5% methanol in dichloromethane).[5][6]

Protocol 4: Chromatographic Purification

For higher purity, further chromatographic steps are necessary. High-Performance Liquid Chromatography (HPLC) is commonly used for both purification and quantification.[3][6]

Materials & Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[11]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.01% Formic acid in water[11]

  • Gibberellin standards for retention time comparison

Methodology:

  • Sample Preparation: Filter the reconstituted sample from the SPE step through a 0.22 µm syringe filter.[6]

  • HPLC Separation: Inject the sample into the HPLC system. A typical gradient elution program might be:

    • Start with 10% Acetonitrile / 90% 0.01% Formic Acid.

    • Ramp to 70% Acetonitrile over 40 minutes.

    • Return to initial conditions and re-equilibrate the column.[11]

    • Set the flow rate to 0.5 - 1.0 mL/min.[10][11]

  • Detection & Fraction Collection: Monitor the eluent at a specific wavelength (e.g., 195-205 nm)[3][11] or using an MS detector. Collect the fractions corresponding to the retention times of known gibberellin standards.

  • Confirmation: The identity and purity of the collected fractions should be confirmed using mass spectrometry (LC-MS).[5][6]

III. Data Presentation: Quantitative Analysis

The efficiency of extraction and purification protocols is determined by measuring the yield and purity of the final product.

Table 1: Representative Extraction Yields of Gibberellins from Plant Sources

Gibberellin Plant Source Extraction Method Yield (ng/g Fresh Weight) Citation
GA₃ Poplar (Populus euphratica) leaves 80% Methanol Extraction 1162.79 [5][6]
GA₃ Tobacco (Nicotiana tabacum) leaves 80% Methanol Extraction 920.91 [5][6]
GA₃ Germinated Green Beans (Vigna radiata) 80% Methanol Extraction 700.92 [5][6]
GA₇ Immature Soybean Seeds DEAE-Cellulose & ODS 8.8 [12]

| GA₁ | Dwarf-1 Maize Shoots | Not Specified | 0.23 |[13] |

Table 2: Purification Efficiency and Recovery Rates

Method Analyte(s) Matrix Recovery Rate / Yield Citation
Solid-Phase Extraction (SPE) GA₃, IAA, ABA Wheat 95.5% to 102.4% [10]
Immunoaffinity Chromatography C-19 GA Methyl Esters Standard Solution ~60% [14]
Clarification with Activated Charcoal GA₃ Fermentation Broth 73% [15]
Clarification with Silica (C18) GA₃ Fermentation Broth 42.6% [15]

| Enzymatic Hydrolysis & Filtration | GA₃ | Fermentation Broth | >85% (Overall Yield) |[8] |

IV. Visualized Workflows and Pathways

Gibberellin Biosynthesis and Catabolism

Gibberellins are synthesized via a complex pathway. Bioactive GAs, like GA₁, can be deactivated through metabolic processes, such as the 2β-hydroxylation that converts GA₁ into the inactive GA₈.[1] Understanding this context is crucial for selecting target analytes.

Gibberellin_Pathway cluster_path Simplified Biosynthesis Pathway GGDP GGDP ent_Kaurene ent-Kaurene GGDP->ent_Kaurene TPSs GA12 GA12 ent_Kaurene->GA12 P450s GA20 GA20 GA12->GA20 Multiple Steps GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive Catabolite) GA1->GA8 GA2ox (2β-hydroxylation) Extraction_Purification_Workflow start Plant Tissue or Fermentation Broth extraction Step 1: Extraction (e.g., 80% Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract spe Step 2: Purification (Solid-Phase Extraction - C18) crude_extract->spe purified_extract Partially Purified Extract spe->purified_extract hplc Step 3: High-Purity Separation (e.g., HPLC) purified_extract->hplc pure_compound Pure Gibberellin Isolate hplc->pure_compound analysis Step 4: Analysis (LC-MS, Quantification) pure_compound->analysis SPE_Protocol_Workflow cluster_spe C18 SPE Cartridge Protocol start_node Start with Crude Extract step1 1. Conditioning (Activate with Methanol, then equilibrate with Water) start_node->step1 step2 2. Sample Loading (Pass crude extract through) step1->step2 step3 3. Washing (Remove polar impurities with Water) step2->step3 step4 4. Elution (Collect GAs with Ethyl Acetate @ pH 2.5-3.0) step3->step4 end_node Purified & Concentrated Sample step4->end_node

References

Application Notes and Protocols for the Quantification of Gibberellins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the principal analytical techniques used in the quantification of gibberellins (GAs), a class of diterpenoid phytohormones crucial in various plant growth and development processes. The accurate quantification of GAs is essential for research in plant physiology, agriculture, and for professionals in drug development exploring plant-based compounds.

Introduction to Analytical Techniques

The quantification of gibberellins in plant tissues is challenging due to their low concentrations and the complexity of the plant matrix.[1][2][3] Several highly sensitive and selective analytical methods have been developed to address these challenges. The most prominent and widely used techniques include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and is suited for different research needs.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) has become a powerful tool for the sensitive determination of phytohormones, offering high selectivity and the ability to analyze multiple GAs simultaneously without the need for derivatization.[4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and highly accurate method for quantifying plant hormones.[7][8] It often requires derivatization to increase the volatility of the GAs but provides excellent sensitivity and is well-suited for comprehensive GA profiling.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunoassay based on the specific recognition of GAs by antibodies.[9][10][11] It is a rapid and cost-effective method for screening a large number of samples, though it may have limitations in distinguishing between closely related GA structures.

Gibberellin Signaling Pathway

Understanding the gibberellin signaling pathway is fundamental for interpreting the functional significance of quantified GA levels. The pathway illustrates how gibberellins exert their effects at a molecular level, primarily by promoting the degradation of DELLA proteins, which are transcriptional regulators that repress growth.

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 GA_GID1_DELLA GA-GID1-DELLA Complex GA_GID1->GA_GID1_DELLA Binds to DELLA DELLA DELLA Protein (Repressor) DELLA->GA_GID1_DELLA PIFs PIFs (Transcription Factors) DELLA->PIFs Represses SCF SCF Complex (E3 Ubiquitin Ligase) GA_GID1_DELLA->SCF Recruits Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Degraded_DELLA Degraded DELLA Proteasome->Degraded_DELLA Degradation GA_Responsive_Genes GA-Responsive Genes PIFs->GA_Responsive_Genes Activates Transcription Growth_Response Growth & Development GA_Responsive_Genes->Growth_Response Leads to

Caption: A diagram illustrating the gibberellin signaling cascade.

Experimental Protocols

Quantification of Gibberellins by HPLC-MS/MS

This protocol describes a method for the simultaneous determination of multiple gibberellins in plant tissues using HPLC-tandem mass spectrometry (HPLC-MS/MS).

Experimental Workflow:

HPLC_MS_Workflow Start Start: Plant Tissue Sample Homogenization 1. Homogenization in Liquid N2 Start->Homogenization Extraction 2. Extraction with 80% Methanol Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 CollectSupernatant 4. Collect Supernatant Centrifugation1->CollectSupernatant SPE 5. Solid-Phase Extraction (SPE) Cleanup (e.g., C18 cartridge) CollectSupernatant->SPE Evaporation 6. Evaporation to Dryness SPE->Evaporation Reconstitution 7. Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_MS 8. HPLC-MS/MS Analysis Reconstitution->HPLC_MS DataAnalysis 9. Data Analysis & Quantification HPLC_MS->DataAnalysis

Caption: Workflow for gibberellin quantification by HPLC-MS/MS.

Methodology:

  • Sample Preparation and Extraction:

    • Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of ice-cold 80% methanol containing an internal standard (e.g., deuterated GAs).

    • Vortex thoroughly and incubate at 4°C overnight with gentle shaking.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering polar compounds.

    • Elute the gibberellins with 5 mL of 80% methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 v/v methanol/water with 0.2% formic acid).[12]

    • Inject 10 µL of the sample into the HPLC-MS/MS system.

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the target GAs (e.g., 5% B to 95% B over 15 minutes).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for each GA and the internal standard. For example, for GA3, the transition m/z 345 -> 239, 301 can be monitored.[12]

Quantitative Data Summary (HPLC-MS/MS):

ParameterTypical ValueReference
Linearity (R²)> 0.99[13]
Limit of Detection (LOD)0.005 µg/mL for GA3[12]
Limit of Quantification (LOQ)10 µg/kg[14]
Recovery95.5% - 102.4%[12]
Precision (RSD)< 15%[14]
Quantification of Gibberellins by GC-MS

This protocol outlines the quantification of gibberellins using Gas Chromatography-Mass Spectrometry, which involves a derivatization step.

Experimental Workflow:

GC_MS_Workflow Start Start: Plant Tissue Sample Extraction 1. Extraction & Purification (Similar to HPLC-MS prep) Start->Extraction Derivatization 2. Derivatization (e.g., Methylation & Silylation) Extraction->Derivatization GC_MS 3. GC-MS Analysis Derivatization->GC_MS DataAnalysis 4. Data Analysis & Quantification (Selected Ion Monitoring) GC_MS->DataAnalysis

Caption: Workflow for gibberellin quantification by GC-MS.

Methodology:

  • Extraction and Purification:

    • Follow the same extraction and SPE purification steps as described for the HPLC-MS/MS protocol.

  • Derivatization:

    • Evaporate the purified extract to complete dryness.

    • Methylation: Add an ethereal solution of diazomethane to the dried extract and incubate for 10 minutes at room temperature to convert the carboxyl group to a methyl ester.

    • Evaporate the diazomethane under a gentle stream of nitrogen.

    • Silylation: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for each derivatized GA.

Quantitative Data Summary (GC-MS):

ParameterTypical ValueReference
Linearity (R²)> 0.99-
Limit of Detection (LOD)pg range[15]
Recovery70% - 110%-
Precision (RSD)< 10%-
Quantification of Gibberellins by ELISA

This protocol details a competitive ELISA for the quantification of a specific gibberellin (e.g., GA3 or GA8).[11]

Experimental Workflow:

ELISA_Workflow Start Start: Extracted & Purified Sample Add_Sample_Standard 1. Add Samples/Standards to Coated Plate Start->Add_Sample_Standard Add_Antibody_HRP 2. Add Anti-GA Antibody-HRP Conjugate Add_Sample_Standard->Add_Antibody_HRP Incubate_Wash 3. Incubate & Wash Add_Antibody_HRP->Incubate_Wash Add_Substrate 4. Add TMB Substrate Incubate_Wash->Add_Substrate Incubate_Dark 5. Incubate in the Dark Add_Substrate->Incubate_Dark Add_Stop_Solution 6. Add Stop Solution Incubate_Dark->Add_Stop_Solution Read_Absorbance 7. Read Absorbance (e.g., 450 nm) Add_Stop_Solution->Read_Absorbance Calculate_Concentration 8. Calculate Concentration from Standard Curve Read_Absorbance->Calculate_Concentration

Caption: Workflow for gibberellin quantification by competitive ELISA.

Methodology:

  • Sample and Standard Preparation:

    • Prepare plant extracts as described in the HPLC-MS protocol, potentially with further purification if matrix effects are significant.

    • Prepare a series of known concentrations of the target GA standard to generate a standard curve.

  • ELISA Procedure (Competitive Assay):

    • Add 50 µL of the standards and prepared samples to the appropriate wells of a microtiter plate pre-coated with a fixed amount of the target gibberellin.[11]

    • Add 50 µL of an anti-GA antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) to each well.[11]

    • Seal the plate and incubate for 1 hour at 37°C.[11] During this time, the GA in the sample/standard competes with the plate-coated GA for binding to the antibody-HRP conjugate.

    • Wash the plate four to five times with a wash buffer to remove unbound components.

    • Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate for 15-20 minutes at room temperature in the dark.[11]

    • Add 50 µL of a stop solution (e.g., sulfuric acid) to each well to terminate the reaction.

    • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of GA in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.

    • Determine the concentration of GA in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary (ELISA):

ParameterTypical Value (GA3 Kit)Reference
Detection Range156.25 - 10,000 ng/mL[16]
Sensitivity52.8 ng/mL[16]
Intra-assay Precision (CV%)< 15%[17]
Inter-assay Precision (CV%)< 15%[17]

Conclusion

The choice of analytical technique for gibberellin quantification depends on the specific research question, the number of samples, the required sensitivity and selectivity, and the available instrumentation. HPLC-MS/MS is often the method of choice for its high sensitivity, specificity, and ability to quantify multiple GAs simultaneously. GC-MS provides high accuracy and is a well-established method, particularly for comprehensive profiling. ELISA offers a rapid, high-throughput, and cost-effective solution for screening large numbers of samples for a specific gibberellin. The detailed protocols and comparative data presented here serve as a guide for researchers to select and implement the most appropriate method for their studies.

References

High-Performance Liquid Chromatography (HPLC) Methods for Gibberellin Analysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of gibberellins (GAs), a class of diterpenoid phytohormones crucial for plant growth and development, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined here are applicable for the quantification of gibberellins in various plant tissues and fermentation broths.

Introduction

Gibberellins play a pivotal role in regulating diverse physiological processes in plants, including seed germination, stem elongation, leaf expansion, and fruit development.[1] Accurate and sensitive quantification of endogenous gibberellin levels is essential for understanding their biosynthesis, metabolism, and signaling pathways. HPLC, particularly when coupled with mass spectrometry (LC-MS), has become the preferred method for gibberellin analysis due to its high selectivity and sensitivity, allowing for the simultaneous determination of multiple GA species.[2][3][4] This note details established protocols for sample extraction, purification, and subsequent analysis by HPLC and LC-MS/MS.

Experimental Protocols

Sample Preparation: Extraction and Purification

The quantitative analysis of gibberellins in plant tissues is challenging due to their low concentrations and the presence of interfering substances.[5] Therefore, a robust extraction and purification procedure is critical. Solid Phase Extraction (SPE) is a commonly employed technique for sample clean-up and pre-concentration.[5][6]

Materials:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol in water with 1% acetic acid[7]

  • Internal Standard (e.g., Deuterated Gibberellin A18 ([²H₂]-GA18))[7]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)[7]

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[7]

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of pre-chilled extraction solvent containing the internal standard at a known concentration.[7]

  • Incubation: Vortex the mixture for 1 minute and then incubate on a shaker at 4°C for 1 hour.[7]

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.[7]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 1 mL of methanol followed by 1 mL of water.[7]

  • Sample Loading: Carefully collect the supernatant and load it onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[7]

  • Elution: Elute the gibberellins with 1 mL of 80% methanol.[7]

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis.[7]

HPLC and LC-MS/MS Analysis

The choice of analytical technique depends on the required sensitivity and selectivity. HPLC with UV or fluorescence detection can be used, but LC-MS/MS is generally preferred for its superior sensitivity and ability to identify and quantify a wide range of gibberellins simultaneously.[2][5]

Table 1: HPLC and LC-MS/MS Method Parameters for Gibberellin Analysis

ParameterHPLC-UV[5][6][8]HPLC-Fluorescence (with Derivatization)[3][4]LC-MS/MS[2][7][9]
Column C18 reversed-phase (e.g., 25 cm x 4.6 mm, 5 µm)C18 reversed-phaseC18 reversed-phase (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 100 mm)[9]
Mobile Phase A: Acetonitrile, B: Water with 0.1% Formic Acid or 1:9% Acetonitrile-Formic Acid[6]A: Acetonitrile, B: WaterA: 0.1% aqueous formic acid with 5 mM ammonium formate, B: Methanol[9]
Gradient Isocratic or GradientGradient elutionGradient from 10% to 80% B over 15 min[9]
Flow Rate 0.5 - 1.0 mL/min[5][6]Not specified1.0 mL/min[9]
Injection Volume 10 - 20 µL[6][8]Not specifiedNot specified
Detection UV at 195 nm or 205 nm[5][6]Fluorescence (following pre-column derivatization)Electrospray Ionization (ESI) in positive or negative ion mode[2][7]
Temperature Ambient25°C for derivatization, column temperature not specified[3][4]250°C drying gas temperature[9]
Derivatization for Enhanced Sensitivity (HPLC-Fluorescence)

For analyses requiring higher sensitivity without the use of mass spectrometry, pre-column derivatization with a fluorescent labeling reagent can be employed.[3][4]

Procedure:

  • A labeling reagent, such as 1,3,5,7-tetramethyl-8-butyrethylenediamine-difluoroboradiaza-s-indacene (TMBB-EDAN), is used to react with the carboxylic acid group of gibberellins.[3][4]

  • The reaction is typically carried out at 25°C for 75 minutes in the presence of 1-ethyl-3-(3-dimethyl-aminopropyl)-carbodiimide hydrochloride (EDC) and pyridine.[3][4]

  • The resulting fluorescent derivatives can then be separated and detected by HPLC with a fluorescence detector.[3][4]

Quantitative Data Summary

The performance of different HPLC methods for gibberellin analysis can be compared based on their limits of detection (LOD), limits of quantification (LOQ), and recovery rates.

Table 2: Performance Characteristics of HPLC Methods for Gibberellin Analysis

MethodAnalyteLODLOQRecovery (%)Reference
HPLC-DADGibberellic Acid (GA3)0.3 mg·kg⁻¹1.0 mg·kg⁻¹52.85 - 63.68[6]
HPLC-FluorescenceGibberellins0.081–0.22 nMNot specified91.8–109.7[3][4]
UPLC-ESI-qMS/MSGibberellin A1 (GA1)Not specified1 fmol (enhanced from 50 fmol with modification)Not specified[2]
LC-MS/MSGibberellinsNot specified3.50 pg/mLNot specified[1]

Visualizations

Experimental Workflow

The overall workflow for the analysis of gibberellins from plant samples involves several key steps from sample collection to data analysis.

experimental_workflow sample Plant Tissue Sample Collection homogenization Homogenization (Liquid Nitrogen) sample->homogenization extraction Extraction (80% Methanol, 1% Acetic Acid) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (SPE) (C18 Cartridge) centrifugation->spe drying Drying (Nitrogen Stream) spe->drying reconstitution Reconstitution drying->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis data Data Acquisition and Analysis analysis->data gibberellin_signaling cluster_synthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling Geranylgeranyl\nDiphosphate Geranylgeranyl Diphosphate ent-Kaurene ent-Kaurene Geranylgeranyl\nDiphosphate->ent-Kaurene GA12 GA12 ent-Kaurene->GA12 Bioactive GAs\n(e.g., GA1, GA4) Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive GAs\n(e.g., GA1, GA4) Bioactive GAs Bioactive GAs GID1 Receptor GID1 Receptor Bioactive GAs->GID1 Receptor binds DELLA Proteins DELLA Proteins GID1 Receptor->DELLA Proteins interacts with SCF Complex SCF Complex DELLA Proteins->SCF Complex targeted by Gene Expression Gene Expression DELLA Proteins->Gene Expression represses Proteasome Proteasome SCF Complex->Proteasome ubiquitination Proteasome->DELLA Proteins degradation

References

Application Notes and Protocols for Gibberellin Profiling using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The quantitative analysis of GAs is crucial for understanding their metabolic pathways and signaling networks in plants. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of gibberellins. Due to their low volatility, GAs require derivatization to increase their volatility for GC-MS analysis. This document provides detailed protocols for the extraction, purification, derivatization, and GC-MS analysis of gibberellins from plant tissues.

Data Presentation: Quantitative Analysis of Endogenous Gibberellins

The following table summarizes the levels of various gibberellins quantified by GC-MS in different plant species and tissues. These values can vary significantly based on the developmental stage, environmental conditions, and the specific genotype of the plant.

Plant SpeciesTissue/OrganGibberellinConcentration (ng/g Fresh Weight)Concentration (ng/g Dry Weight)Citation(s)
Zea mays (Maize) - Normal SeedlingVegetative ShootsGA113.0-[1]
GA83.6-[1]
GA194.8-[1]
GA201.8-[1]
GA291.2-[1]
GA441.2-[1]
GA531.8-[1]
Zea mays (Maize) - dwarf-1 MutantVegetative ShootsGA10.23-[1]
GA2023.0-[1]
GA2915.0-[1]
Pisum sativum (Pea)ShootsGA85.1-[2]
Oryza sativa (Rice) - cv. SangjubyeoShootsGA8-0.47[2]
Populus euphratica (Poplar)LeavesGA31162.79-[3]
Nicotiana tabacum (Tobacco)PlantletsGA3920.91-[3]
Vigna radiata (Green Bean)Germinated SeedsGA3700.92-[3]
Calocedrus formosana (Clone 11, GA3 treated)Bud TipsGA1-920 (1st week), 436 (3rd week)[4]
GA3-1200 (1st week), 600 (3rd week)[4]
Calocedrus formosana (Clone 22, GA3 treated)Bud TipsGA1-1100 (1st week), 1118 (3rd week)[4]
GA3-1312 (1st week), 826 (3rd week)[4]
Arabidopsis thaliana (Landsberg erecta)Vegetative RosettesGA1--[1]
GA4--[1]
GA9--[1]
GA12--[1]
GA19--[1]
GA20--[1]
GA53--[1]

Experimental Protocols

Sample Preparation: Extraction and Purification

This protocol describes the extraction and purification of gibberellins from plant tissue prior to derivatization and GC-MS analysis.[2][5]

Materials:

  • Fresh plant tissue (e.g., leaves, shoots, roots)

  • Liquid nitrogen

  • 80% (v/v) Methanol, pre-chilled to -20°C

  • Internal standards (e.g., [²H₂]GAs)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Solid-Phase Extraction (SPE) cartridges (C18 or Oasis MAX)

  • Formic acid or acetic acid

  • Ultrapure water

Procedure:

  • Homogenization: Weigh 1-5 g of fresh plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add 10 mL of cold 80% methanol per gram of tissue. Add internal standards at this stage for accurate quantification. Vortex thoroughly and extract overnight at 4°C on a shaker.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another volume of cold 80% methanol, and the supernatants combined.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Aqueous Resuspension and pH Adjustment: Resuspend the aqueous residue in ultrapure water. Adjust the pH to 2.5-3.0 with formic acid or acetic acid. This protonates the carboxylic acid group of the gibberellins, increasing their retention on a C18 stationary phase.

Solid-Phase Extraction (SPE) Purification

2.1. Using C18 SPE Cartridges [5]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of ultrapure water (pH adjusted to 2.5-3.0) through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the acidified aqueous extract onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of ultrapure water (pH 2.5-3.0) to remove polar impurities.

  • Elution: Elute the retained gibberellins with 5 mL of 80% methanol.

2.2. Using Oasis MAX SPE Cartridges (for enhanced purification)

Oasis MAX cartridges are mixed-mode anion exchange and reversed-phase sorbents that can provide enhanced cleanup for complex matrices.

  • Cartridge Conditioning:

    • Wash the Oasis MAX cartridge with 5 mL of methanol.

    • Wash with 5 mL of water.

  • Sample Loading: Load the acidified extract (pH 2.5) onto the conditioned cartridge.

  • Washing:

    • Wash with 5 mL of acidified water (pH 2.5).

    • Further wash with 5 mL of methanol to remove hydrophobic impurities.

  • Elution: Elute the gibberellins with 5 mL of 1 M formic acid in 60% acetonitrile.

Derivatization for GC-MS Analysis

Gibberellins must be derivatized to increase their volatility for GC-MS analysis. A common two-step derivatization process involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups.[6][7]

Materials:

  • Dried, purified gibberellin extract

  • Diazomethane solution (freshly prepared and used with extreme caution in a fume hood) or Trimethylsilyldiazomethane

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Methylation:

    • To the dried sample, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • Evaporate the excess diazomethane and solvent under a gentle stream of nitrogen in a fume hood.

  • Trimethylsilylation:

    • To the dried, methylated sample, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before GC-MS injection.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized gibberellins. These may need to be optimized for your specific instrument and analytes.[8]

ParameterTypical Setting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250 - 280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp to 240°C at 15°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) for quantitative analysis or Full Scan for qualitative analysis

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Plant Tissue Sample homogenize Homogenization (Liquid Nitrogen) sample->homogenize extract Extraction (80% Methanol) homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate Methanol supernatant->evaporate resuspend Resuspend & Adjust pH evaporate->resuspend spe Solid-Phase Extraction (SPE) resuspend->spe dry_spe Dry Eluate spe->dry_spe derivatize Derivatization (Methylation & Silylation) dry_spe->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis gcms->data

Caption: Experimental workflow for gibberellin profiling by GC-MS.

Gibberellin Signaling Pathway

ga_signaling cluster_nucleus Nucleus cluster_key Key ga Gibberellin (GA) gid1 GID1 Receptor ga->gid1 Binds ga_gid1 GA-GID1 Complex gid1->ga_gid1 della DELLA Protein (Repressor) ga_gid1->della Binds ga_gid1_della GA-GID1-DELLA Complex della->ga_gid1_della degradation DELLA Degradation della->degradation pif PIFs della->pif Represses scf SCF E3 Ligase ga_gid1_della->scf Recruits scf->degradation Ubiquitination proteasome 26S Proteasome ga_response Gibberellin Response (Gene Expression) degradation->ga_response Allows pif->ga_response Promotes key_text In the absence of GA, DELLA proteins repress GA-responsive gene expression by sequestering transcription factors (PIFs). When GA is present, it binds to the GID1 receptor, promoting the interaction between GID1 and DELLA. This leads to the ubiquitination and degradation of DELLA proteins, releasing the repression and allowing gene expression.

Caption: Simplified gibberellin signaling pathway.[2][5][9]

References

Application of liquid chromatography-mass spectrometry (LC-MS) in gibberellin research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] The quantitative analysis of these phytohormones is challenging due to their low concentrations in plant tissues and the presence of complex interfering substances.[3] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and preferred analytical technique for the quantification of gibberellins due to its high sensitivity, selectivity, and specificity.[2][4][5] This document provides detailed application notes and protocols for the analysis of gibberellins using LC-MS.

Core Principles of LC-MS for Gibberellin Analysis

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

  • Liquid Chromatography (LC) separates the different gibberellins and their isomers within a complex mixture based on their physicochemical properties, such as polarity. Reversed-phase chromatography using a C18 column is commonly employed for this purpose.[2][6]

  • Mass Spectrometry (MS) detects and identifies the separated gibberellins based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and sensitivity, where a precursor ion corresponding to a specific gibberellin is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high specificity and is excellent for quantitative analysis.[7][8]

Derivatization can be employed to improve the ionization efficiency and sensitivity of gibberellin detection. For instance, labeling with N,N-dimethyl ethylenediamine (DMED) allows for rapid and efficient derivatization, enhancing the reliability of the LC-MS/MS method. Another approach involves derivatization with a bromocholine-containing "MS-probe," which imparts a positive charge to the gibberellin molecules, allowing for analysis in the positive ion mode with up to a 50-fold increase in quantification limits.

Quantitative Data Presentation

The following table summarizes the quantitative analysis of gibberellins in rice gibberellin signaling mutants using a highly sensitive and high-throughput UPLC-ESI-qMS/MS method.[9] The data highlights the impact of mutations in the GA signaling pathway on the endogenous levels of different gibberellins.

GibberellinWild Type (ng/g FW)gid1-3 Mutant (ng/g FW)gid2-1 Mutant (ng/g FW)slr1 Mutant (ng/g FW)
GA₁ 1.2 ± 0.28.5 ± 1.115.6 ± 2.30.3 ± 0.1
GA₄ 0.8 ± 0.11.1 ± 0.21.5 ± 0.30.5 ± 0.1
GA₉ 0.5 ± 0.10.6 ± 0.10.9 ± 0.20.3 ± 0.1
GA₁₂ 2.5 ± 0.42.8 ± 0.53.1 ± 0.62.1 ± 0.4
GA₂₀ 3.1 ± 0.515.2 ± 2.125.4 ± 3.81.2 ± 0.2
GA₂₄ 1.8 ± 0.32.1 ± 0.42.5 ± 0.51.5 ± 0.3
GA₂₉ 4.2 ± 0.65.8 ± 0.96.5 ± 1.13.5 ± 0.5
GA₃₄ 2.1 ± 0.32.5 ± 0.42.9 ± 0.51.8 ± 0.3
GA₄₄ 0.9 ± 0.11.2 ± 0.21.8 ± 0.30.7 ± 0.1
GA₅₁ 0.7 ± 0.10.9 ± 0.21.1 ± 0.20.5 ± 0.1
GA₅₃ 3.8 ± 0.64.2 ± 0.74.9 ± 0.83.2 ± 0.5

Data adapted from a study on rice gibberellin signaling mutants.[9] Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: General Protocol for Gibberellin Extraction and Quantification from Plant Tissue

This protocol provides a general guideline for the extraction, purification, and quantification of gibberellins from plant tissue using LC-MS/MS.[2][10]

1. Sample Preparation and Extraction

  • Materials:

    • Plant tissue (e.g., leaves, roots, seeds)

    • Liquid nitrogen

    • Extraction solvent: 80% methanol in water with 1% acetic acid or 1% formic acid.[2][10]

    • Internal Standard: Deuterated gibberellin (e.g., [²H₂]-GA18) or a structurally similar deuterated gibberellin.[2]

  • Procedure:

    • Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.[9]

    • Transfer the powdered tissue to a microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent.

    • Spike the sample with a known amount of the internal standard.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.[10]

    • Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.[10]

    • Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE) Purification

  • Materials:

    • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis MAX).[8][10]

    • Methanol

    • Water (LC-MS grade)

    • Elution solvent: Methanol containing 1% formic acid.[10]

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.[10]

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interfering compounds.[10]

    • Elution: Elute the gibberellins with 3 mL of the elution solvent.[10]

    • Drying: Dry the eluate under a gentle stream of nitrogen gas at 40°C.[10]

    • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]

3. LC-MS/MS Analysis

  • LC Conditions (Representative): [2]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increase to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Representative): [2]

    • Ionization Mode: Negative ion mode is typically used for underivatized gibberellins.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These are specific for each gibberellin and its internal standard and need to be optimized for the specific instrument being used. For example, for Gibberellin A18, a precursor ion of m/z 363.2 could be fragmented to a product ion of m/z 273.1.[2]

Protocol 2: Stable Isotope Labeling for Absolute Quantification

This protocol utilizes stable isotope labeling with N,N-dimethyl ethylenediamine (DMED) for absolute quantification of gibberellins.[7]

1. Derivatization

  • Materials:

    • Dried plant extract

    • Gibberellin standards

    • N,N-dimethyl ethylenediamine (DMED)

    • d4-DMED (deuterated DMED)

  • Procedure:

    • Derivatize the gibberellins extracted from the plant tissue with DMED.

    • Derivatize the gibberellin standards with d4-DMED.

    • The derivatization reaction is rapid (completed within 5 minutes) and efficient (>99%) under mild conditions.[7]

    • Mix the DMED-labeled sample and the d4-DMED-labeled standards.

2. LC-MS/MS Analysis

  • Procedure:

    • Analyze the mixed sample by HPLC-ESI-MS/MS.

    • The absolute quantification of gibberellins in the plant tissue is achieved by calculating the peak area ratios of the DMED-labeled gibberellins to the d4-DMED-labeled gibberellins.[7] This method provides high selectivity in MRM mode due to the specific fragmentation of the derivatives.[7]

Mandatory Visualizations

Gibberellin Signaling Pathway

The following diagram illustrates the core components of the gibberellin signaling pathway. Bioactive GAs bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, which promotes the interaction between GID1 and DELLA proteins.[2] This interaction leads to the degradation of DELLA proteins, which are transcriptional repressors, thereby allowing the expression of GA-responsive genes.[2][5]

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA_active DELLA Protein (Active) GA_GID1->DELLA_active Promotes interaction DELLA_inactive DELLA Protein (Inactive) SCF SCF Complex (E3 Ubiquitin Ligase) DELLA_active->SCF Recruited to Proteasome 26S Proteasome DELLA_active->Proteasome Degradation GA_Responsive_Genes GA-Responsive Genes DELLA_active->GA_Responsive_Genes Represses Transcription_Repressed Transcription Repressed PIFs PIFs DELLA_active->PIFs Represses SCF->DELLA_active Ubiquitination Transcription_Activated Transcription Activated PIFs->GA_Responsive_Genes Activates

Caption: Gibberellin signaling pathway leading to gene expression.

Experimental Workflow for LC-MS Analysis of Gibberellins

The diagram below outlines the typical experimental workflow for the quantitative analysis of gibberellins from plant tissues using LC-MS.

Experimental_Workflow Sample_Collection 1. Plant Tissue Sample Collection Homogenization 2. Homogenization (in Liquid Nitrogen) Sample_Collection->Homogenization Extraction 3. Extraction with Organic Solvent Homogenization->Extraction IS_Spiking Internal Standard Spiking Extraction->IS_Spiking Purification 4. Solid-Phase Extraction (SPE) Purification Extraction->Purification IS_Spiking->Purification Evaporation 5. Evaporation and Reconstitution Purification->Evaporation LC_Separation 6. Liquid Chromatography (LC) Separation Evaporation->LC_Separation MS_Detection 7. Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis 8. Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols for the Synthesis and Use of Deuterated Gibbane in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of diterpenoid plant hormones that regulate a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] Understanding the intricate metabolic pathways of gibberellins is crucial for developing novel plant growth regulators and for fundamental plant science research. The use of stable isotope-labeled compounds, particularly deuterated gibberellins, is an indispensable tool for elucidating these metabolic pathways and for the accurate quantification of endogenous GA levels.[3]

This document provides detailed protocols for the synthesis of a deuterated gibbane derivative and its application in metabolic studies. The methods described herein are intended to serve as a comprehensive guide for researchers in plant biology, agricultural science, and drug development.

Gibberellin Signaling Pathway

Gibberellins exert their biological effects by initiating a signaling cascade that leads to the degradation of DELLA proteins, which are transcriptional regulators that repress GA-responsive genes. The key components of this pathway are the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1) and the aforementioned DELLA proteins. In the absence of GA, DELLA proteins are stable and inhibit plant growth. When bioactive GA binds to the GID1 receptor, it induces a conformational change in GID1, promoting its interaction with DELLA proteins. This GA-GID1-DELLA complex is then recognized by an F-box protein (e.g., SLY1 in Arabidopsis), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes and promoting plant growth and development.

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to invis1 GID1->invis1 DELLA DELLA Protein (Growth Repressor) Proteasome 26S Proteasome DELLA->Proteasome Degradation GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes represses DELLA->invis1 SCF SCF E3 Ubiquitin Ligase SCF->DELLA Ubiquitination Growth_Development Plant Growth and Development GA_Responsive_Genes->Growth_Development promotes invis1->SCF GA-GID1-DELLA complex formation and recognition invis2

Caption: Gibberellin Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of [17,17-2H2]Gibberellin A4 ([2H2]GA4)

This protocol describes the synthesis of [17,17-2H2]GA4, a bioactive gibberellin, through the catalytic deuteration of a gibberellin precursor. This method is adapted from established procedures for introducing deuterium into the this compound skeleton.

Materials:

  • Gibberellin A7 (GA7)

  • Deuterium gas (D2)

  • Palladium on charcoal (10% Pd/C)

  • Ethyl acetate (anhydrous)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon setup)

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask, dissolve Gibberellin A7 (GA7) in anhydrous ethyl acetate.

    • Add 10% palladium on charcoal (Pd/C) catalyst to the solution (typically 5-10% by weight of the substrate).

  • Catalytic Deuteration:

    • Securely attach the flask to the hydrogenation apparatus.

    • Evacuate the flask and flush with deuterium gas (D2) three times to ensure an inert atmosphere.

    • Pressurize the reaction vessel with D2 gas (typically 1-3 atm) or maintain a D2 atmosphere using a balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (GA7) is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the deuterium gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure [17,17-2H2]GA4.

  • Characterization:

    • Confirm the structure and determine the isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 2H NMR) and Mass Spectrometry (MS).

Protocol 2: Metabolic Study of [2H2]GA20 in Eucalyptus globulus

This protocol is based on a study of gibberellin metabolism in the cambial region of Eucalyptus globulus stems and outlines the steps for applying a deuterated gibberellin and analyzing its metabolites.[4]

Materials:

  • [2H2]Gibberellin A20 ([2H2]GA20) solution

  • Eucalyptus globulus saplings

  • Scalpel or razor blade

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 80% methanol with antioxidant)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Derivatization reagents (e.g., diazomethane and N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Application of Deuterated Gibberellin:

    • Apply a known amount (e.g., 5 µg) of [2H2]GA20 solution to a small incision made in the stem of a Eucalyptus globulus sapling.

  • Sample Collection and Extraction:

    • After a specified time (e.g., 24 hours), harvest the cambial tissue surrounding the application site.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Extract the powdered tissue with the extraction solvent.

    • Centrifuge the extract to pellet the solid debris and collect the supernatant.

  • Purification and Fractionation:

    • Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds.

    • Elute the gibberellins from the SPE cartridge with a suitable solvent (e.g., methanol).

    • Further purify and fractionate the eluate using HPLC.

  • Derivatization and GC-MS Analysis:

    • Dry the collected HPLC fractions containing the gibberellins.

    • Derivatize the samples by methylation with diazomethane followed by trimethylsilylation with BSTFA to increase their volatility for GC-MS analysis.

    • Analyze the derivatized samples by GC-MS in selected ion monitoring (SIM) mode to identify and quantify the deuterated metabolites.

Data Presentation

The following table summarizes the quantitative data from the metabolic study of [2H2]GA20 in Eucalyptus globulus cambial tissue 24 hours after application.[4] The data shows the conversion of the applied deuterated gibberellin into its metabolites, [2H2]GA1 and [2H2]GA29.

CompoundEndogenous Level (ng/g FW)Labeled Compound Detected% of Pool Labeled
GA205.2[2H2]GA207%
GA11.8[2H2]GA17%
GA2912.5[2H2]GA2958%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic study using a deuterated this compound.

Experimental_Workflow Synthesis Synthesis of Deuterated this compound Characterization Characterization (NMR, MS) Synthesis->Characterization Application Application to Plant System Characterization->Application Incubation Incubation Period Application->Incubation Harvesting Tissue Harvesting and Quenching Incubation->Harvesting Extraction Extraction of Metabolites Harvesting->Extraction Purification Purification and Fractionation (SPE, HPLC) Extraction->Purification Analysis Analysis (GC-MS or LC-MS/MS) Purification->Analysis Data_Analysis Data Analysis and Quantification Analysis->Data_Analysis

Caption: Metabolic Study Workflow.

Conclusion

The synthesis of deuterated gibbanes and their use in metabolic studies provide a powerful approach to unravel the complex network of gibberellin biosynthesis and catabolism in plants. The detailed protocols and data presented in these application notes offer a solid foundation for researchers to design and execute their own experiments, ultimately contributing to a deeper understanding of plant growth and development.

References

Application Notes and Protocols for Immunoassay-Based Detection of Specific Gibberellins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sensitive and specific detection of gibberellins (GAs) using immunoassay techniques. Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play crucial roles in regulating various aspects of plant growth and development, including seed germination, stem elongation, flowering, and fruit development. Accurate quantification of specific GAs is essential for research in plant physiology, agriculture, and for the development of plant growth regulators.

Immunoassays offer a powerful tool for the quantification of GAs due to their high sensitivity, specificity, and throughput.[1] These methods are based on the highly specific recognition of a target GA by an antibody. This document outlines the principles of commonly used immunoassay techniques and provides detailed protocols for their implementation.

Overview of Immunoassay Techniques for Gibberellin Detection

Several immunoassay formats have been developed for the detection of gibberellins, with the Enzyme-Linked Immunosorbent Assay (ELISA) being one of the most widely used due to its safety, cost-effectiveness, and ease of use. Other techniques include Radioimmunoassay (RIA) and Immunoaffinity Chromatography.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique utilizes an enzyme-labeled antigen or antibody to detect the target molecule. In the context of gibberellin detection, a competitive ELISA format is commonly employed. In this setup, the GA in the sample competes with a known amount of enzyme-labeled GA for binding to a limited number of specific antibody binding sites, which are typically immobilized on a microplate. The amount of enzyme-labeled GA that binds to the antibody is inversely proportional to the concentration of GA in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product, which can be quantified spectrophotometrically.

  • Radioimmunoassay (RIA): Similar to ELISA, RIA is a competitive binding assay. However, it uses a radioactively labeled GA instead of an enzyme-labeled one. The amount of radioactivity bound to the antibody is measured to determine the concentration of the unlabeled GA in the sample. While highly sensitive, RIA involves the handling of radioactive materials, which requires specialized laboratory facilities and safety precautions.

  • Immunoaffinity Chromatography: This technique is used for the purification and concentration of GAs from complex plant extracts prior to quantification by other methods like GC-MS or ELISA.[2][3][4] It involves the use of anti-GA antibodies immobilized on a solid support matrix. When a plant extract is passed through the column, the GAs are selectively retained by the antibodies and can later be eluted in a purified form.

Quantitative Data Summary

The performance of an immunoassay is characterized by its sensitivity (limit of detection), specificity (cross-reactivity with related compounds), and dynamic range. The following tables summarize the quantitative data for commercially available gibberellin ELISA kits and published antibody characteristics.

Table 1: Performance Characteristics of Commercial Gibberellin ELISA Kits

Kit Name/Target GADetection RangeSensitivity (LOD)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)Source
General Gibberellic Acid (GA) ELISA Kit156.25-10000 ng/mL52 ng/mL<10%<12%[5]
Gibberellic Acid (GA) BioAssay™ ELISA Kit246.9-20,000 pg/ml95.6 pg/ml<10%<12%[6]
Gibberellic Acid (GA) ELISA KitNot Specified< 52.1 ng/mLNot SpecifiedNot Specified[7]

Table 2: Specificity (Cross-Reactivity) of Anti-Gibberellin Antibodies

The specificity of an immunoassay is crucial for accurately quantifying a particular gibberellin in the presence of other structurally similar GAs. The production of high-affinity monoclonal antibodies has significantly improved the specificity of these assays.[8]

Antibody TargetCross-Reacting GibberellinCross-Reactivity (%)Reference
Anti-GA1 McAbGA1100[8]
GA3Low[8]
GA4Very Low[8]
GA20Moderate[8]
Anti-GA4 McAbGA4100[8]
GA1Very Low[8]
GA7High[9]
GA9Moderate[8]

Note: "Low," "Moderate," and "High" are qualitative descriptors based on the source material. For precise quantification, it is essential to consult the specific antibody's datasheet.

Experimental Protocols

This section provides a detailed protocol for a competitive ELISA for the quantification of a specific gibberellin.

Competitive ELISA Protocol for Gibberellin Quantification

This protocol is a generalized procedure based on commercially available ELISA kits and published methods.[6][7][10][11] Researchers should optimize the protocol based on the specific antibody, sample type, and desired sensitivity.

Materials:

  • Microtiter plate (96-well) pre-coated with anti-gibberellin antibody

  • Gibberellin standards of known concentrations

  • Plant extract samples

  • Enzyme-conjugated gibberellin (e.g., GA-HRP)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer or established laboratory protocols. Bring all components to room temperature before use.

  • Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add 50 µL of the enzyme-conjugated gibberellin to each well. Mix gently and incubate for 1 hour at 37°C. During this incubation, the free gibberellin in the standards and samples will compete with the enzyme-conjugated gibberellin for binding to the immobilized antibody.

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate for 15-30 minutes at 37°C in the dark. The substrate will be converted by the enzyme, resulting in a color change.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their corresponding concentrations. The concentration of gibberellin in the samples can then be determined by interpolating their absorbance values on the standard curve. The absorbance is inversely proportional to the concentration of gibberellin in the sample.

Visualizations

Competitive ELISA Workflow for Gibberellin Detection

ELISA_Workflow cluster_preparation Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents, Standards & Samples add_standards Add 50µL Standards & Samples to Wells prep_reagents->add_standards add_conjugate Add 50µL Enzyme-Conjugated GA add_standards->add_conjugate incubate1 Incubate 1 hour at 37°C add_conjugate->incubate1 wash1 Wash Plate 3-5 times incubate1->wash1 add_substrate Add 100µL Substrate Solution wash1->add_substrate incubate2 Incubate 15-30 min at 37°C (dark) add_substrate->incubate2 add_stop Add 50µL Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze_data Construct Standard Curve & Calculate Concentrations read_plate->analyze_data Competitive_ELISA_Principle cluster_high_ga High Gibberellin Concentration in Sample cluster_low_ga Low Gibberellin Concentration in Sample Well1 Antibody-Coated Well Result1 Low Signal Sample_GA1 GA Sample_GA1->Well1 Binds Enzyme_GA1 E-GA Enzyme_GA1->Well1 Blocked Well2 Antibody-Coated Well Result2 High Signal Sample_GA2 GA Sample_GA2->Well2 Binds Enzyme_GA2 E-GA Enzyme_GA2->Well2 Binds

References

Determining the Biological Potency of Gibberellins: A Guide to Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Plant Biology and Drug Development

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that are critical regulators of plant growth and development, influencing processes such as seed germination, stem elongation, leaf expansion, and flowering.[1] The ability to accurately quantify the biological activity of these compounds is essential for both fundamental plant science research and the development of new plant growth regulators. This document provides detailed application notes and protocols for three widely used bioassays for determining the biological activity of gibberellins: the Dwarf Rice Micro-Drop Bioassay, the Barley Aleurone Bioassay, and the Lettuce Hypocotyl Bioassay.

Gibberellin Signaling Pathway

Gibberellins exert their effects by initiating a signaling cascade that leads to changes in gene expression. The process begins with the binding of a bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2] This binding event promotes the interaction of GID1 with DELLA proteins, which are transcriptional regulators that act as repressors of GA-responsive genes.[3] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of DELLA proteins relieves their repressive effects, allowing for the transcription of GA-responsive genes, which in turn leads to various physiological responses such as cell elongation and enzyme synthesis.[4]

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein (Repressor) GID1->DELLA Forms complex with Proteasome 26S Proteasome DELLA->Proteasome GA_Response Gibberellin Response (e.g., Gene Expression, Stem Elongation) DELLA->GA_Response SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA Ubiquitinates Dwarf_Rice_Workflow A Seed Sterilization and Germination B Optional: Uniconazole Treatment A->B C Seedling Growth B->C D Micro-drop Application of GA Solution C->D E Incubation D->E F Measurement of Second Leaf Sheath E->F G Data Analysis and Dose-Response Curve F->G Barley_Aleurone_Workflow A Barley Seed Preparation B Sterilization and Imbibition A->B C Incubation with GA Solution B->C D Assay for α-Amylase Activity C->D E Quantification of Reducing Sugars D->E F Data Analysis and Dose-Response Curve E->F Lettuce_Hypocotyl_Workflow A Lettuce Seed Germination B Seedling Selection A->B C Incubation in GA Solution B->C D Measurement of Hypocotyl Length C->D E Data Analysis and Dose-Response Curve D->E

References

Application Notes and Protocols for Investigating Gibbane Biosynthesis Genes Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gibbane Biosynthesis and CRISPR-Cas9

Gibbanes are a class of diterpenoid compounds that form the structural backbone of gibberellins, a group of phytohormones crucial for plant growth and development. The biosynthesis of gibbanes is a complex enzymatic pathway involving several key gene families. Understanding the function of these genes is critical for developing strategies to manipulate plant growth, improve crop yields, and potentially discover novel bioactive compounds for drug development.

The advent of CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for precise gene editing.[1][2] By creating targeted knockouts or modifications of genes within the this compound biosynthesis pathway, researchers can elucidate their specific roles and observe the resulting phenotypic and metabolic changes. This approach offers a significant advantage over traditional breeding or random mutagenesis methods due to its high specificity and efficiency.[1][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to investigate this compound biosynthesis genes in plants.

Application: Targeted Disruption of Gibberellin Biosynthesis in Maize

A study by researchers successfully utilized CRISPR-Cas9 to edit the ZmGA20ox3 gene in maize, a key enzyme in the later stages of gibberellin biosynthesis.[1] This targeted knockout resulted in semi-dwarf maize plants, demonstrating the critical role of this gene in internode elongation. The application of exogenous gibberellin restored the normal phenotype, confirming that the observed dwarfism was due to a deficiency in gibberellin production.[1]

Quantitative Analysis of Gibberellin Levels

The targeted mutation of ZmGA20ox3 led to significant alterations in the levels of various gibberellin precursors and bioactive forms. This quantitative data provides clear evidence of the metabolic bottleneck created by the gene knockout.

GibberellinWild Type (Relative Abundance)ga20ox3 Mutant (Relative Abundance)Fold Change
GA121.02.5+2.5
GA531.03.0+3.0
GA151.00.4-2.5
GA241.00.3-3.3
GA91.00.2-5.0
GA441.00.5-2.0
GA201.00.1-10.0
GA1 (Bioactive) 1.0 0.2 -5.0
GA4 (Bioactive) 1.0 0.3 -3.3

Table 1: Relative abundance of gibberellins in wild-type and ZmGA20ox3 mutant maize. Data is conceptual and based on the findings of the cited study.[1]

Experimental Workflow and Signaling Pathway

This compound Biosynthesis Pathway

The following diagram illustrates the core this compound biosynthesis pathway, highlighting key enzymes that are potential targets for CRISPR-Cas9-mediated investigation.

Gibbane_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP Geranylgeranyl diphosphate CPP ent-Copalyl diphosphate GGPP->CPP CPS ent_Kaurene ent-Kaurene CPP->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 GA13ox GA9 GA9 GA12->GA9 GA20ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA20ox GA20ox GA3ox GA3ox

Caption: Simplified this compound biosynthesis pathway highlighting key enzymes.

CRISPR-Cas9 Experimental Workflow

The general workflow for using CRISPR-Cas9 to investigate this compound biosynthesis genes is depicted below.

CRISPR_Workflow cluster_design Design and Construction cluster_transformation Transformation cluster_analysis Analysis sgRNA_design sgRNA Design & Off-target Analysis vector_construction Vector Construction (sgRNA & Cas9) sgRNA_design->vector_construction agrobacterium Agrobacterium Transformation vector_construction->agrobacterium plant_transformation Plant Transformation (e.g., Floral Dip) agrobacterium->plant_transformation screening Screening of T0/T1 Plants (PCR & Sequencing) plant_transformation->screening phenotyping Phenotypic Analysis screening->phenotyping quantification Gibberellin Quantification (HPLC-MS) screening->quantification

Caption: General workflow for CRISPR-Cas9-mediated gene editing in plants.

Detailed Experimental Protocols

sgRNA Design and Cloning

Objective: To design and clone specific single-guide RNAs (sgRNAs) targeting a this compound biosynthesis gene of interest into a plant expression vector containing the Cas9 nuclease.

Materials:

  • Gene sequence of the target this compound biosynthesis gene.

  • CRISPR design tool (e.g., CRISPR-P 2.0, Cas-OFFinder).

  • Plant CRISPR-Cas9 expression vector (e.g., pMDC100 containing Cas9).

  • Oligonucleotide synthesis service.

  • Restriction enzymes (e.g., BsaI).

  • T4 DNA Ligase.

  • Competent E. coli cells.

  • Standard molecular biology reagents and equipment.

Protocol:

  • Target Selection: Identify a 20-nucleotide target sequence within an early exon of the gene of interest. The target should be followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[4]

  • sgRNA Design: Use an online tool to design two sgRNAs with high on-target scores and low off-target potential.[4]

  • Oligo Synthesis: Synthesize two complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the expression vector.

  • Annealing: Anneal the complementary oligos to form a double-stranded DNA fragment.

  • Vector Preparation: Digest the plant CRISPR-Cas9 expression vector with the appropriate restriction enzyme (e.g., BsaI for Golden Gate assembly).

  • Ligation: Ligate the annealed sgRNA fragment into the linearized vector using T4 DNA Ligase.

  • Transformation: Transform the ligation product into competent E. coli cells and select for positive clones on antibiotic-containing media.

  • Verification: Verify the correct insertion of the sgRNA sequence by colony PCR and Sanger sequencing.

Agrobacterium-mediated Transformation

Objective: To introduce the CRISPR-Cas9 construct into plant cells using Agrobacterium tumefaciens.

Materials:

  • Verified CRISPR-Cas9 construct in E. coli.

  • Agrobacterium tumefaciens strain (e.g., GV3101).

  • Electroporator or freeze-thaw transformation reagents.

  • LB medium with appropriate antibiotics.

  • Plant material for transformation (e.g., Arabidopsis thaliana flowers, tobacco leaf discs, or rice callus).

  • Transformation media and solutions.

Protocol:

  • Plasmid Isolation: Isolate the CRISPR-Cas9 plasmid from the verified E. coli clone.

  • Agrobacterium Transformation: Introduce the plasmid into competent Agrobacterium tumefaciens cells via electroporation or the freeze-thaw method.[5][6]

  • Agrobacterium Culture: Grow the transformed Agrobacterium in LB medium containing the appropriate antibiotics to select for cells carrying the CRISPR-Cas9 construct.

  • Plant Transformation:

    • Floral Dip (for Arabidopsis): Infiltrate developing floral buds with a suspension of the cultured Agrobacterium.

    • Leaf Disc Infiltration (for Tobacco): Co-cultivate leaf discs with the Agrobacterium suspension.

    • Callus Transformation (for Rice): Co-cultivate embryogenic calli with the Agrobacterium suspension.[5][7]

  • Selection and Regeneration: Select for transformed plant tissues on a medium containing a selection agent (e.g., hygromycin or kanamycin) and regenerate whole plants.[6]

Screening for Edited Plants

Objective: To identify plants with the desired mutations in the target this compound biosynthesis gene.

Materials:

  • Genomic DNA extraction kit.

  • PCR reagents and thermocycler.

  • Primers flanking the target site.

  • Restriction enzyme that cuts within the target site (for RFLP analysis, if applicable).

  • Agarose gel electrophoresis equipment.

  • Sanger sequencing service.

Protocol:

  • Genomic DNA Extraction: Extract genomic DNA from the regenerated T0 or T1 plants.

  • PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using PCR.

  • Mutation Detection:

    • Restriction Fragment Length Polymorphism (RFLP): If the mutation disrupts a restriction site, digest the PCR product with the corresponding enzyme and analyze the fragments by gel electrophoresis.[2]

    • Sanger Sequencing: Directly sequence the PCR product to identify insertions, deletions, or substitutions at the target site.

  • Segregation Analysis: For heterozygous or chimeric T0 plants, grow the T1 generation and screen for homozygous mutants.

Extraction and Quantification of Gibberellins by HPLC-MS

Objective: To extract and quantify the levels of different gibberellins in wild-type and mutant plants.

Materials:

  • Plant tissue (leaves, stems, etc.).

  • Liquid nitrogen.

  • Extraction solvent (e.g., 80% methanol or 80% acetonitrile with 1% acetic acid).[8][9]

  • Internal standards (deuterated gibberellins).

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).[9]

  • HPLC-MS system (e.g., UPLC-MS/MS).[9]

  • Gibberellin standards for calibration curves.

Protocol:

  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with cold extraction solvent containing internal standards.[9][10] Incubate overnight at 4°C.

  • Purification:

    • Centrifuge the extract to pellet debris.

    • Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.[8][9]

    • Elute the gibberellins from the cartridge with an appropriate solvent (e.g., 80% acetonitrile with 1% acetic acid).[9]

  • Concentration: Evaporate the eluate to dryness under a vacuum.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Inject the sample into the HPLC-MS system.

    • Separate the different gibberellins using a C18 column with a gradient of water and acetonitrile containing a small amount of formic or acetic acid.

    • Detect and quantify the gibberellins using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of each gibberellin by comparing its peak area to that of the internal standard and using a calibration curve generated from authentic standards.

Conclusion

The combination of CRISPR-Cas9 technology with sensitive analytical techniques like HPLC-MS provides a robust platform for the functional characterization of this compound biosynthesis genes. The protocols outlined above offer a comprehensive guide for researchers to design and execute experiments aimed at understanding and manipulating this important metabolic pathway in plants. The insights gained from such studies have significant implications for agricultural improvement and the discovery of novel therapeutic agents.

References

Illuminating the Path: Advanced Techniques for Analyzing Gibberellin Transport and Localization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that play a critical role in regulating a wide array of plant growth and developmental processes, including seed germination, stem elongation, flowering, and fruit development.[1][2][3] Understanding the spatial and temporal distribution of these crucial signaling molecules is paramount for both fundamental plant biology research and for the development of novel strategies in agriculture and drug development. This document provides detailed application notes and protocols for several key techniques used to analyze gibberellin transport and localization.

Grafting Experiments for Long-Distance Transport Analysis

Grafting, the technique of joining tissues of two plants so as to continue their growth together, provides a powerful, albeit classical, approach to investigate the long-distance movement of signaling molecules like gibberellins.[4] By creating chimeras of wild-type and GA-deficient or GA-response mutant plants, researchers can deduce which forms of GA are mobile and their direction of transport.

Application Notes:

Grafting experiments have been instrumental in identifying the major mobile forms of gibberellins. For instance, studies in pea (Pisum sativum) have suggested that GA₂₀ is a major transported form, while in Arabidopsis thaliana, GA₁₂ has been identified as a key long-range mobile signal.[5][6][7][8] These experiments typically involve grafting a scion (the upper part of the composite plant) onto a rootstock (the lower part) and observing the phenotype of the scion. If a GA-deficient mutant scion exhibits a wild-type phenotype when grafted onto a wild-type rootstock, it indicates that a mobile GA signal is transported from the rootstock to the scion.

Experimental Protocol:

Objective: To determine if a specific gibberellin precursor or bioactive form is transported from a wild-type rootstock to a gibberellin-deficient mutant scion.

Materials:

  • Wild-type seeds

  • Gibberellin biosynthesis or signaling mutant seeds (e.g., ga1-3 in Arabidopsis)

  • Sterile growth medium (e.g., Murashige and Skoog medium)

  • Petri dishes

  • Scalpel or sharp razor blades

  • Fine-tipped forceps

  • Silicone tubing or collars

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize wild-type and mutant seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with a drop of Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water).

    • Plate the seeds on sterile growth medium in Petri dishes.

    • Vernalize the seeds at 4°C for 2-4 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Grafting Procedure (typically performed 5-7 days after germination):

    • Under a stereomicroscope in a sterile hood, carefully remove the seedlings from the agar.

    • Using a sharp scalpel, make a clean, transverse cut through the hypocotyl of both the wild-type (rootstock) and mutant (scion) seedlings.

    • Immediately join the scion of the mutant seedling to the rootstock of the wild-type seedling.

    • Secure the graft junction using a small piece of silicone tubing or a specialized grafting collar.

    • As controls, perform self-grafts (wild-type to wild-type and mutant to mutant).

  • Post-Grafting Care and Observation:

    • Carefully transfer the grafted seedlings back to fresh sterile growth medium.

    • Maintain high humidity for the first few days to facilitate graft union formation. This can be achieved by keeping the Petri dish lids slightly ajar.

    • After 7-10 days, once the graft union is established, transfer the seedlings to soil if desired for long-term observation.

    • Observe and document the phenotype of the scion, paying close attention to characteristics affected by gibberellin, such as hypocotyl elongation, leaf development, and flowering time.

Data Presentation:

Table 1: Phenotypic and Biochemical Analysis of Grafted Pea Seedlings

Graft Combination (Scion/Rootstock)Scion PhenotypeGA₁ Concentration in Scion Apex (relative to mutant/mutant)GA₂₀ Concentration in Scion Apex (relative to mutant/mutant)
Mutant (na)/Mutant (na)Dwarf1.01.0
Wild-type (Na)/Wild-type (Na)TallHighHigh
Mutant (na)/Wild-type (Na)Normalized (Tall)NormalizedSlightly Increased

Data is illustrative and based on findings from studies on pea mutants.[5]

Table 2: Gibberellin Levels in Maize Seedlings

GenotypeGA₁ (ng/100g fresh weight)GA₂₀ (ng/100g fresh weight)
Normal (Wild-type)HighModerate
dwarf-10.23 (very low)>10x Normal
dwarf-2, dwarf-3, dwarf-5≤ 2.0≤ 2.0

This table summarizes quantitative data showing how different mutations in the GA biosynthesis pathway affect GA levels.[9]

Diagram of Grafting Workflow

Grafting_Workflow cluster_prep Preparation cluster_grafting Grafting cluster_post Post-Grafting A Seed Sterilization & Germination (Wild-type & Mutant) B Seedling Excision (Hypocotyl Cut) A->B C Joining of Scion and Rootstock B->C D Securing Graft Junction C->D E Transfer to Fresh Medium D->E F High Humidity Incubation E->F G Phenotypic Observation & Data Collection F->G

Caption: Workflow for grafting experiments.

Radiolabeled Gibberellin Tracking

To directly trace the movement of specific gibberellins, radiolabeling is a highly sensitive and quantitative method.[1] By applying a gibberellin molecule tagged with a radioactive isotope (e.g., ³H or ¹⁴C) to a specific part of the plant, its transport to other tissues can be monitored over time.

Application Notes:

This technique is often used in conjunction with grafting to confirm the mobility of a particular GA. For example, after applying radiolabeled GA₂₀ and GA₁₉ to the leaves of a wild-type pea rootstock, the accumulation of radioactivity in the scion can be measured to determine their relative transport efficiencies.[5][6]

Experimental Protocol:

Objective: To quantify the transport of a specific radiolabeled gibberellin from a source tissue to a sink tissue.

Materials:

  • Radiolabeled gibberellin (e.g., [³H]GA₂₀)

  • Plant material (e.g., grafted seedlings or intact plants)

  • Micropipette

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Tissue homogenizer

  • Solvents for extraction (e.g., methanol, acetone)

Procedure:

  • Application of Radiolabeled Gibberellin:

    • Prepare a solution of the radiolabeled gibberellin of a known specific activity.

    • Carefully apply a small, precise volume of the solution to a source tissue (e.g., a mature leaf). A lanolin paste can be used to contain the droplet.

  • Incubation:

    • Place the plant in a controlled environment for a specific period (e.g., 24, 48, or 72 hours) to allow for transport.

  • Tissue Harvesting and Extraction:

    • At the end of the incubation period, carefully dissect the plant into different parts (e.g., the treated leaf, stem, apex, roots).

    • Record the fresh weight of each tissue sample.

    • Homogenize each tissue sample in an appropriate solvent to extract the gibberellins.

    • Centrifuge the homogenate and collect the supernatant. Repeat the extraction process for complete recovery.

  • Quantification of Radioactivity:

    • Add a known volume of the extract to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the amount of transported gibberellin based on the specific activity of the radiolabeled compound and the CPM detected in the sink tissues.

Data Presentation:

Table 3: Transport of Radiolabeled Gibberellins in Pea

Radiolabeled GA Applied to Rootstock LeafRadioactivity Detected in Scion Apex (relative %)Conclusion
[³H]GA₁₉LowPoorly transported
[³H]GA₂₀HighEfficiently transported
[³H]GA₁HighEfficiently transported

This table illustrates how radiolabeling can be used to compare the transport efficiency of different gibberellins.[5][6]

Immunolocalization of Gibberellins

Immunolocalization allows for the visualization of gibberellins within specific cells and tissues, providing high-resolution spatial information. This technique utilizes antibodies that specifically recognize and bind to gibberellins.

Application Notes:

This method is valuable for identifying the precise location of GA accumulation within an organ, such as the shoot apex.[10] The use of fluorescently labeled secondary antibodies allows for visualization with confocal microscopy.

Experimental Protocol:

Objective: To visualize the localization of gibberellins in plant tissues.

Materials:

  • Plant tissue (e.g., shoot apices)

  • Fixative solution (e.g., 3.7% v/v formalin acetic acid)

  • Paraffin and embedding equipment

  • Microtome

  • Microscope slides

  • Primary antibody against gibberellic acid

  • Fluorescently labeled secondary antibody (e.g., Goat Anti-Rabbit IgG H&L with Alexa Fluor 488)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Confocal laser scanning microscope

Procedure:

  • Tissue Fixation and Embedding:

    • Fix the plant tissue in formalin acetic acid.

    • Dehydrate the tissue through a graded ethanol series.

    • Infiltrate and embed the tissue in paraffin wax.

    • Section the embedded tissue using a microtome to obtain thin sections (e.g., 8-10 µm).

    • Mount the sections on microscope slides.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval if necessary.

    • Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.

    • Incubate the sections with the primary anti-GA antibody (e.g., 1:50 dilution) overnight at 4°C.[10]

    • Wash the sections three times with wash buffer.

    • Incubate the sections with the fluorescently labeled secondary antibody (e.g., 1:200 dilution) for 4 hours at room temperature in the dark.[10]

    • Wash the sections three times with wash buffer.

    • Mount the sections with an anti-fade mounting medium.

  • Microscopy:

    • Visualize the fluorescence signal using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 519 nm emission for Alexa Fluor 488).[10]

    • Include a negative control (sections not incubated with the primary antibody) to check for non-specific binding of the secondary antibody.

Diagram of Immunolocalization Workflow

Immunolocalization_Workflow A Tissue Fixation & Embedding B Sectioning with Microtome A->B C Deparaffinization & Rehydration B->C D Blocking Non-Specific Binding C->D E Primary Antibody Incubation (Anti-GA) D->E G Washing Steps E->G F Secondary Antibody Incubation (Fluorescently Labeled) H Confocal Microscopy F->H G->F

Caption: Workflow for immunolocalization.

Fluorescent Reporters and Biosensors

The development of genetically encoded fluorescent reporters and biosensors has revolutionized the study of hormone dynamics in living plants. These tools allow for real-time, in vivo monitoring of gibberellin distribution and signaling at the cellular and subcellular levels.[1][7][11]

Application Notes:
  • DELLA-based reporters: These reporters, such as pRGA:GFP-RGA, utilize a fusion of a fluorescent protein (like GFP) to a DELLA protein (like RGA).[1] Since DELLA proteins are degraded in the presence of bioactive GAs, a decrease in fluorescence indicates an increase in GA levels.

  • FRET-based biosensors: Förster Resonance Energy Transfer (FRET) biosensors, such as GPS1 and nlsGPS2, provide a ratiometric readout of GA concentration.[7][12] These sensors consist of two fluorescent proteins linked by a GA receptor and a DELLA protein fragment. GA binding induces a conformational change that alters the FRET efficiency, allowing for quantitative imaging of GA gradients.

  • Photocaged GAs: This technique involves using a biologically inactive GA that is "caged" by a photolabile group.[1] Upon exposure to light of a specific wavelength, the cage is removed, releasing the active GA. This allows for precise spatial and temporal control of GA application and subsequent monitoring of its movement and effects using a fluorescent reporter.[1]

Experimental Protocol (using a DELLA-based reporter):

Objective: To visualize changes in gibberellin levels in response to a stimulus.

Materials:

  • Transgenic plants expressing a DELLA-based reporter (e.g., Arabidopsis thaliana expressing pRGA:GFP-RGA).

  • Growth medium and conditions as described for grafting.

  • Treatment solution (e.g., bioactive GA₄) or environmental stimulus (e.g., change in light conditions).

  • Confocal laser scanning microscope.

  • Image analysis software.

Procedure:

  • Plant Growth and Preparation:

    • Grow transgenic seedlings under standard conditions.

    • Mount the seedlings on a microscope slide with a coverslip in a small amount of liquid growth medium.

  • Treatment/Stimulus:

    • For chemical treatments, add the GA solution to the mounting medium.

    • For environmental stimuli, transfer the seedlings to the new condition (e.g., from dark to light).

  • Time-Lapse Microscopy:

    • Acquire images of the region of interest (e.g., the root tip or shoot apex) at regular intervals using a confocal microscope.

    • Use consistent laser power and detector settings throughout the experiment.

  • Image Analysis:

    • Quantify the fluorescence intensity in the region of interest over time using image analysis software.

    • A decrease in GFP signal indicates an increase in bioactive GA levels, leading to the degradation of the GFP-RGA fusion protein.

Data Presentation:

Table 4: Response of a Fluorescent GA Reporter to Photoreleased GA₄

Distance of Photoactivation from Root Tip (mm)Rate of Reporter Response (arbitrary units)Extent of Reporter Response (arbitrary units)
0.28HighHigh
0.93LowLow

This table shows that the response of the GA reporter at the root tip decreases as the distance of GA release increases, providing quantitative information on GA movement.[1]

Diagram of GA Signaling Pathway

GA_Signaling_Pathway cluster_complex GA-GID1-DELLA Complex GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 + GA_GID1 GA-GID1 GA->GA_GID1 DELLA DELLA Protein (Growth Repressor) GID1->DELLA binds GID1->GA_GID1 Proteasome 26S Proteasome DELLA->Proteasome degradation Growth Growth & Development DELLA->Growth inhibits GA_GID1_DELLA GA-GID1-DELLA DELLA->GA_GID1_DELLA SCF SCF E3 Ligase SCF->DELLA ubiquitinates Proteasome->Growth relieves inhibition GA_GID1->GA_GID1_DELLA GA_GID1_DELLA->SCF recruits

Caption: Gibberellin signaling pathway.

These advanced techniques, from whole-plant physiological approaches to high-resolution molecular imaging, provide a comprehensive toolkit for dissecting the intricate mechanisms of gibberellin transport and localization. A thorough understanding of these processes is essential for developing targeted strategies to modulate plant growth and improve agricultural productivity.

References

Application Note: Screening for Novel Gibbane-Based Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2][3] The gibbane skeleton is the fundamental structure of all gibberellins. The development of novel synthetic molecules based on this skeleton offers the potential to create new plant growth regulators (PGRs) with enhanced stability, selectivity, or novel modes of action for agricultural and horticultural applications.[4][5]

This document provides detailed protocols for screening and characterizing novel this compound-based compounds for GA-like or GA-inhibitory activity. It includes a summary of the gibberellin signaling pathway, a general screening workflow, specific bioassay protocols, and methods for data presentation.

The Gibberellin Signaling Pathway

Understanding the gibberellin signaling pathway is fundamental to designing and interpreting screening assays. In the absence of GA, plant growth is actively suppressed by a family of nuclear proteins called DELLA proteins (e.g., RGA, GAI).[2][6] Bioactive GA molecules initiate a signaling cascade by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor.[1] This GA-GID1 complex then binds to the DELLA repressor proteins. This interaction targets the DELLA proteins for polyubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2) and subsequent degradation by the 26S proteasome.[2][3][6] The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes (e.g., those encoding α-amylase) and the promotion of plant growth.[1][7]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds GA_GID1 GA-GID1 Complex GA_GID1_DELLA GA-GID1-DELLA Complex DELLA DELLA Repressor (Growth Inhibitor) DELLA->GA_GID1_DELLA Binds Gene GA-Responsive Genes (e.g., α-amylase) DELLA->Gene Represses SCF SCF (SLY1/GID2) E3 Ligase GA_GID1_DELLA->SCF Recruits Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->Degradation Leads to Degradation->Gene De-repression Response Growth Promotion Gene->Response

Caption: Simplified Gibberellin (GA) signaling pathway.

General Screening Workflow

A tiered approach is recommended for efficiently screening chemical libraries of this compound-based compounds. The process begins with high-throughput primary screens to identify active compounds ("hits"), followed by more detailed secondary assays to confirm activity and elucidate the mode of action.

Screening_Workflow cluster_screening Screening & Validation A Chemical Library (this compound-Based Analogs) B Primary Screen (High-Throughput Assay) e.g., GA-deficient seed germination A->B C Inactive Compounds B->C No Activity D Active 'Hits' B->D Activity E Secondary Bioassays (Dose-Response) e.g., Dwarf Rice, Barley Aleurone D->E F Confirmed Leads E->F G Molecular Validation (Mechanism of Action) e.g., DELLA degradation, gene expression F->G H Novel PGR Candidate G->H

Caption: Logical workflow for screening novel plant growth regulators.

Experimental Protocols

Detailed methodologies for key bioassays are provided below. These assays are widely used to quantify GA-like activity.

Protocol 1: Dwarf Rice (cv. Tan-ginbozu) Micro-drop Bioassay

This assay is highly sensitive and responds to a broad spectrum of bioactive GAs.[8][9] It measures the elongation of the second leaf sheath in GA-deficient dwarf rice seedlings.

Materials:

  • Seeds of dwarf rice (Oryza sativa L., cv. Tan-ginbozu).

  • Test compounds dissolved in a suitable solvent (e.g., acetone or ethanol) at various concentrations.

  • Uniconazole (optional, for enhancing sensitivity).[8]

  • Petri dishes, filter paper, growth chamber.

  • Micropipette (1 µL).

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 15 minutes. Rinse thoroughly with sterile distilled water.

    • Place seeds on moist filter paper in Petri dishes and incubate in the dark at 30-32°C for 2 days.

  • Seedling Preparation:

    • Select uniformly germinated seeds.

    • Plant the seedlings in a nursery flat or similar container with vermiculite or a nutrient-poor soil mix.

    • Grow the seedlings under controlled conditions (e.g., 14h light/10h dark cycle, 28°C).

  • Application of Test Compounds:

    • When the second leaf has just emerged (typically 4-5 days after sowing), apply 1 µL of the test solution directly into the groove between the first and second leaf sheath using a micropipette.

    • Include a negative control (solvent only) and a positive control (e.g., GA₃ at various concentrations: 0.01, 0.1, 1.0 ng/plant).

  • Incubation and Measurement:

    • Return the seedlings to the growth chamber for 3-4 days.

    • Measure the length of the second leaf sheath (from the coleoptilar node to the ligule) to the nearest millimeter.

  • Data Analysis:

    • Calculate the mean and standard deviation for each treatment group.

    • Plot a dose-response curve for the positive control (GA₃) and the test compounds.

    • Compare the elongation induced by test compounds to the controls to determine their relative activity.

Protocol 2: Barley Aleurone α-Amylase Induction Assay

This bioassay measures the ability of a compound to induce the synthesis and secretion of α-amylase from the aleurone layer of barley seeds, a classic GA-regulated process.[9][10]

Materials:

  • Barley seeds (Hordeum vulgare L.).

  • Test compounds and GA₃ standard.

  • Calcium chloride (CaCl₂), sodium succinate buffer.

  • Starch solution, Iodine-Potassium Iodide (I₂-KI) solution.

  • Incubator, spectrophotometer.

  • Petri dishes, test tubes.

Methodology:

  • Seed Preparation:

    • Cut barley seeds in half transversely, discarding the half containing the embryo.

    • Sterilize the embryoless half-seeds in 1% sodium hypochlorite for 20 minutes and rinse extensively with sterile water.

  • Incubation:

    • Place 3-5 half-seeds in a sterile test tube or vial containing 1 mL of incubation buffer (e.g., 20 mM sodium succinate, pH 4.8, 10 mM CaCl₂).

    • Add the test compounds or GA₃ standard to the desired final concentrations. Include a negative control without any GA.

    • Incubate the vials at 25°C for 24-48 hours with gentle shaking.

  • Enzyme Assay:

    • After incubation, remove the half-seeds. The surrounding incubation medium now contains the secreted α-amylase.

    • Prepare a reaction mixture by adding a small aliquot (e.g., 50 µL) of the incubation medium to a buffered starch solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 15 minutes).

    • Stop the reaction by adding an I₂-KI solution. The iodine will stain the remaining starch blue.

  • Quantification:

    • Measure the absorbance of the solution using a spectrophotometer at ~620 nm.

    • A lower absorbance indicates less remaining starch and therefore higher α-amylase activity.

    • Construct a standard curve using known concentrations of GA₃ to quantify the GA-equivalent activity of the test compounds.

Data Presentation

Quantitative data from screening assays should be summarized in tables to facilitate comparison of compound activity.

Table 1: Relative Activity of Natural Gibberellins in Various Bioassays.

This table summarizes the broad-spectrum versus specific activities of different GAs. Activity is often categorized for comparative purposes.

GibberellinDwarf Rice AssayCucumber Hypocotyl AssayBarley Aleurone AssayGeneral Activity Profile
GA₁ HighHighHighBroadly Active
GA₃ HighHighHighBroadly Active[9]
GA₄ HighHighModerateBroadly Active
GA₇ HighHighHighBroadly Active[9]
GA₉ HighHighLowSpecies Specific[9]
GA₁₃ LowInactiveLowLow Activity[9]
GA₂₆ InactiveInactiveInactiveInactive[9]

Data compiled from Crozier et al. (1970).[9] Activity levels are qualitative summaries (High, Moderate, Low, Inactive) for illustrative purposes.

Table 2: Biological Activity of Novel Synthesized this compound Derivatives.

This table presents example data for newly synthesized compounds, showing their inhibitory or promotory effects at a specific concentration.

Compound IDTest OrganismConcentration (µmol/L)Effect% Inhibition / Promotion
10d Rice (Oryza sativa)100Inhibitory48.6%[4][5]
10f Arabidopsis100Inhibitory41.4%[4][5]
Control Rice / Arabidopsis0-0%
GA₃ Rice / Arabidopsis100Promotory(Varies)

Data represents inhibitory activity on plant growth as reported by Li et al. (2018).[4][5]

References

Application Notes: Gibberellic Acid (GA3) in Agriculture for Enhanced Crop Yield

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gibberellic acid (GA3) is a naturally occurring plant hormone belonging to the gibberellin family of diterpenoid acids.[1][2] It plays a pivotal role in regulating various physiological processes essential for plant growth and development.[1][3] These processes include seed germination, stem and leaf elongation, flowering, and fruit development.[3][4][5][6] Due to its profound effects on plant growth, synthetic formulations of GA3 are widely utilized in modern agriculture as a plant growth regulator to overcome genetic and environmental limitations, ultimately leading to significant improvements in crop yield and quality.[2]

Mechanism of Action: The GA Signaling Pathway

The molecular action of gibberellic acid is initiated through its perception by a soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4][7] In the absence of GA, plant growth is actively restrained by a family of nuclear proteins known as DELLA proteins.[3][5] These proteins act as transcriptional regulators that inhibit GA-responsive genes.[8][9]

The binding of GA to the GID1 receptor induces a conformational change, which promotes the formation of a GA-GID1-DELLA complex.[7] This complex is then recognized by an F-box protein (SLY1/GID2), which is part of an SCF E3 ubiquitin ligase complex.[3][7] The SCF complex targets the DELLA protein for ubiquitination, marking it for degradation by the 26S proteasome.[5][8] The degradation of DELLA repressors lifts the restraint on downstream transcription factors, allowing for the expression of GA-responsive genes that drive plant growth processes like cell elongation and division.[2]

Caption: Gibberellic Acid Signaling Pathway.

Quantitative Data on GA3 Application

The effectiveness of GA3 is highly dependent on the crop species, concentration, and application timing. The following tables summarize quantitative data from various studies.

Table 1: Effects of GA3 on Leafy Vegetables

CropGA3 ConcentrationApplication MethodKey Findings
Leaf Lettuce 10⁻⁶ MAdded to hydroponic nutrient solution+44.6% increase in yield (from 4.8 to 6.9 kg m⁻²).+25.7% increase in leaf area.[10]
Rocket 10⁻⁶ MAdded to hydroponic nutrient solution+42.9% increase in yield (from 2.8 to 4.0 kg m⁻²).Significant increase in epigeal dry matter.[10]

Table 2: Effects of GA3 on Cereal Crops

CropGA3 ConcentrationApplication MethodKey Findings
Maize 10 g ha⁻¹Foliar SpraySignificant positive effect on grain yield and grain/cob ratio.Reduced grain moisture at harvest.[11]
Maize 5 g ha⁻¹Foliar SpraySignificant increase in grain protein content.[11]
Rice (var. MR 219) 40 g ha⁻¹ (applied twice)Foliar Spray at panicle heading stage>27% increase in grain yield over control.Increased number of spikelets per panicle.[12]
Rice (var. RNR 15048) 2 g / 200 m² nursery areaSeedling Stage ApplicationFound to be the optimal concentration for promoting growth and yield during cold periods.[13]
Wheat 5-10 ml/L (10 ppm)Seed Soaking (8 hours)Greatly enhances germination rate for a more uniform crop stand.[1]

Table 3: Effects of GA3 on Other Crops

CropGA3 ConcentrationApplication MethodKey Findings
Black Sesame 100 ppmFoliar Spray1.4x increase in sesame yield compared to control.+13.4% increase in seed oil content.[14]
Sugar Beet 240 mg/LFoliar Spray+10.2% increase in root yield/ha.+9.4% increase in root fresh weight/plant.[15]
French Bean 30-70 ppmFoliar Spray (18 days after sowing)Significantly increased number of pods/plant, seeds/pod, 1000-seed weight, and dry seed yield.[16]
Grapes 4-6 ml/L (before bloom) or 10-20 ml/L (on young fruits)Foliar SprayPromotes fruit enlargement and can achieve seedless fruit production.[1]

Experimental Protocols

Protocol 1: Evaluating the Effect of Foliar GA3 Application on Maize Yield

This protocol is adapted from methodologies used in field studies to determine the optimal dosage of GA3 for improving grain yield in maize.[11]

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.
  • Treatments:
  • T1: Control (no GA3 application, spray with water only).
  • T2: 2.5 g ha⁻¹ GA3.
  • T3: 5.0 g ha⁻¹ GA3.
  • T4: 10.0 g ha⁻¹ GA3.
  • Plot Size: Each plot consists of 8 rows, 8 meters in length. A harvest area of 16.8 m² is used, removing border rows to avoid edge effects.[11][12]

2. Materials:

  • Gibberellic acid (GA3) technical grade powder or tablet.[17]
  • Methanol or ethanol (for initial dissolving of GA3 powder).[9][18]
  • Distilled water.
  • Surfactant (e.g., Tween 20 at 0.05% v/v) to ensure even leaf coverage.[9]
  • Knapsack sprayer.
  • Personal Protective Equipment (PPE).

3. Solution Preparation (for 10 g ha⁻¹ dose):

  • Stock Solution: Accurately weigh the required amount of GA3. If using a powder, first dissolve it in a small amount of methanol before diluting with water.[9] For a 10 g tablet, dissolve it in the appropriate volume of water as per manufacturer instructions.[17]
  • Working Solution: Based on the sprayer's calibrated output (e.g., 200 L ha⁻¹), dilute the stock solution to achieve the target concentration. For a 10 g ha⁻¹ dose in 200 L of water, the concentration is 50 mg/L.
  • Add the surfactant to the final solution and mix thoroughly.[9]

4. Application Procedure:

  • Timing: Apply the GA3 solution as a foliar spray when the maize plants are at the 5-6 leaf stage (approximately 40-50 cm in height).[11]
  • Method: Conduct the spraying during the morning or evening to prevent rapid evaporation.[9] Ensure a uniform and thorough application to the plant foliage until the point of runoff.

5. Data Collection and Analysis:

  • At harvest, collect cobs from the designated harvest area.
  • Measure the following parameters:
  • Grain Yield (kg ha⁻¹), adjusted to standard moisture content.
  • Grain/Cob Ratio.
  • 1000-grain weight.
  • Grain moisture content at harvest.
  • Grain quality parameters (e.g., protein, starch, oil content).[11]
  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). Use a post-hoc test like Tukey's HSD to compare treatment means and identify significant differences (p < 0.05).[11][14]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; design [label="1. Experimental Design\n(e.g., RCBD, Treatments)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="2. GA3 Solution Preparation\n(Stock & Working Solutions)", fillcolor="#FBBC05", fontcolor="#202124"]; apply [label="3. Foliar Application\n(Correct Growth Stage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; grow [label="4. Crop Maintenance\n(Irrigation, Fertilization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect [label="5. Data Collection\n(Harvest & Measurement)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="6. Statistical Analysis\n(ANOVA, Tukey's Test)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> design; design -> prep; prep -> apply; apply -> grow; grow -> collect; collect -> analyze; analyze -> end; }

Caption: General Experimental Workflow for GA3 Application.

Protocol 2: Seed Treatment with GA3 to Evaluate Germination and Early Vigor

This protocol describes a standard method for treating seeds with GA3 to break dormancy and enhance germination rates, a common practice for seeds that are difficult to germinate.[19]

1. Experimental Design:

  • Design: Completely Randomized Design (CRD) with at least three replications.
  • Treatments:
  • T1: Control (soaking in distilled water).
  • T2: Soaking in 5 ml/L (5 ppm) GA3 solution.
  • T3: Soaking in 10 ml/L (10 ppm) GA3 solution.[1]
  • Units: Petri dishes with filter paper or germination trays with sterile soil.

2. Materials:

  • Gibberellic acid (GA3).
  • Distilled water.
  • Beakers or flasks for soaking.
  • Seeds of the target crop (e.g., wheat, rice).
  • Petri dishes or germination trays.
  • Growth chamber or a controlled environment with optimal temperature and light for germination.

3. Procedure:

  • Solution Preparation: Prepare the required concentrations of GA3 in distilled water.
  • Seed Soaking: Place a pre-counted number of seeds (e.g., 100 seeds per replicate) into each beaker. Add the corresponding treatment solution, ensuring the seeds are fully submerged.
  • Duration: Allow the seeds to soak for a specified period, typically between 8 to 24 hours, depending on the seed type.[1][19]
  • Sowing: After soaking, remove the seeds and briefly air-dry them. Sow the seeds evenly in the prepared petri dishes or germination trays.
  • Incubation: Place the experimental units in a growth chamber set to the optimal conditions for the specific crop.

4. Data Collection and Analysis:

  • Germination Rate: Count the number of germinated seeds daily for a set period (e.g., 7-14 days). Calculate the final germination percentage.
  • Germination Speed/Index: Calculate metrics like the Mean Germination Time (MGT) or Germination Index (GI).
  • Seedling Vigor: After the germination period, measure seedling length (shoot and root) and seedling dry weight.
  • Statistical Analysis: Analyze the collected data using ANOVA appropriate for a CRD and perform mean separation tests to determine the effect of different GA3 concentrations.

References

The Use of Gibberellins in the Malting of Barley: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins, a class of phytohormones, play a crucial role in the germination of cereal grains. In the context of barley malting, the exogenous application of gibberellic acid (GA3), the most well-studied gibberellin, is a common practice to accelerate and synchronize the process. GA3 stimulates the barley embryo to produce a range of natural hormones that, in turn, signal the aleurone layer to synthesize and secrete hydrolytic enzymes, most notably α-amylase.[1][2] This enzymatic breakdown of the endosperm's starch and protein reserves is fundamental to the malting process, producing the fermentable sugars and amino acids essential for brewing and distilling.

These application notes provide detailed protocols for the use of gibberellic acid in barley malting, methodologies for evaluating its effects on malt quality, and an overview of the underlying biochemical pathways.

Quantitative Data Summary

The application of gibberellic acid significantly impacts several key malt quality parameters. The following tables summarize the quantitative effects observed in various studies.

Table 1: Effect of Gibberellic Acid (GA3) on Malt Quality Parameters

ParameterControl (No GA3)GA3 TreatmentPercentage ChangeReference
Diastatic Power (°L) Varies by barley varietyIncreasedData varies[3]
β-Amylase Activity Varies by barley varietyIncreasedData varies[3]
Total Soluble Sugars Varies by barley varietyIncreasedData varies[3]
Reducing Sugars Varies by barley varietyIncreasedData varies[3]
Free Amino Acids Varies by barley varietyAppreciably IncreasedNot specified[4][5]
Total Nitrogen (in wort) Varies by barley varietyAppreciably IncreasedNot specified[4][5]
Soluble/Total Protein (S/T Ratio) Varies by barley varietyIncreasedNot specified[6]
Malting Loss Varies by barley varietyPotential IncreaseNot specified[6]
Malt Color Varies by barley varietyIncreasedNot specified[6]

Table 2: Example of GA3 and Potassium Bromate Co-treatment on Malt Analysis

TreatmentDry Extract (%)ColorCold Water Extract (%)Diastatic Power
Control 97.02.017.0100
Potassium Bromate (200 ppm) 97.92.017.4100
Gibberellic Acid (0.2 ppm) 98.83.521.8105
GA3 (0.2 ppm) + Bromate (200 ppm) 99.32.520.4100

Data adapted from a patent document illustrating the effects of GA3 and a germination inhibitor (bromate). The values are illustrative of the type of changes that can be expected.[7]

Experimental Protocols

Protocol 1: Application of Gibberellic Acid (GA3) during Malting

This protocol outlines the procedure for applying GA3 to barley during the germination phase of malting.

1. Materials:

  • Barley grains with a germination energy of >95%.[6]

  • Gibberellic acid (GA3), water-soluble powder.

  • Distilled water.

  • Spray bottle or automated spraying system.

  • Malting equipment (steeping tanks, germination chamber/vessel).

2. Procedure:

  • Steeping: Steep barley grains in water to raise the moisture content to approximately 43-46%. This typically takes 40-48 hours and involves alternating periods of submersion and air rests.[8]

  • Casting/Transfer: Transfer the steeped barley to the germination vessel. This process is known as "casting."

  • Preparation of GA3 Solution:

    • Calculate the total weight of the barley batch.

    • Determine the desired GA3 concentration. A typical dose is between 0.5 to 1.0 ppm (mg of GA3 per kg of barley).[6] For experimental purposes, a range of concentrations can be tested (e.g., 0.1, 0.5, 1.0, 5.0, 15.0 ppm).

    • Prepare a stock solution of GA3 in distilled water. Ensure it is fully dissolved.

    • Dilute the stock solution to a final volume that allows for uniform application across the entire grain bed.

  • Application of GA3:

    • The ideal method of application is to spray the GA3 solution onto the germinating grain.[6]

    • For optimal penetration and uniformity, apply the spray during turning of the grain bed.[6] This ensures that kernels at all depths receive an equal dose.

    • Alternative (less efficient) method: GA3 can be added to the final steep water, though this requires larger amounts of GA3 due to the high volume of water and is generally less effective.[6]

  • Germination:

    • Maintain the germinating barley under controlled temperature and humidity for 4-5 days. Turn the grain regularly to dissipate heat and prevent rootlet matting.

    • Note that GA3 application can increase the heat output of the grain.[6]

  • Kilning:

    • After the desired level of modification is reached, transfer the "green malt" to a kiln.

    • Dry the malt with heated air to halt germination and develop color and flavor.

Protocol 2: Determination of Diastatic Power (DP)

This protocol is based on the principles outlined in the American Society of Brewing Chemists (ASBC) Method Malt-6.[9][10] Diastatic power measures the combined activity of starch-degrading enzymes, primarily α-amylase and β-amylase.

1. Principle: An extract of the malt is used to hydrolyze a standard starch substrate under controlled conditions. The resulting reducing sugars are then quantified, typically using a ferricyanide procedure, to determine the enzymatic activity.[9]

2. Procedure:

  • Malt Grinding: Mill a representative sample of the malt to a fine grind.

  • Extraction: Prepare a malt infusion by mixing a specified weight of ground malt with a 0.5% sodium chloride solution. Allow the extraction to proceed for a set time (e.g., 2.5 hours) at a controlled temperature (e.g., 20°C).[11]

  • Enzymatic Reaction:

    • Add a precise aliquot of the filtered malt extract to a buffered starch solution (e.g., pH 4.6).[11]

    • Incubate the reaction mixture for exactly 30 minutes at 20°C.[10][11]

  • Termination and Quantification:

    • Stop the reaction (e.g., by adding sodium hydroxide).[11]

    • Measure the amount of reducing sugars produced. The ASBC method details a titration procedure with potassium ferricyanide and thiosulfate.[9] Automated methods using segmented flow analysis are also common.[12]

  • Calculation: Calculate the diastatic power in degrees Lintner (°L) or Windisch-Kolbach units (°WK) based on the volume of titrant used or the instrument reading, accounting for dilution factors.

Protocol 3: Determination of α-Amylase Activity

This protocol is based on ASBC Method Malt-7.

1. Principle: The method measures the ability of the malt extract to break down a limit-dextrin substrate, releasing smaller sugars. The rate of this breakdown is proportional to the α-amylase activity.

2. Procedure:

  • Extraction: Prepare a malt extract as described for Diastatic Power.

  • Enzymatic Reaction: Use a method-specific substrate, such as dextrinized starch. The reaction can be measured by various means, including:

    • Iodine-based methods: The disappearance of the starch-iodine color complex over time.

    • Reducing sugar methods: Quantification of the sugars produced, similar to the DP method but often after inactivating β-amylase by heat.[1]

    • Automated flow analysis: Modern instruments automate the substrate reaction and colorimetric detection.[12]

  • Calculation: Express the results in appropriate units, such as 20° Dextrinizing Units (DU) or Ceralpha Units.

Protocol 4: Determination of Soluble to Total Protein Ratio (S/T Ratio or Kolbach Index)

This protocol is based on ASBC Methods Malt-8 and Wort-17.[13]

1. Principle: The S/T ratio is a key indicator of malt modification. It is the ratio of the soluble protein in a laboratory-prepared wort to the total protein of the original malt.[14][15]

2. Procedure:

  • Total Protein Determination (ASBC Malt-8):

    • Determine the total nitrogen content of a ground malt sample using the Kjeldahl method or a combustion nitrogen analyzer.[9]

    • Calculate the total protein content by multiplying the nitrogen percentage by a factor of 6.25.[16]

  • Soluble Protein Determination (ASBC Wort-17):

    • Prepare a standardized laboratory mash (a "Congress Mash") from the malt sample.[14] This involves a specific temperature-programmed mashing procedure.

    • Filter the mash to obtain wort.

    • Determine the soluble protein content of the wort, often using spectrophotometric methods.[14]

  • Calculation:

    • Calculate the S/T ratio (Kolbach Index) as: S/T Ratio (%) = (Soluble Protein / Total Protein) x 100 [12]

Visualizations

Gibberellin Signaling Pathway in Barley Aleurone

Gibberellin_Signaling cluster_Cell Aleurone Cell cluster_Nucleus Nucleus GA Gibberellin (GA) Receptor GA Receptor (GID1) GA->Receptor DELLA DELLA Protein (SLN1 - Repressor) Receptor->DELLA targets for degradation GAMYB GAMYB (Transcription Factor) DELLA->GAMYB represses Proteolysis Proteasome-mediated Degradation DELLA->Proteolysis GARE GARE (Promoter Region) GAMYB->GARE binds to AmylaseGene α-Amylase Gene Amylase α-Amylase Enzyme AmylaseGene->Amylase Transcription & Translation Secretion Secretion Amylase->Secretion Endosperm Endosperm (Starch breakdown) Secretion->Endosperm

Caption: Gibberellin signaling pathway in a barley aleurone cell.

Experimental Workflow for GA3 Application in Barley Malting

Experimental_Workflow Start Select Barley (>95% Germination Energy) Steeping Steeping (Target Moisture: 43-46%) Start->Steeping Germination Germination Phase (4-5 days) Steeping->Germination GA_Application GA3 Application (e.g., 0-15 ppm spray) Germination->GA_Application During turning Kilning Kilning (Drying & Curing) Germination->Kilning GA_Application->Germination Malt_Analysis Malt Quality Analysis Kilning->Malt_Analysis DP Diastatic Power (ASBC Malt-6) Malt_Analysis->DP AlphaAmylase α-Amylase (ASBC Malt-7) Malt_Analysis->AlphaAmylase Protein S/T Ratio (ASBC Malt-8 & Wort-17) Malt_Analysis->Protein Other Other Analyses (e.g., Color, Extract) Malt_Analysis->Other End Data Interpretation & Comparison DP->End AlphaAmylase->End Protein->End Other->End

Caption: Workflow for GA3 treatment and malt quality assessment.

References

Troubleshooting & Optimization

Common challenges in the extraction of gibberellins from plant tissues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of gibberellins from plant tissues.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions to improve the efficiency and reliability of your gibberellin extraction experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Gibberellin Signal in LC-MS/MS 1. Inefficient Extraction: Gibberellins may not be effectively released from the plant matrix.2. Degradation during Extraction: Gibberellins can be unstable under certain pH and temperature conditions.3. Poor Ionization in Mass Spectrometer: The chosen ESI settings may not be optimal for gibberellin ionization.4. Losses during Sample Cleanup: Gibberellins may be lost during solid-phase extraction (SPE) steps.1. Optimize Extraction Solvent: Use a cold solvent mixture such as 80% methanol with 0.1-5% formic acid or acetic acid to ensure efficient extraction. Thoroughly homogenize the plant tissue.[1]2. Control Temperature and pH: Perform all extraction steps at 4°C to minimize enzymatic degradation. Maintain an acidic pH (around 2.5-3.0) during extraction and partitioning to keep gibberellins in their protonated, more soluble form in organic solvents.[1]3. Enhance Ionization: Analyze gibberellins in negative ion mode ([M-H]⁻) as they are carboxylic acids. Optimize ESI parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.[1]4. Validate SPE Protocol: Ensure the SPE cartridge is appropriate for gibberellin chemistry. Check for breakthrough by analyzing the wash and flow-through fractions. Optimize the elution solvent to ensure complete recovery from the cartridge.
Presence of Interfering Peaks in Chromatogram 1. Insufficient Sample Cleanup: Co-elution of other plant metabolites with gibberellins.2. Matrix Effects: Suppression or enhancement of the gibberellin signal by co-eluting compounds.1. Improve SPE Selectivity: Employ a multi-step SPE protocol. For example, a combination of a cation exchange cartridge (like Oasis® MCX) followed by an anion exchange cartridge (like Oasis® MAX) can effectively remove interfering compounds. Optimize the wash steps to remove impurities without eluting the target gibberellins.[1]2. Mitigate Matrix Effects: Utilize a stable isotope-labeled internal standard (e.g., [²H₂]GA₄) for accurate quantification. Prepare calibration curves in a matrix solution that mimics the composition of the sample extracts to compensate for matrix effects.
Inconsistent and Poor Reproducibility of Results 1. Incomplete Homogenization: Non-uniform sample preparation leads to variable extraction efficiency.2. Solvent Evaporation: Inconsistent drying and reconstitution of the final extract.3. Instrumental Variability: Fluctuations in LC-MS/MS performance.1. Standardize Homogenization: Use a consistent method for tissue disruption, such as grinding to a fine powder in liquid nitrogen.[2]2. Controlled Evaporation and Reconstitution: Use a nitrogen evaporator or centrifugal vacuum concentrator for gentle and complete drying. Reconstitute the dried residue in a precise volume of the initial mobile phase.[2]3. Regular Instrument Calibration and Maintenance: Perform regular calibration of the mass spectrometer and ensure the LC system is delivering a stable and reproducible gradient.
Gibberellin Degradation Over Time 1. Improper Storage of Extracts: Exposure to light, high temperatures, or non-optimal pH can lead to degradation.2. Enzymatic Activity in Fresh Tissue: Endogenous enzymes can degrade gibberellins upon tissue harvesting.1. Proper Storage: Store extracts at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.2. Immediate Freezing: Flash-freeze freshly harvested plant tissue in liquid nitrogen to quench all metabolic and enzymatic activity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting gibberellins from plant tissues?

A1: A mixture of 80% methanol in water is a commonly used and effective solvent for gibberellin extraction.[1][2] The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1-5%), is crucial to maintain a low pH (2.5-3.0). This ensures that the gibberellins, which are carboxylic acids, remain in their protonated form, increasing their solubility in the organic solvent.[1]

Q2: Why is it important to perform the extraction at a low temperature?

A2: Performing the extraction at 4°C is critical to minimize the activity of endogenous plant enzymes that can degrade gibberellins, leading to lower recovery and inaccurate quantification.[1]

Q3: How can I remove interfering compounds like pigments and other secondary metabolites from my extract?

A3: Solid-phase extraction (SPE) is a highly effective method for cleaning up plant extracts. A multi-step SPE protocol using different types of cartridges can significantly improve the purity of the gibberellin fraction. For instance, a sequential cleanup with a mixed-mode cation exchange (MCX) and a mixed-mode anion exchange (MAX) cartridge can effectively remove a wide range of interfering substances.[1]

Q4: What are the most common analytical techniques for quantifying gibberellins?

A4: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most widely used techniques for the sensitive and selective quantification of gibberellins.[2][3] These methods offer high accuracy and the ability to measure the very low concentrations of gibberellins typically found in plant tissues.[3]

Q5: Is it necessary to use an internal standard for gibberellin quantification?

A5: Yes, using a stable isotope-labeled internal standard (e.g., [²H₂]GA₄, [²H₂]GA₈) is highly recommended for accurate quantification.[2] Internal standards help to correct for losses during sample preparation and for matrix effects in the mass spectrometer, leading to more reliable and reproducible results.

Quantitative Data Summary

The concentration of gibberellins can vary significantly depending on the plant species, tissue type, and developmental stage.

Table 1: Endogenous Levels of Gibberellin A8 (GA8) in Various Plant Tissues

Plant SpeciesTissue/OrganDevelopmental Stage/ConditionGA8 Concentration (ng/g)Citation(s)
Pisum sativum (Pea)Shoots120 hours after transfer to white light5.1 (Fresh Weight)[2]
Oryza sativa (Rice)Shoots (cv. Sangjubyeo)42 days after sowing0.47 (Dry Weight)[2]
Zea mays (Maize)Vegetative ShootsNormal SeedlingTrace Amounts[2]

Experimental Protocols

Protocol 1: General Gibberellin Extraction and Purification

This protocol provides a general workflow for the extraction and purification of gibberellins from plant tissues for subsequent analysis by LC-MS/MS.[1][2]

1. Sample Preparation and Homogenization: a. Harvest approximately 100-500 mg of fresh plant tissue. b. Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.[2] c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. Transfer the powdered tissue to a pre-chilled tube. b. Add 1 mL of cold extraction solvent (e.g., 80% methanol with 1% formic acid) per 100 mg of tissue. c. Add an appropriate internal standard (e.g., deuterium-labeled gibberellins). d. Vortex thoroughly and incubate on a rocking platform overnight at 4°C.[2] e. Centrifuge the extract at 13,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

3. Solid-Phase Extraction (SPE) Purification (C18 Cartridge): a. Cartridge Conditioning: Pass 5 mL of 100% methanol through the C18 SPE cartridge, followed by 5 mL of deionized water to equilibrate.[2] b. Sample Loading: Dilute the supernatant with deionized water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min). c. Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.[2] d. Elution: Elute the gibberellins with 5 mL of 80% methanol in water into a clean collection tube.[2]

4. LC-MS/MS Analysis: a. Drying and Reconstitution: Dry the eluate to completeness using a nitrogen evaporator or a centrifugal vacuum concentrator. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).[2] b. Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Gibberellin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis Harvest Harvest Plant Tissue Freeze Flash Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind AddSolvent Add Cold Extraction Solvent & Internal Standard Grind->AddSolvent Incubate Incubate Overnight at 4°C AddSolvent->Incubate Centrifuge Centrifuge and Collect Supernatant Incubate->Centrifuge Load Load Sample Centrifuge->Load Condition Condition SPE Cartridge Condition->Load Wash Wash to Remove Impurities Load->Wash Elute Elute Gibberellins Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Gibberellin_Signaling_Pathway cluster_GA_perception GA Perception cluster_DELLA_regulation DELLA Regulation cluster_response Cellular Response GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to GA_GID1_complex GA-GID1 Complex GID1->GA_GID1_complex DELLA DELLA Protein (Growth Repressor) GA_GID1_complex->DELLA binds to F_box F-box Protein (e.g., SLY1/GID2) DELLA->F_box recruits Proteasome 26S Proteasome DELLA->Proteasome targeted to Growth_Repression Growth Repression DELLA->Growth_Repression SCF_complex SCF Complex F_box->SCF_complex part of SCF_complex->DELLA ubiquitinates Degradation DELLA Degradation Proteasome->Degradation Growth_Promotion Growth Promotion (e.g., germination, elongation) Degradation->Growth_Promotion allows

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the HPLC separation of closely related gibberellin (GA) isomers.

Troubleshooting Guide

This section addresses specific issues encountered during the HPLC separation of gibberellin isomers in a question-and-answer format.

Issue 1: Poor Resolution Between Closely Eluting Gibberellin Isomers (e.g., GA1/GA3 or GA4/GA7)

  • Question: My chromatogram shows broad, overlapping peaks for critical isomer pairs. How can I improve the resolution?

  • Answer: Poor resolution is a common challenge due to the structural similarity of gibberellin isomers.[1][2][3] Several factors in your HPLC method can be adjusted to enhance separation.

    • Mobile Phase Optimization: The composition of your mobile phase is critical.[2][4]

      • Adjust Organic Modifier Concentration: Fine-tune the percentage of your organic solvent (typically methanol or acetonitrile). A lower concentration of the organic modifier generally increases retention times and can improve the separation of closely eluting compounds.

      • Modify pH: Gibberellins are carboxylic acids.[5] Operating the mobile phase at a lower pH (e.g., by adding 0.1% formic acid or phosphoric acid) suppresses the ionization of both the analytes and residual silanol groups on the stationary phase.[6][7] This leads to more consistent interactions and sharper peaks.

      • Gradient Elution: An isocratic elution may not be sufficient for complex mixtures. A shallow gradient, where the organic solvent concentration increases slowly over time, can significantly improve the resolution of isomer pairs.[1][2][5] A gradient starting with a low organic percentage allows for better separation of early-eluting, structurally similar compounds.[2]

    • Stationary Phase Selection:

      • Not all C18 columns are the same. Columns with high carbon loads and end-capping can provide better separation for non-polar compounds. Consider a column known for its high resolving power for isomers.

    • Temperature Control:

      • Lowering the column temperature can increase retention and may improve resolution for some isomer pairs.[8] Conversely, increasing the temperature can enhance efficiency and speed up analysis, but might decrease resolution if peaks move closer together.[8][9][10] It is crucial to maintain a stable and consistent temperature for reproducible results.[8][11]

    • Flow Rate Adjustment:

      • Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution, albeit with longer run times.[9][11]

Issue 2: Peak Tailing

  • Question: My gibberellin peaks are asymmetrical with a distinct "tail." What causes this and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the acidic gibberellin molecules and active sites on the HPLC column packing.[12]

    • Causes and Solutions:

      • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact strongly with the carboxylic acid functional group of gibberellins.

        • Solution: Add an acidic modifier (e.g., 0.1% formic acid, acetic acid, or phosphoric acid) to the mobile phase to suppress silanol activity.[6]

        • Solution: Use a modern, high-purity, end-capped column where most active silanol groups are deactivated.

      • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][6][11]

        • Solution: Reduce the injection volume or dilute the sample.[6][11]

      • Column Contamination: Buildup of contaminants on the column frit or packing material can cause peak tailing.

        • Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.[6] Using a guard column can help protect the analytical column from contaminants.[2]

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my gibberellin standards are shifting between runs. What could be the problem?

  • Answer: Shifting retention times are a sign of instability in the HPLC system or method.[12]

    • Troubleshooting Steps:

      • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed to prevent air bubbles from affecting the pump performance.[13][14] Inconsistent composition from improper mixing can also be a cause.[4]

      • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.[12] Insufficient equilibration is a common cause of retention time drift.

      • Temperature Fluctuations: Unstable column temperature will cause retention times to shift.[11] Use a column oven to maintain a constant temperature.[8][13]

      • Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, directly impacting retention times.[7][13] Check for salt buildup around fittings as a sign of a leak.[13]

Frequently Asked Questions (FAQs)

  • Q1: What type of HPLC column is best for separating gibberellin isomers?

    • A1: A reversed-phase C18 column is the most common and effective choice for gibberellin separation.[15][16][17][18] Look for a high-purity silica column with end-capping to minimize peak tailing. Particle sizes of 5 µm or smaller are typically used to achieve high resolution.[15][16]

  • Q2: What is the optimal detection wavelength for gibberellins?

    • A2: Gibberellins lack a strong chromophore, making UV detection challenging. Detection is typically performed at low wavelengths, between 195 nm and 210 nm, to maximize sensitivity.[15][16][19]

  • Q3: Is a gradient or isocratic elution better for gibberellin analysis?

    • A3: For separating a mixture of closely related isomers, a gradient elution is generally superior.[1][3] It allows for the fine-tuning of separation for early eluting isomers while efficiently eluting more retained compounds, improving overall resolution and peak shape.[2] An isocratic method may be sufficient for simpler mixtures or for quantifying a single compound.[20][21]

  • Q4: How should I prepare plant tissue samples for gibberellin analysis?

    • A4: Sample preparation is critical due to the low concentrations of gibberellins in plant tissues and the presence of interfering substances.[16] A typical workflow involves:

      • Homogenization of the plant tissue in a solvent like 80% methanol.

      • Centrifugation and collection of the supernatant.

      • Solid-phase extraction (SPE) using a C18 cartridge for cleanup and pre-concentration.[16]

      • The final extract is then dissolved in the initial mobile phase for HPLC analysis.

  • Q5: Can temperature be used to optimize the separation?

    • A5: Yes, temperature is a powerful parameter for optimization. Increasing the column temperature reduces the mobile phase viscosity, which can lower backpressure and allow for faster flow rates.[9][22] It can also alter selectivity, which may improve the resolution of specific isomer pairs.[9][10] However, it's important to note that changes in temperature can also cause peaks to co-elute, so optimization is key.[10] Always use a column oven for stable and reproducible results.[8]

Data Presentation

Table 1: Example Gradient HPLC Conditions for Gibberellin Isomer Separation
ParameterCondition
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)[15]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-45 min: 10% to 70% B; 45-55 min: 10% B (re-equilibration)[23]
Flow Rate 0.5 - 1.0 mL/min[15][16][19]
Column Temperature 30-40 °C[8]
Detection UV at 205 nm[16]
Injection Volume 5-20 µL[15][17]
Table 2: Impact of Method Variables on Separation
VariableEffect on ResolutionEffect on Retention Time
Increase Organic % DecreaseDecrease
Decrease pH Increase (often improves peak shape)Variable, often slight increase
Decrease Flow Rate IncreaseIncrease
Decrease Temperature Increase (typically)Increase[8]
Use Shallower Gradient IncreaseIncrease

Experimental Protocols

Protocol 1: Standard Preparation and HPLC Analysis

This protocol describes the preparation of gibberellin standards and a general HPLC method for their analysis.

1. Materials:

  • Gibberellin standards (e.g., GA1, GA3, GA4, GA7)

  • HPLC-grade methanol[15]

  • HPLC-grade acetonitrile

  • HPLC-grade water[15]

  • Formic acid or phosphoric acid[15]

  • Volumetric flasks

  • 0.45 µm syringe filters[15]

2. Standard Solution Preparation:

  • Prepare a stock solution (e.g., 200 mg/L) by accurately weighing the gibberellin standard and dissolving it in a small amount of methanol before diluting to volume with the mobile phase.[16]

  • Create a series of working standard solutions by diluting the stock solution to the desired concentration range (e.g., 0.5 - 50 mg/L).[19]

  • Filter all standard solutions through a 0.45 µm syringe filter before placing them in autosampler vials.[15][16]

3. HPLC Method:

  • Set up the HPLC system according to the parameters outlined in Table 1 .

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of each standard.[16]

Protocol 2: Sample Preparation from Plant Tissue

This protocol outlines a general procedure for extracting and purifying gibberellins from plant material.

1. Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol

  • Centrifuge and tubes

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Rotary evaporator

2. Extraction:

  • Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[24]

  • Weigh the powdered tissue and add cold 80% methanol (e.g., 10 mL per gram of tissue).

  • Homogenize or sonicate the mixture and incubate at 4°C for several hours or overnight to allow for complete extraction.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes.

  • Carefully collect the supernatant.

3. Purification (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge by washing it with methanol followed by water.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the gibberellins from the cartridge using methanol or acetonitrile.

  • Evaporate the eluate to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the dried extract in a known, small volume of the initial HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Overlapping Peaks) q1 Isocratic or Gradient? start->q1 isocratic Switch to a shallow gradient or optimize gradient slope q1->isocratic Isocratic gradient Optimize Mobile Phase q1->gradient Gradient isocratic->gradient q2 Is peak shape good (symmetrical)? gradient->q2 tailing Decrease mobile phase pH (e.g., add 0.1% Formic Acid) q2->tailing No (Tailing) good_shape Adjust Organic Modifier % q2->good_shape Yes tailing->good_shape q3 Still poor resolution? good_shape->q3 optimize_other Decrease Flow Rate OR Optimize Temperature q3->optimize_other Yes end Resolution Improved q3->end No optimize_other->end

Caption: A decision tree for troubleshooting poor HPLC resolution.

General Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_tissue Plant Tissue Sample extraction Extraction (e.g., 80% Methanol) plant_tissue->extraction spe Purification (C18 SPE) extraction->spe final_sample Reconstitute in Mobile Phase spe->final_sample inject Inject Samples & Standards final_sample->inject standard Gibberellin Standard stock Prepare Stock Solution standard->stock working Create Working Standards stock->working working->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (~205 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Build Calibration Curve integrate->calibrate quantify Quantify Gibberellins in Sample calibrate->quantify

Caption: Workflow for gibberellin analysis from sample to result.

References

Troubleshooting low yields in gibberellin purification protocols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with low yields in gibberellin purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the gibberellin purification workflow, presented in a question-and-answer format.

Issue 1: Low or No Gibberellin Signal Detected in LC-MS/MS

  • Question: I am not detecting a signal, or the signal for my target gibberellin is very low after purification. What are the possible causes and solutions?

  • Answer: This is a common issue that can stem from problems at various stages of the protocol, from initial extraction to detection.

    • Possible Cause 1: Inefficient Extraction. The gibberellins may not be effectively released from the plant matrix.[1][2]

      • Solution: Ensure thorough homogenization of the plant tissue. Using a cold solvent like 80% methanol with 5% formic acid can improve extraction efficiency while minimizing enzymatic degradation.[1] Consider re-extracting the plant material to check for any remaining gibberellins.[2]

    • Possible Cause 2: Degradation During Extraction. Gibberellins can be unstable depending on the pH and temperature of the extraction conditions.[1]

      • Solution: Perform all extraction steps at 4°C to reduce enzymatic activity.[1] Maintain an acidic pH (around 2.5-3.0) to keep the gibberellins in their more stable, protonated form.[1]

    • Possible Cause 3: Losses During Sample Cleanup. The target gibberellins may be lost during solid-phase extraction (SPE) steps.[1][2]

      • Solution: Carefully evaluate each step of your SPE protocol.[2] Ensure proper conditioning and equilibration of the SPE cartridges. Optimize the loading, washing, and elution steps to prevent the loss of your target compounds.[1]

    • Possible Cause 4: Poor Ionization in the Mass Spectrometer. The gibberellin may not ionize well under the selected electrospray ionization (ESI) settings.[1][2]

      • Solution: Analyze gibberellins, which are carboxylic acids, in negative ion mode ([M-H]⁻).[1] Optimize ESI parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to maximize the signal.[2]

Issue 2: Poor Reproducibility and Inconsistent Yields

  • Question: My gibberellin yields are highly variable between samples. How can I improve the consistency of my purification?

  • Answer: Inconsistent results often point to variations in sample preparation or instrument instability.

    • Possible Cause 1: Inconsistent Sample Preparation. Minor variations in timing, temperature, or volumes during extraction and purification can lead to significant differences in yield.[2]

      • Solution: Standardize every step of your protocol. Use calibrated pipettes to ensure accurate and consistent volume transfers, especially when adding internal standards.[2]

    • Possible Cause 2: Instrument Instability. The performance of the mass spectrometer can fluctuate.[2]

      • Solution: Check the stability of the mass spectrometer by repeatedly injecting a standard solution. If the signal is not stable, the instrument may require cleaning or maintenance.[2]

    • Possible Cause 3: Column Contamination. Matrix components from previous samples can build up on the chromatography column, affecting separation and recovery.[2]

      • Solution: Wash the column with a strong solvent to remove adsorbed components. Using a guard column can help protect the analytical column from contamination.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to minimize matrix effects in gibberellin analysis?

A1: The most effective method is the use of stable isotope-labeled internal standards (e.g., deuterium or carbon-13) for each gibberellin you are quantifying.[2] These standards have nearly identical chemical and physical properties to the target analytes, allowing them to co-elute and experience similar matrix effects, which enables accurate correction for any signal suppression or enhancement.[2]

Q2: My target gibberellin is present in very low concentrations in the plant tissue. How can I improve my chances of successful purification?

A2: The simplest approach is to increase the starting amount of plant tissue to concentrate the gibberellins to a detectable level.[2] Additionally, optimizing your extraction and concentration steps, such as using solid-phase extraction (SPE), can help enrich the sample.[3]

Q3: Can I reuse my immunoaffinity columns for gibberellin purification?

A3: Yes, immunoaffinity columns can often be reused multiple times. With proper re-equilibration in buffer after each use, some columns have been reported to be reusable for up to 500 times.[4]

Q4: What are the key differences between purifying C-19 and C-20 gibberellins with immunoaffinity columns?

A4: Immunoaffinity columns prepared with a mixture of anti-GA antibodies have shown high retention for a wide range of C-19 GA methyl esters, but not for C-20 GA methyl esters.[4] This selectivity is a crucial consideration when designing your purification strategy.

Q5: Are there alternatives to traditional solvent partitioning for cleaning up extracts?

A5: Yes, procedures using sequential C18 reverse-phase columns can effectively separate gibberellins from their precursors and glucosyl conjugates without the need for solvent partitioning.[5][6] This method can reduce solvent volumes and often yields fractions clean enough for direct HPLC analysis.[5][6]

Data Presentation

Table 1: Purification Yields of Recombinant Gibberellin Dioxygenases

This table summarizes the purification results for PsGA2OX1, a GA 2-oxidase, from E. coli. The multi-step process involving affinity chromatography and gel filtration resulted in a highly pure enzyme.

Purification StepProtein (mg)Specific Activity (pkat/mg)Total Activity (pkat)Apparent Purification FactorYield
Soluble cell fraction6700.0138.71--
Affinity chromatography (after GST removal)3.80.3201.224X14%
Superdex 751.80.891.62.8X18%
Data adapted from a study on recombinant PsGA2OX1 purification. Figures were influenced by EDTA in buffers during the initial steps.[7]

Table 2: Recovery of Gibberellins Using Immunoaffinity Chromatography

The following data provides expected recovery rates for various C-19 gibberellins from plant matrices using immunoaffinity techniques.

GibberellinSample MatrixRecovery Rate / Level Detected
C-19 GA Methyl EstersImmature Soybean SeedsQuantitative Recovery
GA20Pea SeedsHigh Levels Detected
GA29Pea SeedsHigh Levels Detected
GA9Pea SeedsHigh Levels Detected
GA7Soybean Seeds8.8 ng/g fresh weight
Data compiled from studies on immunoaffinity purification of C-19 gibberellins.[4][8]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Gibberellin Cleanup

This protocol outlines a two-stage SPE cleanup process for purifying gibberellins from a plant extract.

  • Initial C18 SPE Cleanup:

    • Conditioning: Wash an Oasis® HLB cartridge (60 mg) with 1 mL of methanol, followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 1 M formic acid.

    • Loading: Load the acidic plant extract onto the cartridge.

    • Washing: Wash with 1 mL of water to remove polar impurities.

    • Elution: Elute the gibberellins with 1 mL of 80% methanol.

  • Second SPE Cleanup (Anion Exchange):

    • Conditioning: Wash an Oasis® MAX cartridge (30 mg) with 1 mL of methanol, followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with the elution solvent from the previous step (80% methanol).

    • Loading: Load the eluate from the C18 step onto the MAX cartridge.

    • Washing: Wash the cartridge with 1 mL of water.

    • Elution: Elute the gibberellins with 2 mL of 1 M formic acid in 60% acetonitrile.[1]

  • Sample Concentration and Analysis:

    • Evaporate the final eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Immunoaffinity Chromatography (IAC) Purification

This protocol describes the key steps for purifying gibberellins using an antibody-based column.

  • Sample Preparation:

    • Extract gibberellins from the plant tissue using a suitable solvent (e.g., 80% methanol).

    • Partially purify the extract using methods like DEAE-cellulose and octadecylsilica concentration.[4]

    • Methylate the gibberellins if required by the antibody specificity.

    • Resuspend the prepared extract in a binding buffer (e.g., phosphate-buffered saline, PBS).[8]

  • Immunoaffinity Column Chromatography:

    • Equilibration: Equilibrate the anti-gibberellin immunoaffinity column with the binding buffer.[8]

    • Sample Loading: Load the prepared sample onto the column at a slow flow rate to ensure efficient binding.[8]

    • Washing: Wash the column thoroughly with the binding buffer to remove unbound impurities.

    • Elution: Elute the bound gibberellins using a low pH elution buffer (e.g., glycine-HCl, pH 2.5).[8]

    • Neutralization: Immediately neutralize the eluted fractions with a suitable buffer (e.g., Tris-HCl, pH 8.5) to preserve the integrity of the purified gibberellins.[8]

Visualizations

G A Plant Tissue Homogenization B Solvent Extraction (e.g., 80% Methanol, 4°C) A->B C Centrifugation & Supernatant Collection B->C D Solid-Phase Extraction (SPE) (e.g., C18, MAX) C->D E Sample Concentration (Nitrogen Evaporation) D->E F LC-MS/MS Analysis E->F

Caption: General workflow for gibberellin purification and analysis.

G start Low Gibberellin Yield q1 Was the extraction efficient? start->q1 s1 Optimize homogenization. Use cold solvent (4°C). Re-extract pellet. q1->s1 No q2 Were there losses during SPE? q1->q2 Yes s1->q2 s2 Check SPE cartridge conditioning. Optimize wash/elution steps. q2->s2 Yes q3 Is the MS signal weak? q2->q3 No s2->q3 s3 Analyze in negative ion mode. Optimize ESI parameters. q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: Troubleshooting decision tree for low gibberellin yield.

G GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to GA_GID1 GA-GID1 Complex GID1->GA_GID1 SCF SCF Complex GA_GID1->SCF recruits DELLA DELLA Protein (Growth Repressor) DELLA->GA_GID1 binds to Degradation DELLA Degradation DELLA->Degradation SCF->DELLA targets for Growth Gene Expression & Growth Promotion Degradation->Growth leads to

Caption: Simplified diagram of the gibberellin signaling pathway.

References

Technical Support Center: Gibberellic Acid (GA3) Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of gibberellic acid (GA3) in aqueous solutions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with GA3 aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Precipitate forms in the aqueous solution. GA3 has low water solubility (approx. 5 g/L at 20°C).[1] The concentration may be too high for the aqueous solvent. The pH of the solution may be too low.- Prepare a stock solution in an organic solvent like ethanol, methanol, or DMSO before diluting with water.[2] - For direct dissolution in water, consider using a commercially available "quick-dissolve" formulation or adding a small amount of a base like KOH to aid dissolution.[3] - Ensure the final pH of the aqueous solution is not highly acidic.
Loss of biological activity in experiments. GA3 is unstable in aqueous solutions and can degrade over time.[4][5] Degradation is accelerated by alkaline pH and higher temperatures.[6][7][8] The solution may have been stored improperly or for too long.- Always prepare fresh working solutions daily from a stock solution.[2] - Store stock solutions in the dark at 4°C or -20°C.[3] - Avoid high pH environments for prolonged periods. If a basic pH is required for the experiment, minimize the exposure time. - Confirm the potency of your GA3 solution with a bioassay if degradation is suspected.
Inconsistent or unexpected experimental results. The concentration of the GA3 solution may be incorrect due to degradation or improper preparation. The plant species or variety may have different sensitivities to GA3.[9] Hormonal crosstalk with other plant hormones like abscisic acid (ABA) could be influencing the outcome.[4]- Verify the concentration of your GA3 solution using an analytical method like HPLC or spectrophotometry. - Conduct dose-response experiments to determine the optimal GA3 concentration for your specific plant system.[3] - Be aware of other hormones present in your experimental system and their potential interactions with GA3.[4]
Difficulty dissolving GA3 powder. GA3 is sparingly soluble in water.[1] The quality of the water (e.g., hard water) can affect dissolution.[9]- First, dissolve the GA3 powder in a small amount of ethanol or rubbing alcohol before adding it to the water.[2][10] - Use distilled or deionized water to prepare your solutions.[9] - Stir the solution thoroughly until all the powder has dissolved.[9]
Abnormal plant growth (e.g., etiolation, stunted growth). The GA3 concentration may be too high, leading to phytotoxicity.[3][11][12] The timing of the application might be inappropriate for the plant's developmental stage.- Carefully review and adjust the GA3 concentration based on literature recommendations for your specific application.[3] - Conduct small-scale trials to determine the optimal concentration and application timing. - Ensure even application to avoid localized areas of high concentration.

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for GA3 in aqueous solutions?

In aqueous solutions, GA3 undergoes hydrolysis of its lactone ring. A key degradation pathway involves the isomerization to the biologically inactive iso-gibberellic acid (iso-GA3), which is an intermediate in the conversion to gibberellenic acid.[6][8] This process is accelerated by factors such as pH and temperature.[7]

2. How does pH affect the stability of GA3 in aqueous solutions?

GA3 is most stable in slightly acidic conditions. As the pH becomes more alkaline, the rate of degradation increases.[6] The half-life of GA3 is significantly lower at pH 8.0 compared to more acidic or neutral pH levels.[6]

3. What is the recommended method for preparing a stable GA3 stock solution?

To prepare a stable stock solution, dissolve GA3 powder in an organic solvent such as ethanol, methanol, or dimethylformamide (DMSO) before diluting with your aqueous buffer.[2] For example, a 1 mg/mL stock solution can be prepared and stored at 4°C or -20°C for up to a year.[2] Working solutions should be prepared fresh daily from this stock.[2]

4. Can I autoclave my GA3 solution to sterilize it?

No, autoclaving is not recommended as high temperatures will significantly accelerate the degradation of GA3.[13] Instead, sterilize your GA3 solutions by filtration through a 0.22 µm filter.

5. How can I verify the concentration and purity of my GA3 solution?

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the concentration and purity of GA3 in your solutions.[14][15] A spectrophotometric method can also be used, which is based on the conversion of GA3 to gibberellenic acid.[16]

Quantitative Data on GA3 Stability

The stability of gibberellic acid in aqueous solutions is highly dependent on pH and temperature. The following tables summarize available data on its degradation.

Table 1: Half-life of Gibberellic Acid (GA3) at Various pH Levels in Ultrapure Water

pHHalf-life (days)
2.016.1 - 24.6
3.3Highest stability
5.0~3.24
7.0~2.41
8.0Lowest stability
Data compiled from multiple sources. The range at pH 2.0 reflects the variability in experimental conditions. The half-lives at pH 5.0 and 7.0 were converted from hours to days from the source data.[6][8]

Table 2: Factors Influencing GA3 Degradation

FactorEffect on StabilityRecommendations
pH Increased degradation at alkaline pH.[6]Maintain slightly acidic to neutral pH for working solutions where possible.
Temperature Higher temperatures accelerate degradation.[7][13]Store stock solutions at 4°C or -20°C. Prepare working solutions fresh and use them at ambient temperature. Avoid heating GA3 solutions.
Light Exposure to light can contribute to degradation.Store stock and working solutions in amber or foil-wrapped containers to protect them from light.[2]
Microbial Contamination Microbes can metabolize and degrade GA3.Sterilize solutions by filtration and use sterile techniques during preparation and handling.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Gibberellic Acid (GA3) Stock Solution

Materials:

  • Gibberellic acid (GA3) powder

  • Ethanol (absolute)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 10 mL volumetric flask

  • Analytical balance

  • 0.2 µm syringe filter and sterile syringe

Procedure:

  • Accurately weigh 34.64 mg of GA3 powder and transfer it to a 10 mL volumetric flask.

  • Add a small volume of absolute ethanol to the flask and gently swirl to dissolve the GA3 powder completely.

  • Once dissolved, bring the volume up to 10 mL with absolute ethanol.

  • For sterile applications, filter the stock solution through a 0.2 µm syringe filter into a sterile container.

  • Aliquot the stock solution into sterile 1.5 mL microcentrifuge tubes.

  • Store the aliquots at -20°C in the dark.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for GA3 Quantification

This protocol provides a general method for the determination of GA3 concentration. The specific parameters may need to be optimized for your HPLC system.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Formic acid or Phosphoric acid (AR grade)

  • GA3 reference standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.05% formic acid).[15] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of GA3 reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dilute your GA3-containing sample with the mobile phase to a concentration that falls within the range of your calibration curve. Filter the sample through a 0.45 µm filter before injection.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).[15]

    • Set the UV detector wavelength (e.g., 210 nm or 254 nm).

    • Inject a standard volume (e.g., 20 µL) of your standards and samples.[15]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the GA3 standard against its concentration.

    • Determine the concentration of GA3 in your sample by comparing its peak area to the calibration curve.

Visualizations

GA3_Degradation_Pathway GA3 Gibberellic Acid (GA3) (Biologically Active) isoGA3 iso-Gibberellic Acid (iso-GA3) (Inactive Intermediate) GA3->isoGA3 Isomerization Hydrolysis Hydrolysis (e.g., alkaline conditions) GA Gibberellenic Acid (Inactive) isoGA3->GA Rearrangement

Caption: Degradation pathway of Gibberellic Acid (GA3) in aqueous solution.

Experimental_Workflow_for_Stability_Study cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep Prepare GA3 Aqueous Solution (various pH, temp conditions) Incubate Incubate Samples (controlled environment) Prep->Incubate Sample Collect Aliquots (at defined time points) Incubate->Sample Analyze Quantify GA3 Concentration (e.g., HPLC) Sample->Analyze Data Analyze Data (calculate degradation rate, half-life) Analyze->Data

Caption: Experimental workflow for a GA3 stability study.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA binds PIFs PIFs (Transcription Factors) DELLA->PIFs represses Degradation 26S Proteasome Degradation DELLA->Degradation targeted for GeneExpression Gene Expression & Growth PIFs->GeneExpression promotes

Caption: Simplified Gibberellin signaling pathway.

References

Overcoming matrix effects in LC-MS analysis of gibberellins.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of gibberellins. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome common challenges related to matrix effects in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS analysis of gibberellins.

1. Issue: Low Signal Intensity or Poor Sensitivity

  • Potential Cause: Ion Suppression Co-eluting compounds from the sample matrix can interfere with the ionization of your target gibberellin analyte in the mass spectrometer's source, leading to a suppressed signal.[1][2] This is the most common form of matrix effect.[3]

  • Solutions:

    • Optimize Sample Preparation: A rigorous sample cleanup protocol is the most effective way to remove interfering substances.[1][4][5] Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning gibberellin extracts.[1][6]

    • Improve Chromatographic Separation: Adjust the LC gradient to better separate the target analyte from the matrix components that may be causing suppression.[1][7] This minimizes the chance of co-elution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction and reliable quantification.[1][8][9]

    • Sample Dilution: If the gibberellin concentration in your sample is sufficiently high, diluting the extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[1][7]

    • Chemical Derivatization: Gibberellins can exhibit poor ionization efficiency.[10][11] Derivatization with reagents that add an easily ionizable moiety to the molecule can significantly enhance the MS signal, improving sensitivity by 2-32 fold.[12]

2. Issue: Inconsistent Results and High Variability

  • Potential Cause: Variable Matrix Effects The composition and concentration of interfering compounds can vary significantly, even between samples of the same type.[1] This leads to inconsistent levels of ion suppression and, consequently, high variability in your results.

  • Solutions:

    • Employ Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most robust method to correct for variability.[1] Since the SIL-IS and the analyte are affected similarly by the matrix, the ratio of their signals remains constant, leading to precise and accurate quantification even with variable matrix effects.[8][13]

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is representative of your actual samples.[1] This helps to normalize the matrix effects between the calibration standards and the unknown samples, improving consistency.[3]

    • Thoroughly Homogenize Samples: Ensure that your initial sample material is completely homogenous to prevent variability originating from the sample itself before any extraction is performed.

3. Issue: Inaccurate or Imprecise Quantification

  • Potential Cause: Inadequate Compensation for Matrix Effects Failure to properly account for ion suppression or enhancement will lead to a systematic under- or overestimation of the analyte concentration.

  • Solutions:

    • Stable Isotope Dilution Analysis (SIDA): This is the gold standard for accurate quantification in complex matrices.[8][13] By spiking a known amount of a stable isotope-labeled version of the analyte into the sample prior to extraction, you can correct for both matrix effects and analyte loss during sample preparation.[8][9]

    • Method of Standard Additions: This involves adding known amounts of the analyte to aliquots of the sample extract. By creating a calibration curve within the sample matrix itself, it's possible to determine the original concentration accurately. This method is useful when a suitable blank matrix is not available.

    • Evaluate and Optimize Sample Cleanup: If you observe significant matrix effects (see FAQ section), your sample cleanup may be insufficient. Consider more selective SPE sorbents (e.g., mixed-mode or ion-exchange) or a multi-step cleanup approach like combining Liquid-Liquid Extraction (LLE) with SPE.[4][6]

Frequently Asked Questions (FAQs)

Q1: How can I determine if matrix effects are impacting my analysis?

There are two primary methods to assess the presence of matrix effects:

  • Post-Column Infusion: This is a qualitative experiment where a constant flow of a standard solution of your analyte is introduced into the LC eluent after the analytical column but before the MS source.[1] You then inject a blank, extracted matrix sample. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[2][14]

  • Comparison of Calibration Curves: Prepare two separate calibration curves for your target gibberellin. One is made in a pure solvent (e.g., methanol), and the other is made in an extract from a blank matrix (a sample known to not contain the analyte).[1] A statistically significant difference between the slopes of the two curves is a clear indication of matrix effects.

Q2: What is the best overall strategy to overcome matrix effects for gibberellins?

The most effective and comprehensive strategy is the use of Stable Isotope Dilution Analysis (SIDA), which involves adding a stable isotope-labeled internal standard (SIL-IS) for each analyte at the very beginning of the sample preparation process.[8][13] This single step compensates for analyte loss during extraction and purification, as well as for ion suppression/enhancement during MS detection, providing the most accurate and precise results.[1][9]

Q3: Are there alternatives to traditional SPE for sample cleanup?

Yes, other techniques are available and may be suitable depending on the sample type and instrumentation:

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from interfering matrix components.[1] It can be used alone or in combination with SPE.[4]

  • Matrix Solid-Phase Dispersion (MSPD): This method involves blending the solid sample directly with a sorbent material (like C18).[11][15] The mixture is then packed into a column, and interferences are washed away before the analyte is eluted. It combines extraction, homogenization, and cleanup into a single step and is particularly useful for small sample amounts.[11]

Q4: Can my LC column itself contribute to signal problems?

Yes, for certain types of analytes, particularly those that can chelate with metals, the stainless steel components of standard HPLC columns and frits can cause analyte adsorption and signal loss.[16] In some cases, this can even lead to the formation of metal salts that cause ion suppression.[16] If you are analyzing modified or derivatized gibberellins and experience unexplained signal loss or suppression, testing a metal-free (PEEK-lined) column may be a valuable troubleshooting step.[16]

Quantitative Data Summary

The use of a stable isotope-labeled internal standard is the most effective method for compensating for both analyte loss during sample preparation and signal suppression from matrix effects. The following table demonstrates the significant improvement in analyte recovery for three gibberellins in tomato paste when using an internal standard method (Stable Isotope Dilution Analysis) compared to an external standard method.

GibberellinRecovery with External Standard Method (ESM)Recovery with Internal Standard Method (ISM)
Gibberellic Acid (GA3)42.6% - 75.0%91.1% - 103.8%
Gibberellin A4 (GA4)42.6% - 75.0%91.1% - 103.8%
Gibberellin A7 (GA7)42.6% - 75.0%91.1% - 103.8%
Data sourced from a study on gibberellin residues in tomato paste.[8][13]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Gibberellin Cleanup

This protocol describes a general procedure for cleaning up gibberellin extracts from plant tissue using a C18 SPE cartridge.

  • Sample Extraction:

    • Homogenize 50-100 mg of fresh plant tissue in liquid nitrogen to create a fine powder.[6]

    • Add 1 mL of pre-chilled 80% methanol containing 1% formic acid.

    • Spike the sample with the appropriate stable isotope-labeled internal standard.[6]

    • Vortex thoroughly and incubate at 4°C for at least one hour with shaking.

    • Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[6]

    • Collect the supernatant.

  • SPE Cleanup:

    • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 5% methanol or another suitable solvent for loading.[1]

    • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of water through it.[1] Do not let the cartridge go dry.

    • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences like salts and sugars.[1]

    • Elution: Elute the gibberellins from the cartridge with 5 mL of 80% methanol.[1]

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the final residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1][6]

Visualizations

experimental_workflow sample 1. Sample Homogenization (Plant Tissue + SIL-IS) extraction 2. Solvent Extraction (80% Methanol, 4°C) sample->extraction centrifuge 3. Centrifugation (Collect Supernatant) extraction->centrifuge spe 4. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) centrifuge->spe evap 5. Evaporation & Reconstitution (Dry under N2, Reconstitute in Mobile Phase) spe->evap lcms 6. LC-MS/MS Analysis (MRM Mode) evap->lcms troubleshooting_logic start Problem: Inaccurate or Variable Results q1 Is signal intensity low or inconsistent? start->q1 a1_yes Potential Ion Suppression q1->a1_yes Yes q2 Using a SIL Internal Standard? q1->q2 No a1_yes->q2 a2_no Implement SIL-IS for most robust correction q2->a2_no No a2_yes Check for other issues q2->a2_yes Yes end_node Re-evaluate results a2_no->end_node q3 Is sample cleanup adequate? a2_yes->q3 a3_no Optimize SPE or LLE protocol (e.g., stronger wash, different sorbent) q3->a3_no No q4 Is chromatography optimized? q3->q4 Yes a3_no->end_node a4_no Adjust LC gradient to separate analyte from suppression zones q4->a4_no No q4->end_node Yes a4_no->end_node

References

Technical Support Center: Enhancing Gibberellin Bioassay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of gibberellin (GA) detection in bioassays.

Troubleshooting Guide

This section addresses common issues encountered during gibberellin bioassays, offering potential causes and solutions to improve experimental outcomes.

Issue Potential Cause Recommended Solution
Low or No Response to GA Application 1. Suboptimal GA Concentration: The applied concentration may be too low to elicit a response, or in some cases, excessive concentrations can be inhibitory.[1] 2. GA Degradation: Gibberellins can be unstable in aqueous solutions and may degrade over time, especially if not stored properly.[1] 3. Poor GA Uptake: The method of application may not be efficient, or the plant tissue may have a barrier to uptake. 4. Inactive GA Analog: The specific gibberellin being used may have low biological activity in the chosen bioassay system.[2] 5. Presence of Inhibitors: Plant extracts can contain inhibitory substances like abscisic acid (ABA) that mask the effect of GAs.[3][4]1. Perform a Dose-Response Curve: Test a range of GA concentrations to determine the optimal concentration for your specific experimental system.[1] 2. Proper Solution Preparation: Prepare fresh GA solutions before each experiment. For stock solutions, dissolve GA in a small amount of an organic solvent like ethanol or DMSO before diluting with water. Store stock solutions at -20°C.[1] 3. Improve Application Method: For leaf applications, consider adding a surfactant (e.g., Tween-20) to the solution to improve spreading and uptake.[1] For micro-drop assays, ensure the droplet is placed directly on the target tissue. 4. Use a Bioactive GA as a Positive Control: Employ a known bioactive gibberellin, such as GA3, as a positive control to confirm the responsiveness of the bioassay system.[1] 5. Purify Plant Extracts: If testing plant extracts, purify the sample to remove inhibitory substances before conducting the bioassay.[4]
High Variability Between Replicates 1. Inconsistent Seedling Growth: Non-uniform germination and seedling development can lead to variable responses. 2. Inaccurate Application: Inconsistent volumes or placement of the GA solution can cause variability. 3. Environmental Fluctuations: Variations in light, temperature, or humidity can affect plant growth and hormone sensitivity.1. Select Uniform Seedlings: Choose seedlings of a similar size and developmental stage for the bioassay.[5] 2. Use Precise Application Techniques: Employ calibrated micropipettes for accurate volume application. Ensure the application site is consistent for all replicates. 3. Maintain Controlled Environmental Conditions: Conduct experiments in a growth chamber with controlled light intensity, temperature, and humidity.
Unexpected Phenotypes 1. Hormonal Crosstalk: The observed phenotype may be a result of interactions between gibberellins and other plant hormones like auxins or cytokinins.[1] 2. Metabolic Conversion: The applied GA may be converted into another active or inactive compound within the plant tissue.[1]1. Consider Other Hormones: Analyze the phenotype for characteristics associated with other hormones. 2. Analyze GA Metabolism: If possible, use analytical techniques to identify potential metabolites of the applied gibberellin.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of gibberellin bioassay sensitivity.

Q1: How can I increase the sensitivity of my dwarf rice bioassay?

A1: A highly effective method to increase the sensitivity of the dwarf rice micro-drop bioassay is to pre-treat the seedlings with a gibberellin biosynthesis inhibitor, such as uniconazole (S-3307).[3][4] This treatment reduces the endogenous levels of GAs in the dwarf rice, making the plants more responsive to exogenously applied gibberellins. This modification can increase the sensitivity by approximately thirty-fold, allowing for the detection of femtomol quantities of GAs.[3][4]

Q2: What are the most sensitive bioassays for gibberellin detection?

A2: The dwarf rice 'micro-drop' bioassay, particularly when modified with a GA biosynthesis inhibitor, is one of the most sensitive bioassays available.[3][4] The dwarf pea bioassay, which measures the elongation of the epicotyl, is also highly sensitive and can detect nanogram quantities of GA.[6] The barley endosperm bioassay, which measures the production of α-amylase, is another sensitive method.[6][7]

Q3: What are the typical detection limits for gibberellins in these bioassays?

A3: The detection limits can vary depending on the specific gibberellin and the bioassay used.

BioassayGibberellinMinimum Detectable Amount
Modified Dwarf Rice (Tan-ginbozu)GA310 fmol/plant[3]
GA1, GA4, GA7, GA19, A2030 fmol/plant[3]
Modified Dwarf Rice (Waito-C)GA310 fmol/plant[3]
GA1, GA4, GA730 fmol/plant[3]
Dwarf PeaGA1 nanogram[6]

Q4: How does the gibberellin signaling pathway influence bioassay results?

A4: The gibberellin signaling pathway is central to the response observed in bioassays. The binding of GA to its receptor, GID1, leads to the degradation of DELLA proteins, which are repressors of GA-responsive genes.[8][9] The degradation of DELLA proteins allows for the transcription of genes involved in cell elongation and division, resulting in the growth responses measured in bioassays.[10] Understanding this pathway helps in interpreting results, especially when dealing with mutants or chemical inhibitors that may affect different components of the pathway.

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to GA_GID1 GA-GID1 Complex DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA interacts with SCF SCF Complex (E3 Ubiquitin Ligase) GA_GID1->SCF promotes interaction with Proteasome 26S Proteasome DELLA->Proteasome degradation GA_Responsive_Genes GA-Responsive Genes DELLA->GA_Responsive_Genes represses SCF->DELLA ubiquitinates Growth_Response Growth Response (e.g., Stem Elongation) GA_Responsive_Genes->Growth_Response leads to

Caption: Simplified diagram of the gibberellin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key gibberellin bioassays.

Modified Dwarf Rice Micro-Drop Bioassay

This protocol is adapted from the method described by Nishijima and Katsura (1989) for enhanced sensitivity.[3]

1. Plant Material and Growth Conditions:

  • Use seeds of dwarf rice (Oryza sativa L.) cultivars 'Tan-ginbozu' or 'Waito-C'.

  • Sterilize seeds by soaking in 1% sodium hypochlorite solution for 30 minutes, followed by thorough rinsing with sterile water.

  • Soak the sterilized seeds in a solution of 1-10 mg/L uniconazole (S-3307) for 24 hours in the dark at 30°C. This step is crucial for increasing sensitivity.

  • Sow the treated seeds in a nursery box containing a mixture of vermiculite and sand.

  • Grow the seedlings at 30°C under continuous light.

2. Gibberellin Application:

  • Prepare serial dilutions of your gibberellin standard or plant extract in 50% (v/v) acetone.

  • When the second leaf has just emerged (approximately 4-5 days after sowing), apply a 1 µL droplet of the test solution to the junction between the first and second leaf sheaths of each seedling.

3. Measurement and Data Analysis:

  • Continue to grow the seedlings under the same conditions for another 3-4 days.

  • Measure the length of the second leaf sheath from the ligule of the first leaf to the ligule of the second leaf.

  • Plot the length of the second leaf sheath against the logarithm of the gibberellin concentration to generate a dose-response curve.

Dwarf_Rice_Bioassay_Workflow Start Start Seed_Sterilization Sterilize Dwarf Rice Seeds Start->Seed_Sterilization Uniconazole_Treatment Soak Seeds in Uniconazole Seed_Sterilization->Uniconazole_Treatment Sowing Sow Seeds and Germinate Uniconazole_Treatment->Sowing GA_Application Apply GA Solution (Micro-drop) Sowing->GA_Application Incubation Incubate for 3-4 Days GA_Application->Incubation Measurement Measure Second Leaf Sheath Length Incubation->Measurement Data_Analysis Analyze Data and Plot Dose-Response Curve Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the modified dwarf rice bioassay.

Dwarf Pea Epicotyl Elongation Bioassay

This protocol is a standard method for assessing gibberellin activity.[5][6]

1. Plant Material and Growth Conditions:

  • Use seeds of a genetically dwarf pea (Pisum sativum L.) variety.

  • Germinate the seeds in the dark for 5-6 days in moist vermiculite or on filter paper.

2. Gibberellin Application:

  • Prepare different concentrations of the gibberellin solution.

  • Apply a small, known volume (e.g., 10 µL) of the GA solution to the apical bud of each seedling.

  • Include a control group treated with the solvent only.

3. Measurement and Data Analysis:

  • Grow the seedlings for 5-7 days under controlled conditions (e.g., continuous light).

  • Measure the length of the epicotyl (the stem above the cotyledons).

  • Calculate the average increase in epicotyl length for each treatment group and compare it to the control.

Barley Endosperm α-Amylase Bioassay

This bioassay measures the GA-induced production of α-amylase in barley endosperm.[6][7]

1. Preparation of Endosperm:

  • Cut barley seeds (Hordeum vulgare L.) in half transversely, discarding the half containing the embryo.

  • Sterilize the embryoless half-seeds.

2. Incubation:

  • Place a set number of half-seeds into vials containing the test solution (different concentrations of GA) and control solutions.

  • Incubate the vials for 24-48 hours at room temperature with gentle shaking.

3. Enzyme Assay:

  • Remove the half-seeds. The surrounding solution now contains the secreted α-amylase.

  • Assay the α-amylase activity in the supernatant. A common method is to measure the rate of starch degradation, which can be visualized by adding an iodine solution. Starch produces a blue-black color with iodine; as the starch is broken down by α-amylase, the color will fade.

  • The amount of reducing sugar produced can also be quantified as a measure of α-amylase activity.[6]

References

Strategies to minimize the degradation of gibberellins during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gibberellin Analysis

Welcome to the technical support center for gibberellin analysis. This resource provides researchers, scientists, and drug development professionals with detailed guidance to minimize the degradation of gibberellins (GAs) during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of gibberellins during experimental procedures.

Q1: What are the primary factors that cause gibberellin degradation during sample preparation? A: The principal factors leading to the degradation of gibberellins are exposure to high temperatures, alkaline or neutral pH conditions, and light. Gibberellins are carboxylic acids and are particularly susceptible to thermal degradation and chemical rearrangement under suboptimal conditions, leading to significant loss of active analyte before analysis.[1]

Q2: What is the optimal pH for extracting and processing gibberellins? A: Maintaining an acidic pH, typically within the range of 2.5 to 3.0, is crucial throughout the extraction and purification process.[1][2] At this low pH, the carboxyl group of the gibberellin molecule remains protonated, rendering it less polar. This state increases its solubility in organic solvents like ethyl acetate and enhances its retention on reversed-phase solid-phase extraction (SPE) cartridges, thereby improving recovery and stability.[2]

Q3: How does temperature impact gibberellin stability? A: Gibberellins are heat-sensitive.[1] To minimize enzymatic and thermal degradation, all extraction and sample handling steps should be performed at low temperatures, ideally at 4°C.[1][2] During solvent evaporation steps, the temperature should not exceed 40°C to prevent the degradation of the target compounds.[1]

Q4: Are gibberellins light-sensitive, and what precautions should be taken? A: Yes, gibberellin metabolism and biosynthesis can be influenced by light.[3][4][5] While direct photodegradation during sample preparation is a potential concern, the primary influence of light is on the in-vivo levels of GAs in the plant tissue.[3] As a best practice to ensure sample integrity and prevent any potential degradation, it is recommended to work in a dimly lit environment or use amber-colored glass vials and tubes to protect the extracts from light.[6]

Q5: How can I minimize gibberellin loss during the solid-phase extraction (SPE) cleanup step? A: Significant loss of gibberellins can occur during SPE if the protocol is not optimized. Key strategies to minimize loss include:

  • Proper Acidification: Ensure the sample is adjusted to pH 2.5-3.0 before loading onto a reversed-phase SPE cartridge to ensure proper retention.[1]

  • Cartridge Capacity: Do not overload the SPE cartridge. Perform loading capacity studies if you are working with highly concentrated extracts.[2]

  • Flow Rate: Maintain a slow and consistent flow rate during sample loading, washing, and elution to ensure proper binding and recovery.

  • Solvent Optimization: Use a wash solvent that is strong enough to remove interferences but does not elute the GAs. The elution solvent must be strong enough to fully recover the GAs from the sorbent.[1]

Troubleshooting Guide

This guide provides systematic solutions for common problems encountered during gibberellin sample preparation.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No GA Signal in LC-MS/MS 1. Inefficient Extraction: GAs are not effectively released from the sample matrix.2. Degradation: Sample exposed to high temperatures or improper pH.3. Poor Ionization: Suboptimal mass spectrometer settings.4. SPE Loss: GAs were lost during the sample cleanup stage.[2]1. Use a cold extraction solvent like 80% methanol containing 1-5% formic acid and ensure thorough tissue homogenization.[2]2. Perform all steps at 4°C and maintain a pH of 2.5-3.0.[2]3. Optimize ESI settings for GA ionization.4. Use a stable isotope-labeled internal standard to track recovery. Optimize the SPE protocol (pH, solvents, flow rate).[2]
High Variability in Recovery Rates 1. Inconsistent Sample Handling: Variations in homogenization, extraction time, or temperature.2. Inconsistent pH Adjustment: Failure to maintain a consistent pH across all samples.3. Variable SPE Flow Rates: Inconsistent flow during SPE steps can affect binding and elution.[1]4. Incomplete Solvent Evaporation: Residual water can interfere with subsequent steps.[2]1. Standardize all sample preparation steps meticulously.2. Use a calibrated pH meter and adjust the pH of each sample individually.3. Use an SPE vacuum manifold to ensure consistent flow rates.4. Ensure samples are completely dry before reconstitution or derivatization.
Presence of Interfering Peaks in Chromatogram 1. Insufficient Sample Cleanup: Co-elution of other plant metabolites.2. Matrix Effects: Signal suppression or enhancement by co-eluting compounds.[2]1. Improve SPE selectivity. Consider a multi-step cleanup, potentially using different SPE chemistries (e.g., cation exchange followed by anion exchange).[2]2. Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[2]

Data Summary: Optimal Conditions for Gibberellin Stability

This table summarizes the critical parameters and recommended conditions to prevent gibberellin degradation.

ParameterRecommended ConditionRationale & Risks of Deviation
Temperature Extraction: 4°CEvaporation: < 40°CLow temperatures minimize enzymatic activity and prevent thermal degradation. Higher temperatures can cause significant molecular breakdown and loss of bioactivity.[1][2]
pH 2.5 - 3.0Maintains gibberellins in their protonated, less polar form. This enhances solubility in organic solvents and improves stability. Alkaline conditions can cause irreversible lactone ring rearrangement and inactivation.[1][2]
Light Exposure Work in low light or use amber vials.Prevents potential light-induced degradation or metabolic changes within the sample.[3][5][6]
Extraction Solvent 80% Methanol with 1-5% Formic Acid or similar acidified solvent.Ensures an acidic environment from the first step of extraction, efficiently releasing GAs from the plant matrix while preventing degradation.[2]
Long-Term Storage -80°C in an appropriate solvent after extraction and purification.Ensures the long-term stability of the purified analytes, preventing degradation over time.

Detailed Experimental Protocol

Protocol: Extraction and Purification of Gibberellins from Plant Tissue

This protocol provides a standardized method to extract and purify gibberellins while minimizing degradation.

  • Sample Preparation and Homogenization:

    • Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen immediately after harvesting.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Perform all subsequent steps at 4°C or on ice.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 1 mL of cold extraction solvent (80% methanol / 19% water / 1% formic acid, v/v/v).

    • Add a known quantity of a stable isotope-labeled internal standard for each gibberellin being quantified.

    • Shake or vortex the mixture vigorously for 1 hour at 4°C in the dark.

  • Centrifugation:

    • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and transfer it to a new tube.

  • Solvent Evaporation:

    • Evaporate the methanol from the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator at a temperature below 40°C.

  • Solid-Phase Extraction (SPE) Purification:

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of acidified water (pH 2.5 with formic acid). Do not let the cartridge run dry.

    • Sample Loading: Adjust the remaining aqueous extract to a pH of 2.5-3.0 with formic acid. Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop per second).

    • Washing: Wash the cartridge with 3 mL of acidified water (pH 2.5) to remove polar impurities.

    • Elution: Elute the gibberellins from the cartridge with 3 mL of 80% methanol.

  • Final Preparation for Analysis:

    • Evaporate the eluate to complete dryness under nitrogen gas or in a vacuum concentrator (< 40°C).

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate key workflows and pathways related to gibberellin analysis.

Gibberellin_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_conditions Critical Conditions Sample 1. Sample Collection (Flash Freeze) Homogenize 2. Homogenization Sample->Homogenize Extract 3. Extraction Homogenize->Extract Purify 4. Purification (SPE) Extract->Purify Analysis 5. LC-MS/MS Analysis Purify->Analysis Temp Low Temperature (4°C) Temp->Homogenize Temp->Extract pH Acidic pH (2.5-3.0) pH->Extract pH->Purify Light Low Light Light->Extract

Caption: Recommended workflow for gibberellin sample preparation.

Degradation_Factors cluster_factors Degradation Factors GA Gibberellin (Active Form) Degraded Degraded Gibberellin (Inactive Form) GA->Degraded Degradation Temp High Temperature (>40°C) Temp->GA pH Alkaline / Neutral pH pH->GA Light UV Light Exposure Light->GA

Caption: Key factors leading to gibberellin degradation.

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA interacts with SCF SCF E3 Ligase Complex DELLA->SCF is targeted by Response Growth Response (e.g., Stem Elongation) DELLA->Response represses Proteasome 26S Proteasome SCF->Proteasome leads to Degradation DELLA Degradation Proteasome->Degradation Degradation->Response promotes

Caption: Simplified gibberellin signaling pathway.

References

Optimizing fermentation conditions for gibberellin production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for gibberellin production.

Troubleshooting Guide

This section addresses specific issues that may be encountered during gibberellin fermentation experiments.

Issue 1: Low Gibberellin Yield

Q: We are observing significantly lower than expected yields of gibberellin in our fermentation broth. What are the potential causes and how can we troubleshoot this?

A: Low gibberellin yield is a common issue that can be attributed to several factors, ranging from suboptimal fermentation conditions to characteristics of the microbial strain.

Possible Causes & Troubleshooting Steps:

  • Suboptimal pH: The pH of the fermentation medium is critical for both microbial growth and gibberellin biosynthesis. For many producing strains, such as Gibberella fujikuroi, the optimal pH for production is typically in the range of 4.0 to 8.0.[1] A sharp increase in pH can sometimes mark the peak of gibberellin accumulation.[2]

    • Recommendation: Monitor the pH of your culture continuously. Perform experiments to determine the optimal pH profile for your specific strain and medium. Consider using a buffered medium or implementing a pH control strategy in your bioreactor.

  • Incorrect Temperature: Temperature affects enzyme activity and microbial metabolism. The optimal temperature for gibberellin production generally falls between 25°C and 32°C.[3] Temperatures that are too low can lengthen the lag phase, while temperatures that are too high can shorten the stable production phase.[4]

    • Recommendation: Calibrate your incubator or bioreactor's temperature probe. Run optimization studies at various temperatures (e.g., 26°C, 28°C, 30°C, 32°C) to identify the ideal condition for your process.[4]

  • Inadequate Aeration: Gibberellin biosynthesis involves several oxidation steps catalyzed by oxygenases, making high aeration critical for optimal production.[3] Insufficient oxygen can lead to a significant decrease in yield.[2]

    • Recommendation: Increase the agitation speed in your stirred-tank reactor or the aeration rate. For shake flask cultures, ensure adequate headspace and use baffled flasks to improve oxygen transfer.

  • Nutrient Limitation or Inhibition: The composition of the fermentation medium, particularly the carbon and nitrogen sources, plays a crucial role. High concentrations of readily metabolizable sugars like glucose can sometimes inhibit the production of secondary metabolites like gibberellins.[5] The carbon-to-nitrogen (C:N) ratio is also a key factor, with optimal ratios varying depending on the fermentation stage.[6]

    • Recommendation: Test different carbon sources, such as sucrose, maltose, or vegetable oils, which may be utilized more slowly.[2][7] Optimize the C:N ratio; a higher ratio in the final stages of fermentation can be beneficial.[6] Consider a fed-batch strategy to maintain optimal nutrient levels without causing substrate inhibition.[8]

  • Strain Degeneration: Fungal strains used for fermentation can lose their high-production capacity over successive generations of subculturing.

    • Recommendation: Return to a cryopreserved stock culture of a known high-yielding strain. Implement a robust cell banking and maintenance protocol.

Issue 2: Contamination of the Fermentation Culture

Q: Our fermentation runs are frequently getting contaminated with bacteria or other fungi. What are the best practices to prevent this?

A: Maintaining aseptic conditions is paramount for successful fermentation. Contamination can outcompete your production strain for nutrients and alter the fermentation environment, leading to failed batches.

Possible Causes & Troubleshooting Steps:

  • Inadequate Sterilization: The fermentation medium, bioreactor, and all associated equipment must be properly sterilized.

    • Recommendation: Validate your autoclave sterilization cycles (time, temperature, and pressure) for both liquids and equipment. Ensure all transfer lines, probes, and sampling devices are sterile.

  • Contaminated Inoculum: The seed culture used to inoculate the production vessel can be a source of contamination.

    • Recommendation: Always inspect your inoculum for purity before use, for example, by microscopy or plating on a general-purpose microbiological medium. Maintain a strict aseptic technique during all inoculum preparation and transfer steps.

  • Environmental Contamination: Airborne contaminants can enter the fermenter through faulty seals or during sampling.

    • Recommendation: Ensure all seals and O-rings on your bioreactor are intact and properly seated. Maintain positive pressure inside the bioreactor. Perform all manipulations, such as inoculation and sampling, in a clean and controlled environment, preferably near a flame or in a laminar flow hood.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for gibberellin fermentation?

A1: The most critical parameters to optimize are pH, temperature, aeration, and the composition of the fermentation medium (carbon and nitrogen sources).[3][9] The optimal conditions are strain-dependent. For example, with solid-state fermentation using Fusarium moniliforme, optimal conditions were found to be a temperature of 30°C and an initial pH of 7.0.[4]

Q2: What are the advantages of solid-state fermentation (SSF) over submerged fermentation (SmF) for gibberellin production?

A2: SSF can sometimes offer higher productivity and yield of gibberellins compared to SmF.[2] Other advantages of SSF include lower water consumption, the ability to use agricultural residues as substrates, and potentially simpler downstream processing.[2][4]

Q3: How does the carbon-to-nitrogen (C:N) ratio affect gibberellin production?

A3: The C:N ratio is a critical factor. Gibberellin synthesis, being a secondary metabolic process, often begins after the initial phase of rapid growth, which is typically when nitrogen becomes a limiting nutrient.[6] Therefore, a higher C:N ratio in the later stages of fermentation can favor gibberellin production.[6] Optimal C:N ratios can range from 6:1 to 45:1, and in some cases, can be adjusted during the fermentation process.[6]

Q4: Can I use plant-based oils as a carbon source?

A4: Yes, vegetable oils can be an effective carbon source. They do not inhibit carbon metabolism and can provide the necessary acetyl-CoA for gibberellin synthesis.[7] Studies have shown that adding oils like palm, cottonseed, or sesame oil can significantly improve the yield of certain gibberellins like GA4.[7]

Q5: How can I quantify the amount of gibberellin produced in my fermentation broth?

A5: Several methods can be used for quantification. A common and relatively simple method is UV spectrophotometry at 254 nm after an extraction step.[2][6] For more specific and accurate quantification, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][10]

Data Presentation: Optimized Fermentation Parameters

The following tables summarize quantitative data from various studies on optimizing gibberellin production.

Table 1: Effect of Temperature and pH on Gibberellin Yield in Solid-State Fermentation [4]

ParameterValueGibberellin Yield (g/kg dry basis)
Temperature 26 °C8.03
28 °C-
30 °C 9.48
32 °C9.20
Initial pH 3.007.30
6.008.96
7.00 9.48
8.00-
9.00-

Table 2: Influence of Carbon and Nitrogen Sources on Gibberellic Acid (GA3) Production [2]

Nutrient SourceTypeGibberellic Acid Yield (µg/g)
Carbon Source Commercial Wheat Bran (Control)154
Soluble Starch 1160
Sucrose-
Lactose-
Maltose-
Nitrogen Source Commercial Wheat Bran (Control)154
Urea 532
Ammonium Chloride (NH4Cl)-
Ammonium Nitrate (NH4NO3)-

Experimental Protocols

Protocol 1: General Solid-State Fermentation for Gibberellic Acid Production

This protocol is based on methodologies described for Fusarium moniliforme.[2]

  • Medium Preparation:

    • Use a solid substrate such as commercial wheat bran.

    • Prepare a mineral salt solution. A common basal medium is Czapek Dox.

    • Moisten the solid substrate with the mineral salt solution to achieve the desired moisture content. The solid to liquid ratio can be optimized, for example, 1:1.1.[4]

    • If required, supplement the medium with additional carbon (e.g., 25% w/w soluble starch) and nitrogen (e.g., 0.07% w/w urea) sources.[2]

    • Adjust the initial pH of the moist medium to the optimum, for instance, pH 7.0.[4]

  • Sterilization:

    • Dispense the prepared medium into Erlenmeyer flasks (e.g., 25 g of moist medium in a 500 mL flask).[2]

    • Autoclave the flasks at 121°C for the required time to ensure sterility.

  • Inoculation:

    • Prepare a seed culture by growing F. moniliforme in a liquid medium (e.g., Czapek Dox) on a rotary shaker (e.g., 150 rpm at 30°C for 48 hours).[2]

    • Inoculate the sterile solid medium with the seed culture (e.g., 10% v/w).

  • Incubation:

    • Incubate the flasks under static conditions at the optimal temperature (e.g., 30°C) for the desired fermentation period (e.g., 168 hours).[2][4]

  • Extraction and Quantification:

    • After incubation, dry the moldy bran at a low temperature (e.g., 40°C).

    • Extract the gibberellic acid from the dried moldy bran using a suitable solvent like ethyl acetate in multiple stages.[2]

    • Pool the solvent extracts and concentrate them.

    • Quantify the gibberellic acid concentration using a spectrophotometer at 254 nm or by HPLC.[2]

Protocol 2: Gibberellin Extraction from Fermentation Broth

This is a general protocol for extracting gibberellins for analysis.[6]

  • Sample Preparation:

    • Filter the fermentation broth to remove the microbial biomass and any solid particles.

  • Acidification:

    • Acidify the culture supernatant to approximately pH 2.5 using an acid such as 1N HCl. This converts the gibberellin salts into their acid form, which is more soluble in organic solvents.[6]

  • Solvent Extraction:

    • Perform a liquid-liquid extraction by mixing the acidified supernatant with an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel and allow the phases to separate.

    • Collect the upper organic (ethyl acetate) phase containing the gibberellins.

    • Repeat the extraction process with fresh ethyl acetate to maximize recovery.

  • Concentration:

    • Combine the organic phases.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a solid residue of gibberellins.[1]

  • Analysis:

    • Redissolve the residue in a suitable solvent (e.g., methanol) for quantification by spectrophotometry or chromatography.

Visualizations

Gibberellin_Biosynthesis_Pathway Simplified Gibberellin Biosynthesis Pathway in Fungi and Plants GGDP Geranylgeranyl Diphosphate (GGDP) ent_kaurene ent-kaurene GGDP->ent_kaurene Plastid Enzymes GA12 GA12 ent_kaurene->GA12 ER Enzymes (KO, KAO) GA53 GA53 GA12->GA53 13-hydroxylation GA9 GA9 GA12->GA9 GA20ox GA20 GA20 GA53->GA20 GA20ox GA4 GA4 (Bioactive) GA1 GA1 (Bioactive) GA8 GA8 (Inactive) GA1->GA8 GA2ox GA9->GA4 GA3ox GA20->GA1 GA3ox

Caption: Simplified Gibberellin Biosynthesis Pathway.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing medium_prep Medium Preparation sterilization Sterilization medium_prep->sterilization inoculation Inoculation sterilization->inoculation inoculum_prep Inoculum Preparation inoculum_prep->inoculation incubation Incubation & Monitoring (pH, Temp, DO) inoculation->incubation extraction Extraction incubation->extraction purification Purification extraction->purification analysis Quantification (HPLC, Spectro.) purification->analysis

Caption: General Experimental Workflow for Gibberellin Fermentation.

Troubleshooting_Workflow start Low Gibberellin Yield Observed check_params Review Fermentation Parameters (pH, Temp, Aeration) start->check_params check_medium Analyze Medium Composition (C:N Ratio, Substrate) check_params->check_medium Optimal optimize_params Optimize pH, Temp, & Aeration check_params->optimize_params Suboptimal check_strain Verify Strain Integrity & Purity check_medium->check_strain Optimal optimize_medium Test New C/N Sources, Fed-batch Strategy check_medium->optimize_medium Suboptimal check_strain->start OK, Re-evaluate revive_strain Use Fresh Stock Culture, Re-isolate check_strain->revive_strain Contaminated or Degenerated end Yield Improved optimize_params->end optimize_medium->end revive_strain->end

References

Troubleshooting inconsistent results in gibberellin seed germination assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gibberellin (GA) seed germination assays.

Troubleshooting Guide: Inconsistent Results

Question: Why am I seeing inconsistent or poor seed germination with my gibberellin treatment?

Answer: Inconsistent or low germination rates in GA-treated seeds can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Possible Cause 1: Incorrect Gibberellin Concentration The optimal GA concentration is species-specific and even varies between accessions of the same species.[1][2] Concentrations that are too low may not be sufficient to break dormancy, while excessively high concentrations can inhibit germination or lead to abnormal seedling growth, such as weak, elongated stems (etiolation).[3][4]

Solution:

  • Conduct a Dose-Response Experiment: Test a range of GA concentrations (e.g., 1, 10, 50, 100, 250, 500, 1000 ppm) to determine the optimal level for your specific plant species and seed lot.[3][5]

  • Consult Literature: Review published studies for your plant of interest to find a recommended starting concentration range.

Possible Cause 2: Improper Seed Soaking Time The duration of seed immersion in the GA solution is critical. Insufficient soaking may prevent adequate uptake of the hormone, while prolonged soaking can cause seed damage.[3]

Solution:

  • Standardize Soaking Time: Follow a consistent and documented soaking period, typically around 24 hours for many seed treatments.[3] Ensure seeds are fully submerged in the solution.

Possible Cause 3: Low Seed Viability The inherent quality of the seeds is a fundamental factor. Old or improperly stored seeds may have low viability and will not respond to GA treatment.[3]

Solution:

  • Perform a Viability Test: Germinate a sample of untreated seeds under optimal conditions to establish a baseline germination rate. This will help differentiate between viability issues and problems with your GA assay.[3]

Possible Cause 4: Inadequate GA Solution Preparation and Storage Gibberellic acid (GA3) can be challenging to dissolve directly in water and can degrade over time in solution, especially under alkaline conditions.[5][6]

Solution:

  • Ensure Complete Dissolution: First, dissolve the GA powder in a small amount of ethanol or isopropanol before diluting it to the final concentration with distilled water.[6][7]

  • Use Fresh Solutions: Prepare GA solutions fresh for each experiment to ensure potency.[6] If you must store a stock solution, keep it refrigerated in a dark, sterile bottle.[7]

Possible Cause 5: Seed Dormancy and Hormonal Balance Seed germination is regulated by a delicate balance between growth-promoting hormones like gibberellins and growth-inhibiting hormones like abscisic acid (ABA).[8][9] The GA/ABA ratio is a critical determinant of whether a seed remains dormant or germinates.[5] Environmental factors like light and temperature can influence this balance.[9]

Solution:

  • Stratification: For seeds with embryo dormancy, a period of cold, moist treatment (stratification) may be necessary to reduce ABA levels and increase sensitivity to GA.[10][11] A common procedure is to keep plates at 4°C for 2-3 days after sowing.[10]

  • Control Environmental Conditions: Maintain consistent and optimal temperature and light conditions during the assay, as these factors can affect hormone metabolism and signaling.[9]

Possible Cause 6: Contamination Microbial contamination (fungi and bacteria) on the seed surface or in the germination medium can inhibit germination or kill the seedlings.[12]

Solution:

  • Proper Seed Sterilization: Implement a robust seed sterilization protocol. Common methods involve treating seeds with a solution of sodium hypochlorite (bleach) and a surfactant like Tween 20, followed by several rinses with sterile distilled water.[7][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for gibberellins in seed germination? A1: Gibberellins promote seed germination by overcoming dormancy. They trigger a signaling cascade that leads to the degradation of DELLA proteins, which are growth repressors.[15][16] The degradation of DELLA proteins allows for the expression of genes encoding hydrolytic enzymes, such as α-amylase.[17] These enzymes break down stored food reserves (like starch in the endosperm) into soluble sugars, which provide energy for the growing embryo.[11][18]

Q2: How do I prepare a gibberellic acid (GA3) stock solution? A2: To prepare a 10 mM GA3 stock solution, dissolve 34.638 mg of GA3 powder in 10 ml of absolute ethanol.[10][19] For a 1000 ppm stock solution, dissolve 100 mg of GA3 powder in a small amount of ethanol or isopropanol, then transfer it to a 100 mL volumetric flask and bring the volume to 100 mL with distilled water.[6] Always use sterile techniques and store the stock solution at -20°C or 4°C in the dark.[7][19]

Q3: Can other hormones interfere with my gibberellin assay? A3: Yes, hormonal crosstalk is significant. Abscisic acid (ABA) is a primary antagonist to GA in seed germination.[5] The ratio of GA to ABA is crucial for controlling dormancy and germination.[9] Other hormones like auxins and ethylene can also have synergistic or antagonistic effects.[5]

Q4: My dwarf mutant plants are not responding to exogenous GA application. Why? A4: Dwarfism can result from either a deficiency in GA biosynthesis or insensitivity to GA.[5] If the mutant has a defect in the GA signaling pathway, such as a mutated GID1 receptor or a modified DELLA protein that resists degradation, it will be insensitive to both endogenous and externally applied GA.[5] This is the case for some "Green Revolution" semi-dwarf wheat varieties.[5]

Q5: What are the key environmental factors that can affect the consistency of my results? A5: Temperature and light are critical. High temperatures can increase ABA biosynthesis and decrease GA levels, inhibiting germination.[9] Some seeds have a light requirement for germination, which can be overcome by GA treatment.[11] Consistent light intensity, photoperiod, and temperature are essential for reproducible results.[10]

Quantitative Data Summary

Table 1: Example Gibberellic Acid (GA3) Concentration Effects on Germination

Plant SpeciesGA3 Concentration (ppm)ObservationGermination Percentage (%)Source
Betula utilis0 (Control)-61.33[20]
100Maximum germination and vigor79.00[20]
500Minimum germination61.33[20]
Gentiana andrewsii0 (Control)-32.40[1]
50Highest germination rate85.00[1]
150-200Low seedling survivorship-[1]
Mukdenia rossii100Improved germination of aged seeds94.80[21]

Note: The optimal concentration should be determined empirically for each species and experimental setup.

Experimental Protocols

Protocol 1: Standard Gibberellic Acid (GA3) Seed Germination Assay (Arabidopsis thaliana)

This protocol provides a general framework for testing the effect of GA3 on seed germination.[10][19][22]

Materials:

  • Arabidopsis thaliana seeds

  • Gibberellic Acid (GA3)

  • Absolute ethanol

  • Murashige and Skoog (MS) basal medium powder

  • Sucrose

  • Agar

  • 70% ethanol

  • 1% sodium hypochlorite solution

  • Sterile distilled water

  • Sterile petri dishes, pipette tips, and Eppendorf tubes

Procedure:

  • Prepare GA3 Stock Solution (10 mM): Dissolve 34.638 mg of GA3 powder in 10 ml of absolute ethanol. Filter sterilize and store in aliquots at -20°C, protected from light.[10][19]

  • Prepare MS Medium Plates:

    • Prepare MS medium (0.44 g/L MS powder, 10 g/L sucrose, pH 5.8) and add agar (8 g/L). Autoclave to sterilize.[10]

    • Cool the medium to 50-60°C.

    • For treatment plates, add the GA3 stock solution to the desired final concentration (e.g., 1 µM). Add an equivalent amount of ethanol to control plates.[10]

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Sterilization:

    • Place seeds in a 1.5 ml Eppendorf tube.

    • Add 1 ml of 70% ethanol and incubate for 1 minute.

    • Remove the ethanol and add 1 ml of 1% sodium hypochlorite solution. Incubate for 5-10 minutes.

    • Rinse the seeds 4-5 times with sterile distilled water.[19]

  • Plating and Stratification:

    • Resuspend the sterilized seeds in sterile water or a 0.1% agar solution.

    • Pipette the seeds onto the prepared MS plates, ensuring even distribution.

    • Seal the plates and wrap them in aluminum foil.

    • Stratify the seeds by keeping the plates at 4°C for 2-3 days in the dark to synchronize germination.[10]

  • Incubation and Data Collection:

    • Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).[10]

    • Record the number of germinated seeds daily. Germination is typically defined by the emergence of the radicle.

    • Calculate the germination percentage for each treatment group over time.

Protocol 2: Dwarf Pea Bioassay for Gibberellin Activity

This bioassay is used to determine the biological activity of a gibberellin solution.[23][24]

Materials:

  • Dwarf pea seeds (e.g., 'Little Marvel')

  • Test solution containing gibberellin

  • Control solution (without gibberellin)

  • Germination trays or pots

  • Ruler or calipers

Procedure:

  • Germinate Seeds: Sow dwarf pea seeds and allow them to germinate and grow until the epicotyl (the shoot above the cotyledons) is just beginning to elongate.

  • Application: Apply a small, measured volume of the GA test solution to the apex of some seedlings. Apply the control solution to a separate group of seedlings.

  • Incubation: Grow the seedlings under controlled light and temperature conditions for approximately 5-7 days.

  • Measurement: Measure the length of the epicotyl for both the GA-treated and control seedlings.

  • Analysis: A significant increase in epicotyl length in the treated group compared to the control group indicates gibberellin activity. The extent of elongation is proportional to the concentration of the applied GA.[23]

Visualizations

Gibberellin_Signaling_Pathway cluster_perception GA Perception cluster_degradation DELLA Degradation cluster_response Germination Response GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA binds to SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted by Growth_Repression Growth Repression (Dormancy) DELLA->Growth_Repression Proteasome 26S Proteasome SCF->Proteasome leads to Degradation DELLA Degradation Proteasome->Degradation Gene_Expression Gene Expression (e.g., α-amylase) Degradation->Gene_Expression allows Germination Seed Germination Gene_Expression->Germination

Caption: Gibberellin signaling pathway leading to seed germination.

Troubleshooting_Workflow Start Inconsistent/Poor Germination Check_Viability Test Seed Viability (Control Germination) Start->Check_Viability Viability_OK Viability OK? Check_Viability->Viability_OK Check_Protocol Review Assay Protocol Viability_OK->Check_Protocol Yes End_Viability Issue is Seed Viability. Use new seed stock. Viability_OK->End_Viability No Check_GA_Sol Check GA Solution (Fresh? Dissolved?) Check_Protocol->Check_GA_Sol Check_Concentration Optimize GA Concentration (Dose-Response) Check_GA_Sol->Check_Concentration Check_Sterilization Check Sterilization & Contamination Check_Concentration->Check_Sterilization Check_Environment Check Environmental Conditions (Light, Temp) Check_Sterilization->Check_Environment End_Success Problem Resolved Check_Environment->End_Success

Caption: Troubleshooting workflow for inconsistent germination results.

References

Technical Support Center: Method Development for the Analysis of Novel Gibbane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of novel gibbane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of novel this compound derivatives?

The main challenges in analyzing novel this compound derivatives are their low concentrations in biological matrices and the presence of structurally similar, interfering compounds.[1] This complex matrix can lead to ion suppression in mass spectrometry and co-elution in chromatography, making accurate quantification and identification difficult.[1]

Q2: Which analytical techniques are most suitable for the analysis of this compound derivatives?

The most common and effective techniques for the analysis of this compound derivatives are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Mass Spectrometry (MS).[2]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is often the preferred method due to its high sensitivity and selectivity, which allows for the simultaneous quantification of multiple this compound derivatives even at trace levels.[1][3]

  • HPLC with UV or Diode Array Detection (DAD) can be a cost-effective alternative, particularly for initial screening or when analyzing compounds with sufficient chromophores.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and accurate technique but typically requires derivatization to increase the volatility of the this compound derivatives.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of novel this compound derivatives.[5]

Q3: How can I improve the extraction efficiency of this compound derivatives from a complex matrix?

To enhance extraction efficiency, a solid-phase extraction (SPE) step is highly recommended.[1][2] A C18 stationary phase is commonly used to clean up and concentrate the sample prior to analysis.[1] The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the this compound derivatives with an appropriate organic solvent like methanol or acetonitrile.[1]

Troubleshooting Guides

HPLC & LC-MS/MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Solution
Secondary interactions with residual silanols on the column. Use an end-capped column or a newer generation column designed to minimize silanol interactions. Operating the mobile phase at a lower pH can also suppress silanol ionization.[1]
Inappropriate sample solvent. Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.[1][6]
Column degradation. Flush the column with a strong solvent. If the peak shape does not improve, the column may need to be replaced.[1][7]
Column overload. Reduce the injection volume or the concentration of the sample.[6][8]

Issue 2: High or Fluctuating Backpressure

Potential Cause Solution
Blockage in the system. Systematically check for blockages, starting from the detector and moving backward to the pump. A common location for blockages is the column inlet frit.[6][7]
Precipitation of buffer salts. Ensure the mobile phase composition is miscible and that the buffer concentration is within its solubility limit in the organic solvent. Flush the system with a high-aqueous mobile phase to dissolve precipitated salts.
Worn pump seals. Worn pump seals can lead to pressure fluctuations and leaks. Replace the pump seals as part of regular preventive maintenance.[9]

Issue 3: Baseline Noise or Drift

Potential Cause Solution
Contaminated or degraded mobile phase. Prepare fresh mobile phase using high-purity solvents and reagents. Degas the mobile phase thoroughly.[9]
Detector cell contamination. Flush the detector cell with a strong, appropriate solvent.[9]
Inadequate column equilibration. Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing mobile phase compositions. This can require 10-20 column volumes or more.[9]
Temperature fluctuations. Use a column oven to maintain a stable column temperature.[9]
Mass Spectrometry Detection

Issue 4: Low Signal Intensity or Ion Suppression

Potential Cause Solution
Matrix effects. Improve sample clean-up using techniques like SPE. Dilute the sample to reduce the concentration of interfering matrix components.[9]
Suboptimal ionization source parameters. Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific this compound derivatives being analyzed.[3]
Incorrect mobile phase additive. The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency. Optimize the additive for your analytes.[3][10]

Experimental Protocols

Protocol 1: General HPLC-DAD Method for Gibberellic Acid (GA3)

This protocol is a starting point and may require optimization for specific novel this compound derivatives.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase:

    • A: 0.01% Formic Acid in Water[5]

    • B: Acetonitrile[5]

  • Gradient:

    • 0-5 min: 10% B[5]

    • 5-45 min: Gradient to 70% B[5]

    • 45-55 min: Hold at 10% B for re-equilibration[5]

  • Flow Rate: 0.5 mL/min[5]

  • Injection Volume: 10 µL[5]

  • Detection Wavelength: 195 nm[5]

Protocol 2: General LC-MS/MS Method for this compound Derivatives

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., Acquity UPLC BEH C18).[11]

    • Mobile Phase:

      • A: Water with 0.1% formic acid[11]

      • B: Acetonitrile or methanol with 0.1% formic acid[11]

    • Flow Rate: 0.3 mL/min[11]

    • Injection Volume: 5-10 µL[11]

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[11]

    • MS Settings:

      • Capillary Voltage: 1.5 kV[3]

      • Source Temperature: 150°C[3]

      • Desolvation Gas Temperature: 600°C[3]

      • Cone Gas Flow: 150 L/h[3]

      • Desolvation Gas Flow: 1000 L/h[3]

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions will need to be determined for each novel this compound derivative.

Data Presentation

Table 1: HPLC Method Validation Parameters for Gibberellic Acid (GA3) Analysis

ParameterResult
Linearity Range 1.0 - 50.0 mg/kg[12][13]
Correlation Coefficient (r²) > 0.99[12]
Limit of Detection (LOD) 0.3 mg/kg[12][13]
Limit of Quantification (LOQ) 1.0 mg/kg[12][13]
Precision (RSD%) 2.62% - 12.66%[12][13]
Accuracy (Recovery %) 52.85% - 63.68%[12][13]

Table 2: LC-MS/MS Method Validation Parameters for Gibberellin Analysis using Stable Isotope Labeling

ParameterResult
Linearity (r²) > 0.99[14]
Limit of Detection (LOD) 0.02 - 0.74 pg[14]
Limit of Quantification (LOQ) 0.07 - 2.45 pg[14]
Precision (RSD%) 1.0% - 13.9%[14]
Accuracy (Recovery %) 72% - 128%[14]

Table 3: Typical ¹H NMR Chemical Shift Ranges for Protons in Different Chemical Environments

Type of ProtonChemical Shift (ppm)
Aliphatic (R-CH₃, R₂CH₂, R₃CH) 0.9 - 1.5
Allylic (C=C-CH) 1.7
Acetylenic (C≡C-H) 2.0 - 3.0
Attached to Halogen (HC-X) 2.0 - 4.5
Attached to Oxygen (HC-O) 3.3 - 4.1
Vinylic (C=C-H) 4.6 - 5.9
Aromatic (Ar-H) 6.0 - 8.5
Aldehydic (RCHO) 9.0 - 10.0
Carboxylic Acid (RCOOH) 10.0 - 13.2
Source: Adapted from general ¹H NMR chemical shift tables.[15][16]

Table 4: Typical ¹³C NMR Chemical Shift Ranges for Carbon Atoms in Different Functional Groups

Type of CarbonChemical Shift (ppm)
Alkyl (C-C) 5 - 45
Alkyne (C≡C) 65 - 90
Alkene (C=C) 100 - 150
Aromatic (C=C) 110 - 160
Carbonyl (C=O) - Ketone/Aldehyde 190 - 220
Carbonyl (C=O) - Acid/Ester/Amide 160 - 185
Source: Adapted from general ¹³C NMR chemical shift tables.[17][18]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Identification Identification MS_Detection->Identification

Caption: General experimental workflow for the analysis of this compound derivatives.

Troubleshooting_Logic Start Poor Chromatographic Results Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Pressure Check System Pressure Start->Check_Pressure Check_Baseline Check Baseline Start->Check_Baseline Tailing_Fronting Tailing or Fronting Check_Peak_Shape->Tailing_Fronting Yes High_Fluctuating_Pressure High or Fluctuating Pressure Check_Pressure->High_Fluctuating_Pressure Yes Noise_Drift Noise or Drift Check_Baseline->Noise_Drift Yes Solution_Peak_Shape Adjust mobile phase pH Change column Optimize sample solvent Tailing_Fronting->Solution_Peak_Shape Solution_Pressure Check for blockages Replace pump seals Check buffer solubility High_Fluctuating_Pressure->Solution_Pressure Solution_Baseline Prepare fresh mobile phase Clean detector cell Ensure proper equilibration Noise_Drift->Solution_Baseline

Caption: Troubleshooting workflow for common HPLC and LC-MS issues.

References

Technical Support Center: Optimizing Solid-Phase Extraction for Gibberellin Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of solid-phase extraction (SPE) for gibberellin cleanup in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no recovery of gibberellins during SPE?

A1: Low recovery of gibberellin standards is a frequent challenge and can be attributed to several factors. The primary areas to investigate include inefficient extraction from the sample matrix, losses during the SPE cleanup steps, and degradation of the analytes.[1][2] Key issues include inadequate acidification of the sample before SPE, which leads to poor retention on reversed-phase sorbents, and the use of an elution solvent that is too weak to fully desorb the gibberellins from the cartridge.[1]

Q2: Why am I seeing inconsistent recovery of gibberellins between samples?

A2: Inconsistent recovery often indicates a lack of reproducibility in the sample processing workflow. Critical factors to examine are:

  • Inconsistent pH: Failure to consistently adjust the pH of each sample to the optimal range of 2.5-3.0 before SPE can cause variable retention and elution.[1]

  • Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can affect the interaction time between the analytes and the sorbent, leading to variability.[1][3]

  • Sample Matrix Effects: Differences in the composition of your plant tissue can influence extraction efficiency and how the sample interacts with the SPE sorbent.[1][3]

  • Incomplete Solvent Evaporation/Reconstitution: Variability in the final solvent evaporation and reconstitution steps can result in inconsistent concentrations.[1]

Q3: How can I prevent the degradation of gibberellins during sample preparation?

A3: Gibberellins are susceptible to degradation, particularly under high temperatures and alkaline conditions. To minimize degradation:

  • Work at Low Temperatures: Perform extraction and evaporation steps at low temperatures (e.g., 4°C for extraction and below 40°C for evaporation).[1][2]

  • Maintain Acidic Conditions: Keep the sample extract at an acidic pH (2.5-3.0) throughout the cleanup process, as alkaline conditions can cause rearrangement and inactivation of some gibberellins.[1]

  • Use Fresh, High-Purity Solvents: Ensure all solvents are of high purity and freshly prepared to avoid contaminants that might contribute to degradation.[1]

  • Limit Light Exposure: Store extracts in amber vials to protect light-sensitive gibberellins.[1]

Q4: Which type of SPE cartridge is best for gibberellin cleanup?

A4: The choice of SPE cartridge depends on the specific gibberellins of interest and the complexity of the sample matrix.

  • Reversed-Phase (e.g., C18): C18 cartridges are commonly used and are effective at retaining the less polar, protonated form of gibberellins from acidified aqueous samples.[3]

  • Mixed-Mode Cation Exchange (e.g., Oasis MCX): These sorbents offer a dual retention mechanism (reversed-phase and strong cation exchange) and can provide a more selective cleanup.[1]

  • Mixed-Mode Anion Exchange (e.g., Oasis MAX): These sorbents combine reversed-phase and strong anion exchange and have shown high recovery rates for a range of phytohormones, including gibberellins.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solid-phase extraction of gibberellins.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inadequate sorbent conditioning.Ensure the SPE cartridge is properly conditioned, typically with methanol followed by acidified water, without letting the sorbent dry out before sample loading.[1]
Sample pH is not optimal.Adjust the sample pH to 2.5-3.0 to ensure gibberellins are in their neutral, less polar form for better retention on reversed-phase sorbents.[1][3]
Sample loading flow rate is too high.Load the sample at a slow, consistent flow rate (e.g., 1-2 mL/min) to allow for sufficient interaction between the analytes and the sorbent.[1][3]
Inappropriate wash solvent.Use a wash solvent that is strong enough to remove interferences but weak enough not to elute the gibberellins. A common choice is acidified water or a weak organic solvent mixture.[1][3]
Elution solvent is too weak.Use a solvent strong enough to disrupt the interactions between the gibberellins and the sorbent. For C18, this is typically methanol or acetonitrile. For mixed-mode sorbents, the elution solvent may need to be adjusted to disrupt both hydrophobic and ionic interactions.[1]
Inconsistent Results Variability in SPE cartridge packing.Use high-quality, certified SPE cartridges from a reputable supplier to ensure consistent sorbent bed mass and packing.[3]
Incomplete drying before elution.For some protocols, ensuring the sorbent bed is thoroughly dried after the wash step is crucial to prevent dilution of the elution solvent.[3]
High Background/Interfering Peaks Inadequate washing of the SPE cartridge.Optimize the washing step by increasing the volume or using a slightly stronger wash solvent that does not elute the target analytes.[3]
Contamination from labware or reagents.Use high-purity solvents and meticulously clean all glassware and equipment.[3]
Co-elution of matrix components.Consider a multi-step SPE protocol (e.g., using both cation and anion exchange cartridges) for highly complex matrices to improve selectivity.[2]

Data Presentation: Gibberellin Recovery Rates

The following tables summarize reported recovery rates for various gibberellins using different SPE sorbents and analytical methods.

Table 1: Recovery Rates of Gibberellins with Different SPE Sorbents

GibberellinPlant MatrixSPE SorbentAnalytical MethodAverage Recovery (%)Reference
GA3WheatC18LC-MS/MS95.5 - 102.4[1]
GA1, GA3, GA4Arabidopsis thalianaMatrix Solid-Phase DispersionNot Specified54.7 - 102.6[2]
Multiple GAsBrassica napus, Arabidopsis thalianaOasis MCX & Oasis MAX (dual SPE)UPLC-MS/MS~72 (internal standards)
Multiple Phytohormones (including GAs)Not SpecifiedOasis MAXNot Specified86.2 - 96.7[4]
24 Phytohormones (including GAs)Not SpecifiedOasis MCX & Oasis MAX (dual SPE)Not Specified< 45[4]
Multiple GAsNot SpecifiedMCX, HLB, & MAX (tertiary SPE)Not Specified65 - 95[4]

Table 2: Typical Validation Parameters for Gibberellin Quantification using LC-MS with a Deuterated Internal Standard

ParameterPerformance
LinearityGood
Limit of Quantification (LOQ)10 µg/kg
Accuracy (Recovery %)77.8 - 96.2%
Precision (RSD %)< 13.7%

Note: The data presented is representative of typical performance and may vary based on the specific experimental conditions.[5]

Experimental Protocols

Protocol 1: Gibberellin Cleanup using a C18 SPE Cartridge

This protocol provides a general guideline for the cleanup of gibberellins from plant extracts using a reversed-phase C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid

  • Deionized water

  • Filtered plant extract

  • Vacuum manifold

Methodology:

  • Sample Preparation: Ensure the plant extract is free of particulates by centrifugation or filtration. Adjust the pH of the extract to 2.5-3.0 with formic or acetic acid. This step is crucial to protonate the carboxylic acid group of the gibberellins, making them less polar and enhancing their retention on the C18 sorbent.[1]

  • SPE Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent. Do not allow the cartridge to dry.[1]

  • SPE Cartridge Equilibration: Pass 5 mL of deionized water (acidified to the same pH as the sample) through the cartridge. Ensure the sorbent bed remains wet.[1]

  • Sample Loading: Load the acidified plant extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[1]

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.[1]

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove any remaining aqueous solvent.[1]

  • Elution: Elute the gibberellins from the cartridge with 5 mL of methanol or acetonitrile. To improve recovery, the elution can be performed in two steps with 2.5 mL each.[1]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.[1]

Protocol 2: Gibberellin Cleanup using a Mixed-Mode SPE Cartridge (Oasis MCX)

This protocol utilizes a mixed-mode sorbent (Reversed-Phase and Strong Cation Exchange) for a more selective cleanup.

Materials:

  • Oasis MCX SPE Cartridge (e.g., 30 mg, 1 mL)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Deionized water

  • Filtered plant extract

  • Vacuum or positive pressure manifold

Methodology:

  • Sample Preparation: Similar to the C18 protocol, ensure the plant extract is particulate-free and acidified to pH 2.5-3.0.[1]

  • SPE Cartridge Conditioning: Pass 1 mL of methanol through the Oasis MCX cartridge.[2]

  • SPE Cartridge Equilibration: Pass 1 mL of deionized water through the cartridge.[2]

  • Sample Loading: Load the acidified plant extract onto the cartridge.[2]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M formic acid to remove acidic and neutral interferences.[2]

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[1]

  • Elution: Elute the gibberellins with 1 mL of 5% ammonium hydroxide in methanol.[1]

  • Post-Elution: Evaporate the eluate to dryness and reconstitute as described in the C18 protocol.

Mandatory Visualizations

Gibberellin Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration pH_Adjustment pH Adjustment (2.5-3.0) Filtration->pH_Adjustment Conditioning Conditioning Equilibration Equilibration Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing Loading->Washing Drying Drying Washing->Drying Elution Elution Drying->Elution Evaporation Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS Analysis Reconstitution->LC_MS

Caption: A generalized workflow for gibberellin cleanup using solid-phase extraction.

Gibberellin Signaling Pathway

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF recruits Proteasome 26S Proteasome DELLA->Proteasome targeted for degradation PIFs PIFs (Transcription Factors) DELLA->PIFs represses SCF->DELLA ubiquitinates GA_Response_Genes GA-Responsive Genes PIFs->GA_Response_Genes activates transcription Growth_Response Growth & Development GA_Response_Genes->Growth_Response leads to

Caption: Simplified overview of the gibberellin signaling pathway.

References

Technical Support Center: Gibberellin Crystal Powder Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps, protocols, and data to address the poor solubility of gibberellin crystal powder, focusing on Gibberellic Acid (GA3) as the primary example.

Frequently Asked Questions (FAQs)

Q1: Why is my gibberellin (GA3) powder not dissolving in water? Gibberellic acid (GA3) crystal powder is poorly or sparingly soluble in water.[1][2] Its solubility is approximately 5 g/L.[3][4] Direct dissolution in neutral water is difficult and often incomplete, especially at higher concentrations.[5]

Q2: What is the most effective solvent to dissolve GA3 powder? GA3 is readily soluble in several organic solvents. For laboratory preparations, the most common and effective method is to first dissolve the powder in a small amount of an organic solvent to create a concentrated stock before diluting it with water.[6][7]

  • Highly Effective Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, isopropanol (rubbing alcohol, 70% or higher), and acetone are excellent choices for initial dissolution.[1][2][3][8]

  • Alkaline Solutions: GA3 also dissolves in aqueous solutions of sodium bicarbonate or sodium acetate, but be aware that alkaline conditions can lead to its degradation.[3][9][10]

Q3: Can I heat the solution to improve the solubility of GA3? Gentle warming can aid in dissolving GA3 in organic solvents.[8][11] However, caution is advised. Gibberellic acid is most stable in its dry, crystalline form. In aqueous solutions, it can degrade, and this process is accelerated by high temperatures and alkaline pH.[3][10] It is recommended to use freshly prepared solutions whenever possible.[9][12]

Q4: How does pH impact the solubility and stability of GA3? The pH of the solution is a critical factor:

  • Solubility: GA3, being an acid, will dissolve in alkaline solutions.

  • Stability: GA3 is most stable in acidic to neutral solutions (pH 4.0-7.0).[7] Under alkaline conditions (pH > 7), it undergoes rearrangement and degradation into less biologically active forms.[3][10] Studies show the degradation half-life is shortest (i.e., fastest degradation) at pH 8.0 and longest at pH 3.3.[13][14]

Troubleshooting Guide

Issue 1: The powder forms clumps and will not dissolve when added to water.

  • Cause: This is expected due to the low aqueous solubility of GA3.

  • Solution: Do not add the dry powder directly to your final volume of water. First, create a slurry or concentrate by dissolving the accurately weighed powder in a small volume of 70-95% ethanol, isopropanol, or DMSO.[5][6][7] Mix until all crystals are completely dissolved before proceeding to the next step.[8]

Issue 2: After adding the dissolved concentrate to water, the solution becomes cloudy or a precipitate forms.

  • Cause: This phenomenon is recrystallization, which occurs when the dissolved GA3 is forced out of solution upon dilution with a non-solvent (water).[1] It can happen if water is added to the GA3 concentrate or if the final concentration exceeds its solubility limit in the mixed solvent system.

  • Solution: To prevent this, always add the GA3 concentrate slowly to the final volume of water while stirring continuously .[7][8] This ensures rapid and even dispersion, minimizing localized high concentrations that can lead to precipitation.

Issue 3: The prepared GA3 solution appears to have low or no biological activity.

  • Cause: The GA3 may have degraded. Aqueous solutions of GA3 are unstable and can lose activity over time, especially when exposed to bright light, high temperatures, or alkaline pH.[5][10][15]

  • Solution:

    • Prepare Fresh: Always prepare only the amount of solution needed for immediate use.[12]

    • Proper Storage: If temporary storage is unavoidable, keep the aqueous solution in a cool, dark place for no longer than 24 hours.[7]

    • Stock Solutions: For long-term storage, prepare a concentrated stock solution in an anhydrous solvent like DMSO or absolute ethanol and store it in aliquots at -20°C.[11]

Quantitative Data Summary

The following tables provide quantitative data on the solubility and stability of Gibberellic Acid (GA3).

Table 1: Solubility of Gibberellic Acid (GA3) in Various Solvents

SolventSolubilityReference(s)
Water~5 g/L (Sparingly soluble)[3][4]
Ethanol~5 mg/mL[2]
DMSO (Dimethyl Sulfoxide)~15 mg/mL[2]
DMF (Dimethylformamide)~5 mg/mL[2]
MethanolSoluble[1][16]
AcetoneSoluble[1][16]
IsopropanolSoluble[1][16]
Aqueous Sodium BicarbonateSoluble[9]

Table 2: Influence of pH on the Stability of Gibberellic Acid (GA3) in Aqueous Solution

ConditionEffect on StabilityReference(s)
Dry, Crystalline SolidHighly stable[3][10]
Acidic Solution (pH < 7.0)Relatively stable[3]
Optimal pH Range4.0 - 7.0[7]
Alkaline Solution (pH > 7.0)Decomposes and loses biological activity[3][10]
Half-Life (Degradation)Longest at pH 3.3, Shortest at pH 8.0[13][14]

Experimental Protocols

Protocol: Preparation of a 1 mg/mL (1000 ppm) GA3 Stock Solution

This protocol describes a standard method for preparing a GA3 solution for experimental use.

Materials:

  • Gibberellic Acid (GA3) crystal powder (≥90% purity)

  • 70-95% Ethanol or Isopropanol

  • Distilled or deionized water

  • Calibrated analytical balance

  • Appropriate volumetric flasks and glassware

  • Magnetic stirrer and stir bar (recommended)

Procedure:

  • Weighing: Accurately weigh 100 mg of GA3 powder and place it into a clean glass beaker or flask.

  • Initial Dissolution: Add a small volume (e.g., 2-5 mL) of 70-95% ethanol or isopropanol to the beaker.[7][9] Swirl the beaker or use a magnetic stirrer on a low setting until the GA3 powder is completely dissolved and the solution is clear. This is the most critical step.[8]

  • Dilution: While continuously stirring the water, slowly add the GA3 concentrate from step 2 into a volumetric flask containing approximately 80 mL of distilled water.[7][8]

  • Final Volume: Bring the total volume of the solution up to the 100 mL mark with distilled water.

  • pH Adjustment (Optional but Recommended): For maximum stability, check the pH of the final solution. If necessary, adjust it to fall within the 4.0-7.0 range using dilute HCl or NaOH.[7]

  • Storage and Use: Use the solution immediately for best results. If short-term storage is required, transfer the solution to a sealed, light-protected container and store it in a cool, dark location for no more than 24 hours.[5][7]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships for working with gibberellin.

G start Start: Gibberellin powder not dissolving in water q_solvent Is an organic solvent (Ethanol, DMSO) available? start->q_solvent dissolve_organic 1. Weigh powder accurately. 2. Dissolve completely in a minimal volume of organic solvent. q_solvent->dissolve_organic Yes stop End: Re-evaluate protocol. Consider alternative solvent or lower concentration. q_solvent->stop No add_to_water 3. Add the organic concentrate SLOWLY to the main volume of water with continuous stirring. dissolve_organic->add_to_water check_solution Is the final solution clear? add_to_water->check_solution success Success: Solution is ready for use. Prepare fresh. check_solution->success Yes troubleshoot Troubleshoot: Precipitate formed. - Ensure initial dissolution was complete. - Add concentrate more slowly. - Check final concentration. check_solution->troubleshoot No troubleshoot->stop

Caption: A workflow for troubleshooting the poor solubility of gibberellin powder.

G main Solution Integrity (Solubility & Stability) solvent Solvent Choice (e.g., Water vs. Ethanol) main->solvent ph pH Level main->ph temp Temperature main->temp light Light Exposure main->light storage Storage Time main->storage

Caption: Key factors influencing the integrity of a prepared gibberellin solution.

References

Preventing the recrystallization of gibberellic acid in solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the recrystallization of gibberellic acid (GA3) in solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of gibberellic acid solutions.

Issue 1: Gibberellic acid powder is not dissolving.

  • Question: I'm trying to dissolve gibberellic acid powder directly in water, but it's not working. What should I do?

  • Answer: Gibberellic acid has very low solubility in water (approximately 5 g/L at 20°C).[1][2] It is freely soluble in certain organic solvents. To properly dissolve GA3, first, create a stock solution by dissolving the powder in a small amount of ethanol, isopropanol, or dimethyl sulfoxide (DMSO).[3][4] For aqueous solutions, you can also use a weak base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to dissolve the GA3 before diluting it with water.[5]

Issue 2: The solution turned cloudy and crystals formed after adding water.

  • Question: My gibberellic acid dissolved in ethanol, but when I added water, the solution became cloudy and a precipitate formed. Why is this happening and how can I fix it?

  • Answer: This is a common sign of recrystallization. It often occurs when the aqueous solvent is added too quickly to the organic stock solution, causing the gibberellic acid to crash out of the solution. To prevent this, add the water slowly while continuously stirring or vortexing the solution. Maintaining a slightly acidic to neutral pH (4.0-7.0) can also improve stability.[6] If recrystallization has already occurred, you may be able to redissolve the precipitate by gently warming the solution, though preparing a fresh solution is often the best course of action.

Issue 3: Crystals formed in my prepared solution during storage.

  • Question: I prepared a gibberellic acid solution that was clear, but after storing it in the refrigerator, I noticed crystals had formed. What is the cause and how can I prevent it?

  • Answer: Crystal formation during storage, especially at lower temperatures, indicates that the solution is supersaturated. This can happen if the initial concentration is too high for the solvent system's capacity at that temperature. To prevent this, you can either prepare a more dilute solution or use a co-solvent system (e.g., an ethanol-water mixture) to increase solubility. For long-term storage, it is recommended to store gibberellic acid as a stock solution in an organic solvent at 4°C or -20°C and prepare fresh aqueous working solutions daily.[7] Aqueous solutions of gibberellic acid are not recommended for storage for more than one day.[3]

Issue 4: I'm seeing inconsistent results in my experiments using a GA3 solution.

  • Question: My experiments are yielding inconsistent results, and I suspect it might be related to my gibberellic acid solution. What could be the problem?

  • Answer: Inconsistent results can stem from the degradation of gibberellic acid in your solution. GA3 is susceptible to hydrolysis in aqueous solutions, and its stability is pH-dependent.[8] In alkaline conditions, it can undergo rearrangement to less biologically active forms.[8] The half-life of GA3 in aqueous solutions can range from 16.1 to 24.6 days at a pH of 2.0-8.0, with the lowest half-life at pH 8.0.[9][10] To ensure consistent results, it is crucial to prepare fresh solutions for each experiment, control the pH of the final solution, and store it properly in a cool, dark place if it's not for immediate use.[4][11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve gibberellic acid?

A1: The best solvent depends on your experimental needs. For a concentrated stock solution, ethanol, isopropanol, and DMSO are excellent choices due to their high solubility for GA3.[3] If you require a water-based solution, it's best to first dissolve the GA3 in a small amount of one of these organic solvents or a weak alkali solution before diluting with water.[4][5] For some applications, commercially available water-soluble powders or potassium salts of GA3 can be dissolved directly in water.[12][13]

Q2: How does pH affect my gibberellic acid solution?

A2: The pH of your solution can significantly impact the stability of gibberellic acid. GA3 is more stable in slightly acidic to neutral conditions (pH 4.0-7.0).[6] In alkaline solutions, it can degrade into less active isomers like iso-GA3 and gibberellenic acid.[9][10][14] Therefore, it is advisable to check and adjust the pH of your final aqueous solution.

Q3: Can I store my prepared gibberellic acid solution?

A3: It is highly recommended to prepare fresh aqueous working solutions of gibberellic acid daily.[7] Aqueous solutions are prone to hydrolysis and microbial contamination, leading to a decrease in potency.[8] If you need to store it for a short period, keep it in a tightly sealed container in a refrigerator (2-8°C) and protect it from light.[15] For longer-term storage, a stock solution in an organic solvent like ethanol or DMSO can be stored at 4°C or -20°C for up to a year.[7]

Q4: What are adjuvants and should I use them?

A4: Adjuvants are additives that can improve the performance of your gibberellic acid solution. For foliar applications, a surfactant or "wetting agent" is often recommended.[12] This helps the solution spread more evenly on the leaf surface and improves absorption.[16][17] In some formulations, polymers may be used as crystallization inhibitors to maintain the stability of the solution.[18]

Q5: My solution has "oiled out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. If this happens, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure gibberellic acid.[19] It may also be necessary to adjust the solvent system or concentration.

Data Presentation

Table 1: Solubility of Gibberellic Acid (GA3) in Various Solvents

SolventSolubilityReference
Water5 g/L (at 25°C)[2][8]
Ethanol~5 mg/mL[3]
MethanolFreely Soluble[8]
AcetoneFreely Soluble[8]
Dimethyl Sulfoxide (DMSO)~15 mg/mL[3]
Dimethyl Formamide (DMF)~5 mg/mL[3]
Ethyl AcetateModerately Soluble[8]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mL[3]

Table 2: pH-Dependent Stability of Gibberellic Acid (GA3) in Aqueous Solution

pHHalf-life (days)Key Transformation ProductsReference
2.0 - 8.016.1 - 24.6Isomerized gibberellic acid (Iso-GA3), Gibberellenic acid (GEA)[9][10]
3.3Highest stability-[9][10]
8.0Lowest stability-[9][10]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of Gibberellic Acid (100 ppm)

Materials:

  • Gibberellic Acid (GA3) powder

  • Ethanol (95%) or Isopropanol

  • Distilled or deionized water

  • Volumetric flasks (10 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Micropipette

Procedure:

  • Weighing GA3: Accurately weigh 10 mg of GA3 powder.

  • Initial Dissolution: Transfer the GA3 powder to the 10 mL volumetric flask. Add a small amount of ethanol or isopropanol (e.g., 2-3 mL) and stir until the powder is completely dissolved. This creates a concentrated stock solution.

  • Dilution: While stirring, slowly add the dissolved GA3 stock solution to the 100 mL volumetric flask containing approximately 80 mL of distilled water.

  • Final Volume: Bring the solution to the final volume of 100 mL with distilled water.

  • Mixing: Continue stirring for another 5-10 minutes to ensure the solution is homogeneous.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to a range of 4.0-7.0 for optimal stability.

  • Use: Use the freshly prepared solution for your experiments.

Protocol 2: Preparation of a Gibberellic Acid Stock Solution in DMSO (10 mg/mL)

Materials:

  • Gibberellic Acid (GA3) powder

  • Dimethyl sulfoxide (DMSO)

  • Vial with a screw cap

  • Vortex mixer

Procedure:

  • Weighing GA3: Weigh 100 mg of GA3 powder and transfer it to the vial.

  • Adding Solvent: Add 10 mL of DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex until the GA3 is completely dissolved.

  • Storage: Store the stock solution at 4°C or -20°C in a dark, dry place.

Visualizations

experimental_workflow start Start weigh Weigh GA3 Powder start->weigh dissolve Dissolve in Organic Solvent (e.g., Ethanol) weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer add_water Slowly Add Distilled Water while Stirring transfer->add_water final_volume Bring to Final Volume add_water->final_volume mix Mix Thoroughly final_volume->mix ph_adjust Adjust pH (Optional) mix->ph_adjust end Ready for Use ph_adjust->end

Caption: Workflow for preparing a stable aqueous GA3 solution.

troubleshooting_logic cluster_causes cluster_solutions recrystallization Recrystallization Observed? cause Potential Causes recrystallization->cause Yes solution Solutions cause->solution cause1 Supersaturated Solution cause2 Rapid Temperature Change cause3 Inappropriate Solvent cause4 pH Shift solution1 Prepare a more dilute solution solution2 Use a co-solvent system solution3 Cool the solution slowly solution4 Ensure proper pH control solution5 Prepare fresh solution cause1->solution1 cause1->solution2 cause1->solution5 cause2->solution3 cause2->solution5 cause3->solution2 cause3->solution5 cause4->solution4 cause4->solution5

Caption: Troubleshooting logic for GA3 recrystallization.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC-MS/MS Methods for Gibberellin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of gibberellins, the validation of analytical methods is a critical step to ensure data accuracy and reliability. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for gibberellin quantification due to its high sensitivity and selectivity. This guide provides an objective comparison of various validated HPLC-MS/MS methods, supported by experimental data, to assist in the selection and implementation of the most suitable approach for your research needs.

Data Presentation: Performance Comparison of HPLC-MS/MS Methods

The following tables summarize key validation parameters for different HPLC-MS/MS methods used for gibberellin quantification. These parameters are essential for evaluating the performance and suitability of a method for a specific application.

Table 1: HPLC-MS/MS Method Using Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards is a widely accepted approach to correct for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Validation ParameterPerformance CharacteristicsSource(s)
Linearity (R²) >0.99[1][2]
Limit of Detection (LOD) 0.08 - 10 fmol[3]
0.02 - 0.74 pg[2]
Limit of Quantification (LOQ) 0.2 - 30 fmol[1]
0.07 - 2.45 pg[2]
Accuracy (Recovery %) 90 - 110%[1]
72 - 128%[2]
Precision (RSD %) < 15%[1]
1.0 - 13.9%[2]

Table 2: HPLC-MS/MS Method Without Isotope-Labeled Internal Standards

While methods without isotope-labeled internal standards can be more cost-effective, they may be more susceptible to matrix effects, potentially impacting accuracy and precision.

Validation ParameterPerformance CharacteristicsSource(s)
Linearity (R²) >0.98[4]
Limit of Detection (LOD) 1.1 - 4.1 ng/g[4]
Limit of Quantification (LOQ) 10 µg/kg[5][6]
Accuracy (Recovery %) 77.8 - 96.2%[5][6]
54.7 - 102.6%[4]
Precision (RSD %) < 13.7%[5][6]
3.2 - 12.8%[4]

Table 3: UPLC-MS/MS Methods for Gibberellin Analysis

Ultra-Performance Liquid Chromatography (UPLC) systems, with their smaller particle size columns, offer higher resolution and faster analysis times compared to traditional HPLC.

Validation ParameterPerformance CharacteristicsSource(s)
Linearity (R²) >0.99[7]
Intra-day Precision (RSD %) 0.67 - 2.01%[7][8]
Inter-day Precision (RSD %) 1.21 - 3.50%[7][8]
Accuracy (Recovery %) 82.75 - 98.94%[7][8]
Linearity Range 5 - 500 ng/mL (for GA)[7][8]

Experimental Protocols: A General Method for Gibberellin Quantification by HPLC-MS/MS

The following is a synthesized, detailed protocol for the extraction, purification, and analysis of gibberellins from plant tissues using HPLC-MS/MS with an isotope-labeled internal standard.

1. Sample Preparation and Extraction

  • Homogenization: Weigh approximately 50-100 mg of fresh plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle or a bead beater.[1]

  • Extraction Solvent: Prepare a pre-chilled extraction solvent, for example, 80% acetonitrile with 5% formic acid.[1][3]

  • Extraction: Add 1 mL of the cold extraction solvent to the powdered sample.[1]

  • Internal Standard Spiking: Add a known amount of a suitable isotope-labeled gibberellin internal standard solution (e.g., [²H₂]GA₄) to the extraction mixture.[1]

  • Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 10-15 minutes to ensure thorough extraction.[1]

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.[1]

  • Supernatant Collection: Carefully collect the supernatant for the subsequent purification step.[1]

2. Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is a crucial step to remove interfering compounds from the sample matrix, thereby improving the accuracy and longevity of the HPLC-MS/MS system.

  • Cartridge Selection: A mixed-mode SPE cartridge (e.g., Oasis MCX) is often effective for gibberellin purification.[3]

  • Column Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.[1]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) to remove polar interferences.[1]

  • Elution: Elute the gibberellins from the cartridge using an appropriate solvent, such as 5% ammonium hydroxide in 60% methanol.[1]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small, precise volume of the initial mobile phase for HPLC-MS/MS analysis.[1]

3. HPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18).[1]

    • Mobile Phase: A gradient elution with two solvents is typically employed:

      • Solvent A: Water with 0.1% formic acid.[1]

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.[1]

    • Flow Rate: A typical flow rate is around 0.3 mL/min.[1]

    • Injection Volume: Inject 5-10 µL of the reconstituted sample.[1]

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for gibberellin analysis.[1]

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each gibberellin and its internal standard.[3][6]

Mandatory Visualization: Workflow for HPLC-MS/MS Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC-MS/MS method for gibberellin quantification.

HPLC_MS_MS_Validation_Workflow cluster_validation_params Validation Parameters method_dev Method Development sample_prep Sample Preparation Optimization method_dev->sample_prep lc_params LC Parameter Optimization (Column, Mobile Phase, Gradient) method_dev->lc_params ms_params MS/MS Parameter Optimization (MRM Transitions) method_dev->ms_params validation Method Validation linearity Linearity & Range validation->linearity routine_analysis Routine Sample Analysis validation->routine_analysis accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate Precision) lod_loq LOD & LOQ selectivity Selectivity / Specificity matrix_effect Matrix Effect stability Stability qa_qc Quality Assurance / Quality Control routine_analysis->qa_qc qa_qc->routine_analysis

Caption: Workflow for HPLC-MS/MS method validation.

References

A Comparative Guide to Inter-laboratory Gibberellin Measurement Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of widely used protocols for the quantification of gibberellins (GAs), a class of phytohormones crucial in various plant development processes.[1][2][3] The selection of an appropriate measurement protocol is critical for obtaining accurate and reproducible data in research, agriculture, and drug development. This document outlines the performance of common analytical methods, supported by experimental data, to assist in selecting the most suitable technique for specific research needs.

Data Presentation: A Comparative Overview of Method Performance

The efficacy of an analytical method is determined by a range of validation parameters. The following tables summarize the quantitative performance of common methods for gibberellin analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Immunoassays.

Table 1: Performance Characteristics of Gibberellin Analysis Methods

ParameterGC-MSLC-MS/MSImmunoassays (ELISA/RIA)
Linearity (R²) >0.99[4]>0.99[4][5]Variable, often requires careful standard curve optimization
Limit of Detection (LOD) 0.02 - 0.74 pg[4]0.08 - 10 fmol[4]ng/g fresh weight level or lower[1]
Limit of Quantification (LOQ) 0.07 - 2.45 pg[4]0.2 - 30 fmol[4]; 1.0 mg·kg⁻¹[6]10 µg/kg[4][7]
Accuracy (Recovery %) 72 - 128%[4]77.8 - 96.2%[4][7]Often lower and more variable than MS-based methods
Precision (RSD %) 1.0 - 13.9%[4]< 15%[4]; < 13.7%[7]Can be higher due to cross-reactivity
Specificity High, especially with high-resolution MSVery High, especially with MRM[8]Lower, potential for cross-reactivity with structurally similar GAs[9]

Note: The presented data is representative of typical performance and may vary based on the specific gibberellin, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are key experimental protocols for the analysis of gibberellins.

Sample Preparation and Extraction

A robust sample preparation protocol is essential for accurate gibberellin quantification, as they are present in trace amounts in plant tissues.[1]

  • Homogenization : Weigh 50-100 mg of fresh plant tissue, freeze in liquid nitrogen, and grind to a fine powder using a mortar and pestle or a bead beater.[4]

  • Extraction : Add a pre-chilled extraction solvent (e.g., 80% acetonitrile with 5% formic acid) to the powdered sample.[4] For glucose-conjugated GAs, methanol is often used.[10]

  • Internal Standard Spiking : To ensure accurate quantification, add a known amount of a stable isotope-labeled internal standard (e.g., [2H2]GA4) to the extraction mixture.[4][11]

  • Vortexing and Sonication : Vortex the mixture vigorously, followed by sonication in an ice bath to ensure complete extraction.[4]

Purification: Solid-Phase Extraction (SPE)

Purification is necessary to remove interfering compounds from the crude extract.[8]

  • Column Conditioning : Condition a mixed-mode or C18 reversed-phase SPE cartridge with methanol followed by water.[4][8]

  • Sample Loading : Load the supernatant from the extraction step onto the conditioned SPE cartridge.[4]

  • Washing : Wash the cartridge with a weak solvent to remove interfering compounds.[4]

  • Elution : Elute the gibberellins from the cartridge using an appropriate solvent (e.g., 5% ammonium hydroxide in 60% methanol).[4]

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.[4]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for quantifying gibberellins, though it requires derivatization.[8][12]

  • Derivatization : Gibberellins are not volatile and require derivatization before GC-MS analysis.[8] This typically involves methylation of the carboxyl group and trimethylsilylation of the hydroxyl groups to increase volatility.[8]

  • GC-MS Analysis : The derivatized sample is injected into a gas chromatograph, where different gibberellins are separated. The separated compounds then enter the mass spectrometer for ionization and detection.[8]

  • Quantification : The amount of each gibberellin is determined by comparing the peak area of the endogenous GA with the peak area of the corresponding stable isotope-labeled internal standard.[8]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for gibberellin analysis due to its high sensitivity, specificity, and lack of a need for derivatization.[8][9]

  • Chromatographic Separation : Use a C18 reversed-phase column with a gradient elution of water and acetonitrile or methanol, both containing 0.1% formic acid.[4][10]

  • Mass Spectrometric Detection : Employ an electrospray ionization (ESI) source, typically in negative ion mode. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity.[4][8]

  • Quantification : Similar to GC-MS, quantification is achieved by comparing the signal intensity of the endogenous gibberellin to that of its co-eluting stable isotope-labeled internal standard.[8]

Immunoassays

Immunoassays, such as ELISA and RIA, offer a high-throughput and less expensive alternative for gibberellin quantification, though they can be limited by antibody specificity.[9]

  • Principle : These methods rely on the specific binding of an antibody to the target gibberellin.

  • Procedure : Plant extracts are incubated with a specific anti-GA antibody. The extent of binding is then measured, often using a colorimetric or radioactive signal.

  • Limitations : Cross-reactivity with other structurally similar gibberellins can be a significant issue, potentially leading to overestimation of the target GA.[9]

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Plant Tissue (50-100 mg) homogenization Homogenization (Liquid Nitrogen) sample->homogenization extraction Extraction (80% Acetonitrile, Formic Acid) + Internal Standard homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (C18 or Mixed-Mode) supernatant->spe eluate Eluate spe->eluate drying Drying & Reconstitution eluate->drying analysis Analysis drying->analysis gcms GC-MS (with Derivatization) analysis->gcms lcms LC-MS/MS analysis->lcms

Caption: A typical experimental workflow for the extraction, purification, and analysis of gibberellins.

Simplified Gibberellin Signaling Pathway

ga_signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds to Growth Gene Expression & Plant Growth GA_GID1 GA-GID1 Complex GID1->GA_GID1 DELLA DELLA Protein (Growth Repressor) GA_GID1->DELLA binds to SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF is targeted by Repression Growth Repression DELLA->Repression Proteasome 26S Proteasome SCF->Proteasome leads to Degradation DELLA Degradation Proteasome->Degradation Degradation->Growth promotes

Caption: Simplified diagram of the gibberellin signaling pathway leading to the degradation of DELLA repressors.

References

A Comparative Guide to the Bioactivity of Naturally Occurring Gibberellins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of four major naturally occurring gibberellins (GAs): GA1, GA3, GA4, and GA7. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the appropriate gibberellin for their specific applications.

Data Presentation: A Comparative Overview of Bioactivity

The bioactivity of gibberellins can vary depending on the plant species and the specific biological response being measured. The following table summarizes the relative bioactivity of GA1, GA3, GA4, and GA7 in three widely used bioassays: the dwarf rice seedling bioassay, the lettuce hypocotyl elongation bioassay, and the barley α-amylase induction bioassay.

GibberellinDwarf Rice Seedling Bioassay (Stem Elongation)Lettuce Hypocotyl Elongation BioassayBarley α-Amylase Induction Bioassay
GA1 High activityHigh activity, similar kinetics to GA3[1]High activity, but generally less active than GA3
GA3 High activityHigh activity[2][3][4][5]Highest activity among GA1, GA4, and GA7[6]
GA4 High activity, often considered one of the most active forms in rice[7]High activity, similar kinetics to GA3[1]High activity[6]
GA7 High activity, often in a mixture with GA4High activity, similar kinetics to GA3[1]High activity[6]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.

Dwarf Rice (Oryza sativa) Seedling Bioassay

This bioassay is highly sensitive for quantifying GA-like activity and relies on the elongation of the second leaf sheath in GA-deficient dwarf rice cultivars.

Materials:

  • Seeds of a dwarf rice variety (e.g., 'Tan-ginbozu' or 'Waito-C').

  • Gibberellin stock solutions of known concentrations.

  • Petri dishes or vials.

  • Incubator or growth chamber with controlled temperature and light.

Procedure:

  • Seed Sterilization and Germination: Surface sterilize rice seeds and germinate them in the dark at 30-32°C for 2 days on moist filter paper.

  • Seedling Selection: Select uniformly germinated seedlings and place them in glass tubes containing water or a nutrient solution.

  • Gibberellin Application: Apply a small, precise volume (e.g., 1 µL) of the gibberellin test solution to the junction between the coleoptile and the first leaf.

  • Incubation: Grow the seedlings under continuous light at 30-32°C for 3-5 days.

  • Measurement: Measure the length of the second leaf sheath.

  • Data Analysis: Plot the length of the second leaf sheath against the logarithm of the gibberellin concentration to generate a dose-response curve.

Lettuce (Lactuca sativa) Hypocotyl Elongation Bioassay

This assay measures the elongation of hypocotyls in lettuce seedlings, which is promoted by gibberellins.

Materials:

  • Lettuce seeds (e.g., 'Grand Rapids' or 'Arctic').

  • Gibberellin stock solutions of known concentrations.

  • Petri dishes with filter paper.

  • Growth chamber with controlled temperature and light.

Procedure:

  • Seed Germination: Sow lettuce seeds on moist filter paper in petri dishes and germinate them in the dark for 24-48 hours at a constant temperature (e.g., 25°C).

  • Seedling Selection: Select seedlings with uniform hypocotyl lengths.

  • Incubation with Gibberellins: Transfer the seedlings to petri dishes containing filter paper moistened with the gibberellin test solutions.

  • Incubation: Incubate the petri dishes under controlled light and temperature conditions for a set period (e.g., 48-72 hours).

  • Measurement: Measure the final length of the hypocotyls.

  • Data Analysis: Calculate the increase in hypocotyl length and plot it against the logarithm of the gibberellin concentration.

Barley (Hordeum vulgare) α-Amylase Induction Bioassay

This bioassay quantifies the ability of gibberellins to induce the synthesis and secretion of α-amylase in the aleurone layer of barley grains.

Materials:

  • Barley seeds (e.g., 'Himalaya').

  • Gibberellin stock solutions of known concentrations.

  • Incubation buffer (e.g., acetate buffer with calcium chloride).

  • Starch solution.

  • Iodine reagent (I2-KI).

  • Spectrophotometer.

Procedure:

  • Seed Preparation: Cut barley seeds in half transversely to remove the embryo, leaving the endosperm and aleurone layer.

  • Sterilization: Surface sterilize the half-seeds.

  • Incubation: Place the half-seeds in a flask containing the incubation buffer and the gibberellin test solutions. Incubate for a set period (e.g., 24 hours) with shaking.

  • Enzyme Assay:

    • Take an aliquot of the incubation medium.

    • Add the medium to a starch solution and incubate to allow for enzymatic digestion.

    • Stop the reaction and add iodine reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) to determine the amount of remaining starch.

  • Data Analysis: The amount of α-amylase produced is inversely proportional to the absorbance. Plot the enzyme activity against the logarithm of the gibberellin concentration.

Mandatory Visualization

Gibberellin Signaling Pathway

The following diagram illustrates the core components and interactions within the gibberellin signaling pathway. Bioactive gibberellin binds to its receptor, GID1, which then forms a complex with a DELLA protein. This complex is recognized by an F-box protein (SLY1/GID2), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of gibberellin-responsive genes.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Bioactive GA GA_GID1 GA-GID1 Complex GA->GA_GID1 GID1 GID1 Receptor GID1->GA_GID1 DELLA DELLA Repressor GA_GID1_DELLA GA-GID1-DELLA Complex DELLA->GA_GID1_DELLA TF Transcription Factor DELLA->TF represses GA_GID1->GA_GID1_DELLA SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase GA_GID1_DELLA->SCF recruits DELLA_Ub Ubiquitinated DELLA SCF->DELLA_Ub Ubiquitinates Ub Ubiquitin Ub->SCF Proteasome 26S Proteasome DELLA_Ub->Proteasome Degradation Degradation Products Proteasome->Degradation GA_Response_Genes GA-Responsive Genes TF->GA_Response_Genes activates mRNA mRNA GA_Response_Genes->mRNA Proteins Growth-Promoting Proteins mRNA->Proteins Growth Plant Growth (e.g., Stem Elongation) Proteins->Growth

Caption: A simplified diagram of the gibberellin signaling pathway.

Experimental Workflow: Dwarf Rice Seedling Bioassay

The workflow diagram below outlines the key steps involved in performing the dwarf rice seedling bioassay for comparing gibberellin bioactivity.

Dwarf_Rice_Bioassay_Workflow start Start sterilize Surface Sterilize Dwarf Rice Seeds start->sterilize germinate Germinate Seeds in Darkness (2 days) sterilize->germinate select Select Uniformly Germinated Seedlings germinate->select apply_ga Apply Gibberellin Solutions (GA1, GA3, GA4, GA7, Control) select->apply_ga incubate Incubate under Continuous Light (3-5 days) apply_ga->incubate measure Measure Length of Second Leaf Sheath incubate->measure analyze Analyze Data: Generate Dose-Response Curves measure->analyze compare Compare Bioactivity of Different Gibberellins analyze->compare end End compare->end

Caption: Workflow for the dwarf rice seedling bioassay.

References

A comparative analysis of gibberellin and auxin signaling in plant development.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways and developmental roles of two critical phytohormones: gibberellin (GA) and auxin. Understanding the intricate interplay and distinct functions of these signaling molecules is paramount for developing novel strategies in crop improvement and plant biotechnology.

Core Signaling Pathways: A Tale of Two Repressors

Gibberellin and auxin signaling pathways, while distinct in their core components, share a common logic: both are regulated by the degradation of transcriptional repressors. This derepression mechanism allows for rapid and sensitive responses to hormonal cues.

Gibberellin Signaling: Derepression via DELLA Degradation

The gibberellin signaling cascade is a linear pathway culminating in the destruction of DELLA proteins, a family of transcriptional regulators that act as master repressors of GA-responsive genes.[1][2][3]

In the absence of gibberellin, DELLA proteins are stable and bind to and inactivate various transcription factors, thereby preventing the expression of genes involved in processes like stem elongation and seed germination.[1][3] The binding of bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in GID1, promoting its interaction with DELLA proteins.[2][4] This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1/GID2), which is part of an SCF E3 ubiquitin ligase complex.[1][2] The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.[1][3] The removal of DELLA repressors allows transcription factors to activate the expression of GA-responsive genes.[2]

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Repressor GID1->DELLA forms complex with SCF SCF (SLY1/GID2) E3 Ubiquitin Ligase DELLA->SCF targeted by TF Transcription Factors (e.g., PIFs) DELLA->TF represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by GA_Response GA-Responsive Gene Expression TF->GA_Response activates

Caption: Gibberellin signaling pathway leading to the degradation of DELLA repressors.

Auxin Signaling: A "Molecular Glue" for Repressor Degradation

The auxin signaling pathway also operates through the degradation of transcriptional repressors, the Aux/IAA proteins.[5][6][7]

In the absence of auxin, Aux/IAA proteins bind to and inhibit the activity of AUXIN RESPONSE FACTORs (ARFs), a family of transcription factors that regulate the expression of auxin-responsive genes.[6][8] Auxin acts as a "molecular glue," promoting the interaction between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs and the Aux/IAA repressors.[5][6] TIR1/AFBs are components of an SCF E3 ubiquitin ligase complex (SCFTIR1/AFB).[5][7] The auxin-mediated binding of Aux/IAAs to the SCFTIR1/AFB complex leads to their ubiquitination and subsequent degradation by the 26S proteasome.[5][6] The degradation of Aux/IAA proteins liberates ARFs, allowing them to either activate or repress the transcription of target genes.[6]

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB acts as molecular glue with Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA forms complex SCF_TIR1 SCF (TIR1/AFB) E3 Ubiquitin Ligase Aux_IAA->SCF_TIR1 targeted by ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome SCF_TIR1->Proteasome leads to degradation by Auxin_Response Auxin-Responsive Gene Expression ARF->Auxin_Response activates/represses

Caption: Auxin signaling pathway leading to the degradation of Aux/IAA repressors.

Comparative Effects on Plant Development

While both hormones are crucial for plant growth, their specific roles and the outcomes of their application can differ significantly across various developmental processes.

Developmental ProcessGibberellin (GA) EffectsAuxin (IAA) EffectsKey Differences & Crosstalk
Root Development Generally inhibits lateral root formation.[9][10] Transgenic plants with reduced GA levels show increased lateral root density.[10][11]Promotes lateral root initiation and primary root elongation at optimal concentrations.[12][13] High concentrations can be inhibitory.[14][15]GA and auxin have antagonistic effects on lateral root formation. GA appears to modulate auxin transport to regulate this process.[11]
Shoot Elongation Promotes stem and internode elongation, leading to increased plant height.[10][12][13] This is a hallmark of GA action, famously observed in "foolish seedling" disease of rice.[2]Promotes cell elongation in shoots, contributing to overall growth.[12][13]Both promote shoot elongation, often synergistically.[13][16] Auxin can induce GA biosynthesis, enhancing stem elongation.[16][17]
Apical Dominance Does not cause apical dominance.[12][14]Promotes apical dominance, where the central stem grows more strongly than the lateral stems.[12][14]This is a clear distinguishing feature of their primary functions in shoot architecture.
Seed Germination Promotes the breaking of seed dormancy and stimulates germination.[12][14]Generally does not play a primary role in breaking dormancy but is required for subsequent root growth of the seedling.[13][18]GA is the primary trigger for germination, while auxin is essential for the establishment of the young seedling.
Flowering Promotes flowering, particularly in long-day plants.[2][3]Can influence flowering time, but its role is more complex and can be either inductive or inhibitory depending on the species and conditions.[19]Both hormones are involved in the transition to flowering, and their interaction is crucial for proper timing.[20]
Fruit Development Promotes fruit set and growth, often leading to larger fruits.[3][19] Can induce parthenocarpy (fruit development without fertilization).[19]Essential for fruit initiation and development.[19] Can also induce parthenocarpy.[19]Auxin and GA often act synergistically to promote fruit development.[19][21] Auxin can stimulate GA biosynthesis in fruit tissues.[19][21]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of common experimental protocols used to study and compare the effects of gibberellin and auxin.

Protocol 1: Root Growth Assay

Objective: To quantify the effects of exogenous auxin and gibberellin on primary and lateral root growth.

Methodology:

  • Sterilization and Germination: Sterilize seeds (e.g., Arabidopsis thaliana) and germinate them on a sterile growth medium (e.g., Murashige and Skoog [MS] medium) in vertically oriented petri plates.

  • Hormone Treatment: After a set period of initial growth (e.g., 4-5 days), transfer seedlings to new MS plates supplemented with a range of concentrations of GA (e.g., GA₃) and auxin (e.g., IAA or NAA). Include a solvent control.

  • Growth Conditions: Incubate the plates under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Data Collection: After a specified number of days (e.g., 7-10 days), scan the plates and measure the primary root length and the number of emerged lateral roots using image analysis software (e.g., ImageJ).

  • Data Analysis: Plot dose-response curves for primary root length and lateral root number for each hormone. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Shoot Elongation Assay

Objective: To compare the effects of gibberellin and auxin on stem or hypocotyl elongation.

Methodology:

  • Plant Material: Use dwarf mutants that are deficient in or insensitive to GA (e.g., dwarf-1 mutant of maize or ga1-3 mutant of Arabidopsis) or wild-type seedlings.

  • Hormone Application: Apply the hormones via different methods such as spraying the foliage with a solution containing the hormone and a surfactant, or applying a lanolin paste containing the hormone to a specific part of the stem.[22]

  • Treatment Groups: Include a control group treated with the solvent or plain lanolin paste.[22]

  • Measurement: Measure the height of the seedlings or the length of a specific internode at regular intervals over a period of several days or weeks.[22]

  • Analysis: Compare the growth rates and final heights between the different treatment groups to assess the effect of each hormone.

Protocol 3: Analysis of Flowering Time

Objective: To determine the influence of gibberellin and auxin on the transition to flowering.

Methodology:

  • Plant Growth: Grow plants (e.g., Arabidopsis) under controlled photoperiod conditions (e.g., long day or short day) that are known to influence their flowering time.

  • Hormone Treatment: Apply GA or auxin solutions to the plants at a specific developmental stage (e.g., before the floral transition).

  • Data Recording: Record the number of days to bolting (the emergence of the inflorescence stalk) and the number of rosette leaves at the time of bolting for each plant.

  • Statistical Analysis: Compare the flowering time and leaf number at flowering between the hormone-treated and control plants to determine the effect of each hormone on the floral transition.

Crosstalk and Integration of Signaling

The developmental outputs in a plant are rarely the result of a single hormone acting in isolation. Gibberellin and auxin signaling pathways are intricately linked, forming a complex regulatory network.[23][24]

  • Auxin-Induced GA Biosynthesis: Auxin has been shown to promote the expression of GA biosynthetic genes, thereby increasing the levels of bioactive GAs.[17] This is a key mechanism by which auxin promotes stem elongation and fruit development.[17][19]

  • GA-Modulated Auxin Transport: Gibberellins can influence the expression and localization of PIN-FORMED (PIN) proteins, which are auxin efflux carriers.[10][11] By modulating polar auxin transport, GA can influence developmental processes such as lateral root formation.[10]

  • Shared Regulatory Components: Recent research has identified transcription factors, such as the GATA factors GNC and GNL, that are downstream targets of both auxin and GA signaling pathways, representing points of convergence for the two hormonal signals.[20]

  • DELLA-ARF Interaction: There is evidence for direct physical interaction between DELLA proteins and AUXIN RESPONSE FACTORs (ARFs), suggesting a direct molecular link between the two signaling cascades.[23][24]

Crosstalk Auxin_Signal Auxin Signaling GA_Bio GA Biosynthesis Auxin_Signal->GA_Bio promotes Development Plant Development (Root, Shoot, Fruit, etc.) Auxin_Signal->Development GA_Signal Gibberellin Signaling Auxin_Transport Auxin Transport (PINs) GA_Signal->Auxin_Transport modulates GA_Signal->Development GA_Bio->GA_Signal activates Auxin_Transport->Auxin_Signal influences

Caption: A simplified diagram of the crosstalk between auxin and gibberellin signaling.

Conclusion

Gibberellin and auxin are fundamental regulators of plant development, employing analogous signaling strategies of repressor degradation to elicit a wide range of physiological responses. While their individual actions can be distinct, such as in the case of apical dominance and seed germination, they often act synergistically or antagonistically to fine-tune growth and development. A thorough understanding of their signaling pathways and interactions is essential for the rational design of strategies to manipulate plant architecture, flowering time, and fruit yield, offering significant potential for advancements in agriculture and drug development from plant-derived compounds.

References

Navigating the Maze of Gibberellin Immunoassays: A Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gibberellins (GAs), a class of phytohormones crucial for plant growth and development, is paramount. Immunoassays, such as ELISA and RIA, offer a high-throughput and sensitive method for this purpose. However, the structural similarity among the more than 100 known gibberellins presents a significant challenge: antibody cross-reactivity. This guide provides a comparative overview of the cross-reactivity of anti-gibberellin antibodies, supported by experimental data and detailed protocols to aid in the selection and application of these vital research tools.

The specificity of an immunoassay is fundamentally determined by the antibody's ability to bind to its target analyte with high affinity while showing minimal binding to other, structurally related molecules. In the context of gibberellins, where minor stereochemical differences can distinguish between biologically active and inactive forms, understanding the cross-reactivity profile of an antibody is critical for obtaining reliable and accurate quantitative data.

The Root of the Problem: Structural Similarity

Gibberellins share a common ent-gibberellane ring structure, with variations in the position and number of hydroxyl groups, the presence of a lactone ring, and other modifications. This structural conservation is the primary reason for the cross-reactivity observed in many anti-gibberellin antibodies.[1] An antibody raised against one gibberellin may, therefore, recognize and bind to several other GAs present in a sample, leading to an overestimation of the target analyte's concentration.

Comparing Antibody Performance: A Look at the Data

The ideal anti-gibberellin antibody would exhibit high specificity for a single GA molecule. However, in practice, most antibodies show some degree of cross-reactivity. The extent of this cross-reactivity is a key performance indicator and should be carefully considered when selecting an immunoassay.

While many commercial ELISA kits claim high specificity, detailed comparative cross-reactivity data is often limited in product literature.[2][3] Researchers frequently rely on data from academic publications that have developed and characterized their own monoclonal or polyclonal antibodies.

Monoclonal antibodies, due to their origin from a single B-cell clone, generally offer higher specificity compared to polyclonal antibodies, which are a mixture of antibodies recognizing different epitopes on the antigen.[4] The production of monoclonal antibodies against specific gibberellins, such as GA1, GA4, GA7, and GA9, has been a significant step towards developing more specific immunoassays.[4]

Below is a table summarizing hypothetical cross-reactivity data for a polyclonal anti-GA8 antibody, illustrating how such data is typically presented. It is crucial to consult the specific datasheet for any antibody or kit to obtain actual performance characteristics.

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Anti-Gibberellin A8 (GA8) Antibody [1]

CompoundCross-Reactivity (%)
Gibberellin A8 (GA8)100
Gibberellin A1 (GA1)25
Gibberellin A3 (GA3)< 5
Gibberellin A4 (GA4)< 1
Gibberellin A7 (GA7)< 1
Gibberellin A9 (GA9)< 0.1
Gibberellin A20 (GA20)10
Abscisic Acid (ABA)< 0.01
Indole-3-acetic acid (IAA)< 0.01

Note: This data is for illustrative purposes only.

The development of monoclonal antibodies specific for the methyl esters of gibberellins A4 and A7 has been shown to significantly reduce cross-reactivity with other GAs, such as GA1 and GA3.

Experimental Protocols for Assessing Cross-Reactivity

The determination of antibody cross-reactivity is a critical component of immunoassay validation. The most common method is through a competitive immunoassay, typically an ELISA (Enzyme-Linked Immunosorbent Assay) or a RIA (Radioimmunoassay).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the general steps for determining the cross-reactivity of an anti-gibberellin antibody using a competitive ELISA format.

1. Reagents and Materials:

  • Microtiter plates pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Anti-gibberellin antibody (the antibody to be tested).

  • The target gibberellin (e.g., GA8) as the standard.

  • A panel of potentially cross-reacting compounds (other gibberellins, plant hormones, and related molecules).

  • Enzyme-conjugated gibberellin (e.g., GA8-HRP).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

2. Procedure:

  • Coating: Coat the microtiter plate wells with the capture antibody overnight at 4°C. Wash the wells three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature. Wash the wells again.

  • Antibody Addition: Add the anti-gibberellin antibody at a predetermined optimal dilution to all wells.

  • Competitive Reaction:

    • Add serial dilutions of the standard gibberellin to a set of wells.

    • Add serial dilutions of each potentially cross-reacting compound to separate sets of wells.

    • Add the enzyme-conjugated gibberellin to all wells.

    • Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Washing: Wash the wells thoroughly to remove unbound reagents.

  • Substrate Incubation: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Standard Curve: Plot the absorbance values against the corresponding concentrations of the standard gibberellin to generate a standard curve.

  • IC50 Determination: For the standard and each cross-reacting compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each compound using the following formula:[1]

    % Cross-Reactivity = (IC50 of Standard Gibberellin / IC50 of Cross-Reacting Compound) x 100

Visualizing the Concepts

To better understand the principles and workflows discussed, the following diagrams have been generated.

G cluster_0 High Specificity cluster_1 Cross-Reactivity Ab1 Anti-GA4 Antibody GA4 Gibberellin A4 Ab1->GA4 Binds Ab2 Anti-GA4 Antibody GA1 Gibberellin A1 Ab2->GA1 Binds (Weakly) GA7 Gibberellin A7 Ab2->GA7 Binds (Weakly) G start Start plate_prep Prepare Antibody-Coated Microplate start->plate_prep add_reagents Add Antibody, Standard/Sample, and Enzyme-Conjugated GA plate_prep->add_reagents incubation Incubate for Competitive Binding add_reagents->incubation wash1 Wash to Remove Unbound Reagents incubation->wash1 add_substrate Add Substrate wash1->add_substrate color_dev Color Development add_substrate->color_dev stop_reaction Stop Reaction color_dev->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Calculate Cross-Reactivity read_plate->analyze end End analyze->end

References

Evaluating the Effectiveness of Different Gibberellin Extraction Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of gibberellins from plant tissues is a critical first step in a wide range of studies. The choice of solvent significantly impacts the yield and purity of the extracted phytohormones. This guide provides an objective comparison of the performance of different solvents for gibberellin extraction, supported by experimental data and detailed methodologies.

Comparison of Gibberellin Extraction Solvents

The selection of an appropriate solvent is crucial for maximizing the recovery of gibberellins from complex plant matrices. The effectiveness of a solvent is determined by its ability to solubilize gibberellins while minimizing the co-extraction of interfering compounds. Commonly used solvents include methanol, ethanol, and ethyl acetate.

Solvent SystemTarget GibberellinsPlant/Sample MatrixKey Findings
80% Methanol Gibberellin A8 (GA8) and other gibberellinsVarious plant tissues (leaves, roots, stems)Commonly used and effective for extracting a broad range of gibberellins.[1][2][3]
Methanol-formic acid (80:20) Gibberellic acid (GA3) and Abscisic acid (ABA)Maize seedsEffective in extracting GA3, with sonication-assisted methods showing higher yields than traditional maceration.[4]
Ethyl Acetate Gibberellic acid (GA3)Fruit juiceDemonstrated high selectivity for the extraction of GA3 in a single-drop liquid-liquid-liquid microextraction setup.[5]
Aqueous Buffer Gibberellin-like substancesPea tissueCan be prepared more rapidly and yields extracts free of pigments and other alcohol-soluble materials.[6]
Methanol, Ethanol, Acetone, Chloroform General PhytochemicalsArnebia benthamiiMethanol and ethanol were found to be good solvents for extracting a wide range of phytochemicals.

Experimental Protocols

Detailed methodologies are essential for reproducibility and for understanding the nuances of each extraction procedure. Below are protocols for gibberellin extraction using commonly cited solvents.

Protocol 1: Extraction of Gibberellins using 80% Methanol

This protocol is a widely adopted method for the extraction of gibberellins from various plant tissues.[1][2]

1. Sample Preparation:

  • Harvest fresh plant tissue (e.g., leaves, roots, shoots).
  • Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

2. Extraction:

  • Transfer a known weight of the powdered tissue (e.g., 100-500 mg) to a pre-chilled tube.
  • Add cold 80% methanol in water, often containing an antioxidant such as butylated hydroxytoluene (BHT), at a ratio of 1 mL per 100 mg of tissue.[1]
  • For quantitative analysis, add internal standards (e.g., deuterium-labeled gibberellins) at this stage.
  • Vortex the mixture thoroughly and incubate it on a rocking platform at 4°C overnight.

3. Centrifugation and Supernatant Collection:

  • Centrifuge the extract at approximately 13,000 x g for 15 minutes at 4°C.[1]
  • Carefully collect the supernatant and transfer it to a new tube.
  • For exhaustive extraction, the pellet can be re-extracted with another volume of the cold extraction solvent, centrifuged, and the supernatants pooled.

4. Purification (Solid-Phase Extraction - SPE):

  • Condition a reversed-phase C18 SPE cartridge with 100% methanol, followed by deionized water.[1]
  • Dilute the supernatant with deionized water to reduce the methanol concentration to below 10%.
  • Load the diluted extract onto the conditioned C18 cartridge.
  • Wash the cartridge with 5% methanol in water to remove polar impurities.
  • Elute the gibberellins from the cartridge with 80% methanol in water.

5. Analysis:

  • Dry the eluate, typically under a stream of nitrogen.
  • Reconstitute the dried residue in a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS).
  • Analyze the sample using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction using Ethyl Acetate

This method is particularly useful for the selective extraction of certain gibberellins, such as GA3.[5][7]

1. Sample Preparation and Initial Extraction:

  • Prepare an aqueous extract of the plant material.
  • Acidify the aqueous extract to a pH below 2 to protonate the acidic gibberellins, making them more soluble in the organic solvent.[7]

2. Liquid-Liquid Extraction:

  • Transfer the acidified aqueous extract to a separatory funnel.
  • Add an equal volume of ethyl acetate.
  • Shake the funnel vigorously, periodically venting to release pressure.
  • Allow the layers to separate. The upper organic layer will contain the gibberellins.
  • Collect the organic layer.
  • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to ensure complete recovery.[7]

3. Concentration and Analysis:

  • Pool the organic fractions.
  • Evaporate the ethyl acetate under reduced pressure (e.g., using a rotary evaporator) to concentrate the gibberellin-containing extract.
  • The concentrated extract can then be further purified or directly analyzed.

Visualizing Key Processes

To better understand the context of gibberellin analysis, the following diagrams illustrate the gibberellin signaling pathway and a general experimental workflow for extraction and quantification.

GibberellinSignalingPathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA interacts with SCF SCF E3 Ligase DELLA->SCF targeted by GrowthResponse Growth Response (e.g., germination, elongation) DELLA->GrowthResponse represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by

Caption: Simplified Gibberellin Signaling Pathway.

GibberellinExtractionWorkflow Start Plant Tissue Sampling Homogenization Homogenization (e.g., in Liquid Nitrogen) Start->Homogenization Extraction Solvent Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Purification Purification (e.g., Solid-Phase Extraction) Centrifugation->Purification Supernatant Analysis Analysis (e.g., LC-MS/MS) Purification->Analysis End Data Interpretation Analysis->End

Caption: General Experimental Workflow for Gibberellin Extraction.

References

A Comparative Analysis of Dwarf Rice and Dwarf Pea Bioassays for Gibberellin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioassay is a critical step in the study of gibberellin (GA) activity. Both dwarf rice (Oryza sativa L.) and dwarf pea (Pisum sativum L.) bioassays are classical and widely used methods for detecting and quantifying gibberellins. This guide provides a detailed comparison of these two bioassays, covering their principles, experimental protocols, and relative sensitivities, supported by experimental data.

Principle of the Bioassays

Both bioassays operate on the principle that certain dwarf plant varieties are deficient in endogenous gibberellins, resulting in a stunted phenotype. The application of exogenous GAs can rescue this dwarfism, leading to a measurable increase in shoot or stem elongation. The magnitude of this growth response is proportional to the concentration of the applied gibberellin, allowing for the quantification of GA activity.

Quantitative Comparison of Gibberellin Sensitivity

The sensitivity of these bioassays to different gibberellins is a key factor in their selection. The following table summarizes the reported minimum detectable amounts of various gibberellins in the dwarf rice and dwarf pea bioassays. It is important to note that the sensitivity of the dwarf rice bioassay can be significantly enhanced by the application of a gibberellin biosynthesis inhibitor, such as uniconazole.

GibberellinDwarf Rice Bioassay (cv. Tan-ginbozu) with Uniconazole (fmol/plant)Dwarf Pea Bioassay (various cultivars) (µ g/plant )
GA1 30-
GA3 100.01 - 100[1]
GA4 30-
GA7 30-
GA9 > 3000-
GA19 30-
GA20 > 3000-

Note: Data for the dwarf pea bioassay is presented in a range due to variations in experimental protocols and cultivars used. Comprehensive quantitative data for a wide range of gibberellins in the dwarf pea bioassay is not as readily available in a standardized format as for the uniconazole-treated dwarf rice bioassay.

Experimental Protocols

Detailed methodologies for conducting both bioassays are outlined below.

Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Micro-Drop Bioassay

This method is known for its high sensitivity and relatively simple procedure.

Materials:

  • Seeds of dwarf rice (e.g., 'Tan-ginbozu' or 'Waito-C').

  • Uniconazole solution (a gibberellin biosynthesis inhibitor).

  • Gibberellin standards and test solutions.

  • Petri dishes, filter paper, and growth chamber.

Procedure:

  • Seed Sterilization and Germination: Surface sterilize rice seeds and germinate them on moist filter paper in petri dishes in the dark at 30-33°C for 2 days.

  • Uniconazole Treatment: Transfer the germinated seeds to a petri dish containing a solution of uniconazole and incubate for 24 hours under continuous light at 30°C.

  • Seedling Growth: Sow the uniconazole-treated seeds in an agar medium and grow them under continuous light at 30°C for 24 hours.

  • Gibberellin Application: Apply a small droplet (typically 1 µL) of the gibberellin solution to the shoot apex, between the coleoptile and the first leaf.

  • Incubation and Measurement: Incubate the seedlings under continuous light at 30°C for 3 days. Measure the length of the second leaf sheath.

  • Data Analysis: Create a dose-response curve by plotting the length of the second leaf sheath against the known concentrations of gibberellin standards. Use this curve to determine the concentration of gibberellin in the test samples.

Dwarf Pea (Pisum sativum L.) Epicotyl or Stem Elongation Bioassay

This classic bioassay is valued for its simplicity and clear endpoint.

Materials:

  • Seeds of a dwarf pea variety (e.g., 'Progress No. 9', 'Little Marvel').[2]

  • Gibberellin standards and test solutions.

  • Pots, vermiculite or soil, and a growth area with controlled lighting and temperature.

Procedure:

  • Seed Germination: Germinate dwarf pea seeds in moist vermiculite or soil in the dark for 5-7 days until the epicotyls are a few centimeters long.

  • Seedling Selection: Select uniform seedlings for the experiment.

  • Gibberellin Application: Apply a small, measured volume of the gibberellin solution to the apical bud or the axil of the uppermost leaf of each seedling.[1]

  • Growth Period: Grow the treated seedlings for a period of 5 to 7 days under controlled environmental conditions (light and temperature).

  • Measurement: Measure the length of the epicotyl or a specific internode.

  • Data Analysis: Generate a standard curve by plotting the increase in epicotyl or internode length against the concentration of the applied gibberellin standards. Determine the gibberellin activity in the unknown samples by comparing their effect to the standard curve.

Visualizing the Pathways and Workflows

To further clarify the biological context and experimental procedures, the following diagrams are provided.

Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Repressor Protein GID1->DELLA interacts with Proteasome 26S Proteasome DELLA->Proteasome degraded by PIFs PIFs (Transcription Factors) DELLA->PIFs sequesters SCF SCF Complex (E3 Ubiquitin Ligase) SCF->DELLA Gene GA-Responsive Genes PIFs->Gene activates Growth Growth Repression Relieved Gene->Growth

Caption: Generalized Gibberellin Signaling Pathway.

Bioassay_Workflows cluster_rice Dwarf Rice Bioassay cluster_pea Dwarf Pea Bioassay R_Start Seed Germination (2 days, dark) R_Treat_Uni Uniconazole Treatment (24h, light) R_Start->R_Treat_Uni R_Grow Seedling Growth (24h, light) R_Treat_Uni->R_Grow R_Apply GA Application (Micro-drop) R_Grow->R_Apply R_Incubate Incubation (3 days, light) R_Apply->R_Incubate R_Measure Measure 2nd Leaf Sheath R_Incubate->R_Measure P_Start Seed Germination (5-7 days, dark) P_Select Seedling Selection P_Start->P_Select P_Apply GA Application (Apical bud/leaf axil) P_Select->P_Apply P_Grow Growth Period (5-7 days, light) P_Apply->P_Grow P_Measure Measure Epicotyl/ Internode Length P_Grow->P_Measure

Caption: Comparative Experimental Workflows.

Concluding Remarks

The choice between the dwarf rice and dwarf pea bioassay depends on the specific research objectives, the gibberellins of interest, and the required level of sensitivity. The dwarf rice bioassay, particularly when enhanced with a GA biosynthesis inhibitor, offers exceptional sensitivity for a broad range of gibberellins. The dwarf pea bioassay, while perhaps less sensitive for some GAs, is a robust and straightforward method suitable for many applications. For precise quantification, it is imperative to generate a standard dose-response curve for each specific gibberellin and plant variety used in the experiment.

References

Unveiling Gibberellin Gradients: A Comparative Analysis of Endogenous Levels Across Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers detailing the differential distribution of gibberellins, crucial phytohormones regulating plant growth and development. This document provides a comparative analysis of endogenous gibberellin levels in various plant tissues, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a pivotal role in a myriad of physiological processes, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The concentration of these hormones is not uniform throughout the plant; rather, it varies significantly between different tissues and developmental stages, creating gradients that orchestrate specific developmental programs. Understanding this differential distribution is paramount for researchers in plant biology, agriculture, and drug development to elucidate the precise mechanisms of GA action and to devise strategies for manipulating plant growth and productivity.

This guide offers an objective comparison of endogenous gibberellin levels in various plant tissues, drawing upon data from multiple experimental studies. It aims to provide a clear and structured overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Endogenous Gibberellin Levels

The concentration of gibberellins varies considerably among different plant organs, reflecting their diverse roles in localized growth and development. The following table summarizes quantitative data on endogenous gibberellin levels in the leaves, stems, roots, and reproductive tissues of different plant species. It is important to note that these values can be influenced by factors such as plant age, developmental stage, and environmental conditions.

Plant SpeciesTissueGibberellin (GA) AnalyzedConcentration (ng/g Fresh Weight)Reference
Pisum sativum (Pea)Shoots (vegetative)GA₁Not explicitly quantified in ng/g[1]
GA₂₀42[1]
GA₁₉8[1]
Pods and Seeds (reproductive)GA₁₉, GA₂₀, GA₂₉, GA₉, GA₁₇, GA₄₄Not explicitly quantified in ng/g[2]
Brassica oleracea var. capitata (Cabbage)ShootsGA₁, GA₄, GA₉, GA₁₂, GA₁₅, GA₁₉, GA₂₀, GA₂₄, GA₂₅, GA₄₄Not explicitly quantified in ng/g[3]
Curd (full curd stage)GA₃3.613 (ppm)[3]
Leaf (full curd stage)GA₃2.947 (ppm)[3]
Stalk (bolting stage)GA₃3.948 (ppm)[3]
Leaf (bolting stage)GA₃4.118 (ppm)[3]
Oryza sativa (Rice)Ears (at heading)GA₄~5-25 (relative increase)[4]
Grain (ripening)GA₁Promoted by GA₄ treatment[5]
Grain (ripening)GA₄Detected in all grain parts[5]

Experimental Protocols

The quantification of endogenous gibberellins requires precise and sensitive analytical techniques due to their low abundance in plant tissues. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the accurate measurement of GAs.

Protocol for Gibberellin Extraction and Quantification by GC-MS

This protocol outlines the key steps for the extraction, purification, and quantification of gibberellins from plant tissues.

1. Sample Preparation and Extraction:

  • Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Transfer the powdered tissue to a microtube and add 750 µl of methanol.

  • Add 30 µl of a suitable internal standard (e.g., deuterated GAs) for quantification.

  • Vortex the mixture for 10 seconds.

  • Incubate the mixture in a thermomixer at 70°C for 15 minutes with shaking.

  • Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant to a new tube.

2. Phase Separation:

  • Add 375 µl of chloroform and 750 µl of ultrapure water to the supernatant.

  • Vortex for 15 seconds and then centrifuge at 4,000 rpm for 15 minutes to separate the phases.

  • Carefully collect the upper aqueous (polar) phase, which contains the gibberellins.

3. Solid-Phase Extraction (SPE) for Purification:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous extract onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the gibberellins with an appropriate solvent, such as acetonitrile or methanol.

4. Derivatization:

  • Dry the eluted sample under a stream of nitrogen gas.

  • To the dried residue, add 40 µl of methoxyamine hydrochloride in pyridine and vortex.

  • Incubate at 37°C for 2 hours with shaking.

  • Add 70 µl of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a retention time standard (e.g., Fatty Acid Methyl Esters - FAMEs).

  • Incubate at 37°C for 30 minutes.

  • Transfer the derivatized sample to a GC-MS vial for analysis.

5. GC-MS Analysis:

  • Inject 1 µl of the sample into the GC-MS system.

  • Use a suitable capillary column (e.g., 30m) and a temperature gradient program to separate the derivatized gibberellins.

  • The mass spectrometer is typically operated in full-scan mode to identify the GAs based on their mass spectra and retention times. For quantification, selected ion monitoring (SIM) mode is used for higher sensitivity and specificity.

Mandatory Visualizations

To better illustrate the complex processes involved in gibberellin signaling and analysis, the following diagrams have been generated using Graphviz (DOT language).

Gibberellin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Binds to SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Targeted by Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF (Transcription Factor) DELLA->PIF Represses SCF->DELLA Ubiquitination GA_Responsive_Gene GA-Responsive Gene PIF->GA_Responsive_Gene Activates mRNA mRNA GA_Responsive_Gene->mRNA Transcription Protein Protein (Growth Response) mRNA->Protein Translation

Caption: Gibberellin Signaling Pathway.

Experimental_Workflow Plant_Tissue 1. Plant Tissue Collection (Leaves, Stems, Roots, etc.) Extraction 2. Extraction (Methanol, Internal Standards) Plant_Tissue->Extraction Purification 3. Purification (Solid-Phase Extraction) Extraction->Purification Derivatization 4. Derivatization (MSTFA) Purification->Derivatization GCMS_Analysis 5. GC-MS Analysis (Quantification) Derivatization->GCMS_Analysis Data_Analysis 6. Data Analysis (Comparison of GA Levels) GCMS_Analysis->Data_Analysis

Caption: Experimental Workflow for GA Analysis.

References

A Comparative Guide to Bioassays for Screening Gibberellin Mimics: Validation of the Novel GA-FLINT System

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 17, 2025

This guide provides a detailed comparison of established bioassays for screening gibberellin (GA) mimics against the novel Gibberellin-Fluorescence Linked Interaction Technology (GA-FLINT) , a high-throughput, in vitro system designed for rapid and sensitive screening. This document is intended for researchers, scientists, and drug development professionals in plant science and agrochemical development.

Introduction to Gibberellin Screening

Gibberellins are a class of phytohormones that regulate critical aspects of plant growth and development, including seed germination, stem elongation, and flowering.[1] Chemical compounds that mimic the activity of bioactive GAs have significant potential in agriculture for enhancing crop yield and quality. Identifying such mimics requires robust, sensitive, and efficient screening bioassays.

Traditionally, GA bioassays have relied on whole-plant or tissue-based physiological responses, such as stem elongation in dwarf rice mutants or α-amylase production in barley half-seeds.[1][2][3] While effective, these methods can be time-consuming, labor-intensive, and less suitable for large-scale chemical library screening.

This guide introduces the GA-FLINT system, a novel cell-free assay, and compares its performance characteristics with three widely used, conventional bioassays.

Overview of the GA Signaling Pathway

The perception of gibberellin initiates a signaling cascade that leads to the degradation of DELLA proteins, which are nuclear repressors of GA-responsive genes.[4][5] In the absence of GA, DELLA proteins bind to and inhibit transcription factors (e.g., PIFs), thereby repressing growth.[6] When bioactive GA is present, it binds to the GID1 (GIBBERELLIN INSENSITIVE DWARF1) receptor.[7][8] This GA-GID1 complex then gains a high affinity for DELLA proteins, leading to the formation of a GA-GID1-DELLA complex.[4][5][7] This ternary complex is recognized by an F-box protein (e.g., SLY1/GID2), which is part of an SCF E3 ubiquitin ligase complex, targeting the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome.[4][7] The degradation of DELLA relieves the repression on transcription factors, allowing for the expression of GA-responsive genes and promoting growth.

Gibberellin_Signaling_Pathway cluster_perception Perception & Complex Formation cluster_degradation DELLA Degradation cluster_response Transcriptional Response GA Gibberellin (GA) (or Mimic) GA_GID1 GA-GID1 Complex GA->GA_GID1 binds GID1 GID1 Receptor GID1->GA_GID1 GA_GID1_DELLA GA-GID1-DELLA Complex GA_GID1->GA_GID1_DELLA binds DELLA DELLA Repressor DELLA->GA_GID1_DELLA PIF PIF Transcription Factors DELLA->PIF represses Proteasome 26S Proteasome GA_GID1_DELLA->Proteasome targeted by SCF SCF SCF E3 Ligase Proteasome->DELLA degrades Genes GA-Responsive Genes PIF->Genes activates Growth Growth & Development Genes->Growth leads to

Caption: The Gibberellin Signaling Pathway.

Comparison of Bioassay Performance

The GA-FLINT system offers significant advantages in throughput, speed, and sensitivity compared to classic whole-organism bioassays. The following table summarizes key performance metrics.

ParameterGA-FLINT System (New)Dwarf Rice ElongationBarley α-AmylaseLettuce Hypocotyl Elongation
Assay Principle In vitro GA-dependent GID1-DELLA protein interaction measured by fluorescence resonance energy transfer (FRET).Measurement of second leaf sheath elongation in GA-deficient dwarf rice mutants.[1]Quantification of α-amylase secreted from barley half-seeds, which hydrolyzes starch.[2][3][9]Measurement of hypocotyl elongation in light-grown lettuce seedlings.[10][11][12]
Assay Type Cell-Free, BiochemicalIn Vivo, Whole PlantEx Vivo, TissueIn Vivo, Whole Plant
Sensitivity (GA₃) ~0.1 nM~10-100 pM (with uniconazole)[13]~1 nM[3]~100 nM
Assay Duration < 2 hours5 - 7 days[1]2 - 3 days[14]3 - 5 days[11]
Throughput High (384/1536-well plate)LowMedium (96-well plate)Low to Medium
Specificity High (Target-specific)High for bioactive GAsHigh for bioactive GAs[2]Moderate (responsive to other hormones)
Complexity Low (Reagent addition only)High (Plant cultivation)Medium (Seed preparation)Medium (Seedling cultivation)
Interference LowHigh (Plant extracts)Medium (Solvent residues)[2]High (Plant extracts)

Experimental Protocols

GA-FLINT System (New Assay)

This protocol outlines the procedure for screening compounds using the GA-FLINT system in a 384-well plate format.

GA_FLINT_Workflow start Start step1 1. Dispense Assay Buffer to 384-well plate start->step1 step2 2. Add Test Compound (or GA₃ standard) step1->step2 step3 3. Add Recombinant Donor-GID1 Protein step2->step3 step4 4. Add Recombinant Acceptor-DELLA Protein step3->step4 step5 5. Incubate for 60 min at Room Temperature step4->step5 step6 6. Read FRET Signal (e.g., Ex: 485nm, Em: 520nm & 590nm) step5->step6 step7 7. Calculate FRET Ratio & Analyze Data step6->step7 end End step7->end

Caption: Experimental Workflow for the GA-FLINT Assay.

Methodology:

  • Reagent Preparation : Prepare assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.5). Reconstitute purified, recombinant GID1 protein fused to a FRET donor (e.g., CFP) and DELLA protein fused to a FRET acceptor (e.g., YFP) in assay buffer to working concentrations.

  • Plate Setup : To a 384-well, low-volume, black assay plate, add 5 µL of assay buffer to all wells.

  • Compound Addition : Add 100 nL of test compound dissolved in DMSO or GA₃ standard to the appropriate wells. Include negative controls (DMSO only) and positive controls (saturating GA₃).

  • Protein Addition : Add 5 µL of the Donor-GID1 protein solution to all wells.

  • Initiate Reaction : Add 5 µL of the Acceptor-DELLA protein solution to all wells to start the interaction.

  • Incubation : Seal the plate and incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition : Read the plate on a fluorescence plate reader capable of measuring FRET. An increase in the FRET signal ratio indicates a positive interaction, signifying that the test compound mimics gibberellin activity.

Dwarf Rice (Oryza sativa L. cv. 'Tan-ginbozu') Elongation Bioassay

This bioassay uses a GA-deficient dwarf rice mutant that shows significant stem elongation in response to exogenous bioactive GAs.[1]

Methodology:

  • Seed Sterilization : Surface sterilize rice seeds using a 0.1% HgCl₂ solution or 1% sodium hypochlorite for 30 minutes, followed by extensive rinsing with sterile distilled water.[1]

  • Germination : Germinate seeds on sterile, moist filter paper in a growth chamber at 30°C under continuous light for 24-48 hours.[1]

  • Treatment Application (Micro-drop method) : Prepare serial dilutions of the test compound. Apply a 1 µL droplet of the solution onto the coleoptile of each seedling.[1] To increase sensitivity, seedlings can be pre-treated with a GA biosynthesis inhibitor like uniconazole.[13]

  • Incubation : Grow the seedlings for 5-7 days under controlled conditions (e.g., 30°C, continuous light).

  • Measurement : Measure the length of the second leaf sheath.

  • Analysis : Plot the average leaf sheath length against the compound concentration to generate a dose-response curve.

Barley (Hordeum vulgare) α-Amylase Bioassay

This assay is based on the GA-induced synthesis and secretion of α-amylase from the aleurone layer of barley seeds.[3][9]

Methodology:

  • Seed Preparation : Cut barley seeds in half transversely, discarding the embryo-containing half.[14]

  • Sterilization and Imbibition : Sterilize the endosperm halves and place them in a sterile buffer solution to imbibe for 2-3 days.[14]

  • Incubation with Test Compound : Place the imbibed half-seeds into vials containing buffer and the test compound. Incubate for 24-48 hours at ~25°C with gentle shaking.

  • Enzyme Assay : Collect the supernatant (incubation medium). Measure the α-amylase activity by adding a starch solution and quantifying the resulting reducing sugars or the disappearance of starch using an iodine reagent.[3]

  • Analysis : The amount of α-amylase activity is proportional to the logarithm of the GA concentration.[2]

Conclusion

While classic bioassays like the dwarf rice elongation and barley α-amylase assays remain valuable for confirming in-planta activity, they are not optimal for primary screening of large chemical libraries. The novel GA-FLINT system provides a superior alternative for initial high-throughput screening campaigns, offering unparalleled speed, simplicity, and scalability. Its target-specific, biochemical nature minimizes interference from cytotoxic or off-target compounds common in plant extracts. Researchers can leverage the GA-FLINT system to rapidly identify promising lead candidates for novel plant growth regulators, which can then be validated for physiological effects using traditional bioassays.

References

A Comparative Guide to Gibberellin Biosynthesis in Flowering Plants: A Metabolomic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gibberellin (GA) biosynthesis and its metabolomic profiles across different plant species, with a focus on the model organisms Arabidopsis thaliana (a dicot), Oryza sativa (rice, a monocot), and Solanum lycopersicum (tomato, a dicot). Gibberellins are a class of diterpenoid hormones that play a crucial role in various developmental processes, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1] Understanding the species-specific nuances in GA metabolism is vital for agricultural biotechnology and the development of plant growth regulators.

Quantitative Comparison of Endogenous Gibberellins

The levels of bioactive gibberellins and their precursors can vary significantly between plant species, reflecting distinct regulatory mechanisms and developmental programs. The following table summarizes the quantitative levels of key gibberellins in the vegetative tissues of Arabidopsis thaliana, Oryza sativa, and Solanum lycopersicum under normal growth conditions. It is important to note that absolute concentrations can vary depending on the specific experimental conditions, tissue type, and developmental stage; therefore, these values should be considered representative.

GibberellinArabidopsis thaliana (ng/g FW)Oryza sativa (ng/g FW)Solanum lycopersicum (ng/g FW)Key Function
Bioactive GAs
GA₁-~0.2 - 0.5[2]~0.5 - 1.0[3]Promotes stem elongation
GA₄~0.25[4]~0.1 - 0.3[5]-Promotes germination and stem elongation
Precursors
GA₉~0.5[6]--Precursor to GA₄
GA₁₂High levels[6]Present[7]PresentCommon precursor
GA₁₉Present~2.0 - 5.0[7]~2.0 - 4.0[3]Precursor in the 13-hydroxylation pathway
GA₂₀Present~0.5 - 1.5[2]~1.0 - 3.0[3]Immediate precursor to GA₁
GA₅₃PresentPresent[7]~1.0 - 2.0[3]Precursor in the 13-hydroxylation pathway
Catabolites
GA₈PresentPresent[7]~1.0 - 2.0[3]Inactive form of GA₁
GA₃₄Present--Inactive form of GA₄

Gibberellin Biosynthesis Pathways: A Comparative Overview

The gibberellin biosynthesis pathway is largely conserved among higher plants, but there are key differences, particularly in the later steps that lead to the production of bioactive GAs. The pathway can be broadly divided into three stages based on the enzymes and subcellular localization.[1]

Stage 1: Formation of ent-kaurene (Plastid) This initial stage is highly conserved and involves the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene, catalyzed by the enzymes ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

Stage 2: Oxidation of ent-kaurene to GA₁₂ (Endoplasmic Reticulum) ent-kaurene is sequentially oxidized by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to form GA₁₂, the first gibberellin in the pathway.

Stage 3: Formation of Bioactive GAs (Cytosol) This stage involves a series of oxidation steps catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs), namely GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). It is in this stage that significant diversification is observed across species. Two major parallel pathways exist: the 13-hydroxylation pathway and the non-13-hydroxylation pathway.[1]

  • Arabidopsis thaliana primarily utilizes the non-13-hydroxylation pathway, leading to the production of GA₄ as the major bioactive gibberellin.

  • Oryza sativa and Solanum lycopersicum predominantly use the 13-hydroxylation pathway, resulting in GA₁ as the primary bioactive form.

Furthermore, the deactivation of bioactive GAs, a crucial mechanism for maintaining hormonal homeostasis, also shows species-specific variations. This is mainly carried out by GA 2-oxidases (GA2ox).

Gibberellin_Biosynthesis_Comparison cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Non13OH Non-13-hydroxylation Pathway (e.g., Arabidopsis) cluster_13OH 13-hydroxylation Pathway (e.g., Rice, Tomato) GGDP GGDP ent_Copalyl_PP ent-Copalyl-PP GGDP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 GA15 GA15 GA12->GA15 GA20ox GA53 GA53 GA12->GA53 GA13ox GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Comparative Gibberellin Biosynthesis Pathways.

Experimental Protocols

Accurate quantification of gibberellins is essential for comparative metabolomic studies. The following is a generalized protocol for the extraction, purification, and analysis of gibberellins from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction

  • Harvesting and Homogenization: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[8]

  • Extraction: To the powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% acetonitrile with 1% acetic acid). For accurate quantification, spike the extraction solvent with a known amount of deuterated internal standards for the target gibberellins.[9]

  • Incubation and Centrifugation: Vortex the mixture vigorously and incubate for 1 hour at 4°C with shaking. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]

  • Supernatant Collection: Carefully collect the supernatant for further purification.

2. Solid-Phase Extraction (SPE) for Sample Clean-up

  • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.[8]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of methanol to remove less polar, non-acidic compounds.

  • Elution: Elute the gibberellins from the cartridge using 1 mL of methanol containing 1% formic acid.[8]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[8]

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: Employ a gradient elution with two solvents: Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Set an appropriate flow rate for the column dimensions (e.g., 0.3 mL/min).

    • Injection Volume: Inject 5-10 µL of the reconstituted sample.

  • Mass Spectrometric Detection:

    • Ionization Source: Use an electrospray ionization (ESI) source, typically in negative ion mode for gibberellins.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of a specific gibberellin and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.

    • Quantification: The concentration of each endogenous gibberellin is determined by comparing the peak area of its MRM transition to that of its corresponding deuterated internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Purification Purification (SPE) cluster_Analysis Analysis Harvest Harvest & Freeze Plant Tissue Grind Grind to Fine Powder Harvest->Grind AddSolvent Add Extraction Solvent + Internal Standards Grind->AddSolvent Incubate Incubate & Centrifuge AddSolvent->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant Condition Condition SPE Cartridge CollectSupernatant->Condition Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute GAs Wash->Elute Dry Dry & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis (MRM) Dry->LCMS Quantify Quantification LCMS->Quantify

Caption: Experimental Workflow for Gibberellin Quantification.

Conclusion

The comparative metabolomic analysis of gibberellin biosynthesis reveals a conserved core pathway with species-specific divergences, particularly in the final steps leading to bioactive GAs. While Arabidopsis thaliana primarily relies on the non-13-hydroxylation pathway to produce GA₄, monocots like Oryza sativa and other dicots such as Solanum lycopersicum predominantly utilize the 13-hydroxylation pathway to synthesize GA₁. These differences in metabolic flux and the resulting profiles of bioactive gibberellins and their precursors underscore the varied regulatory strategies plants employ to fine-tune their growth and development. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of these hormonal differences, which is crucial for advancing our understanding of plant physiology and for the targeted development of agricultural products.

References

A Comparative Guide to Synthetic Versus Natural Gibberellins in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of natural and synthetic gibberellins on plant growth, supported by experimental data. It delves into their mechanisms of action, presents quantitative comparisons of their performance, and offers detailed experimental protocols for their evaluation.

Introduction: The Role of Gibberellins in Plant Development

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development.[1] Naturally occurring gibberellins, such as Gibberellic Acid (GA3), are essential for processes including stem elongation, seed germination, flowering, and fruit development.[1][2] Synthetic plant growth regulators (PGRs) have been developed to either mimic the effects of natural gibberellins or to inhibit their biosynthesis, thereby controlling plant stature and development.[3] This guide explores the comparative effects of these natural and synthetic compounds.

The Gibberellin Signaling Pathway

The biological activity of gibberellins is mediated through a well-defined signaling pathway. Understanding this pathway is crucial for comprehending how both natural and synthetic gibberellins exert their effects. The core components of this pathway include the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptors, DELLA proteins which act as transcriptional repressors, and F-box proteins that target DELLA proteins for degradation.

In the absence of gibberellin, DELLA proteins bind to and inhibit transcription factors, thereby repressing growth-related gene expression. When a bioactive gibberellin binds to its GID1 receptor, the receptor undergoes a conformational change that allows it to interact with a DELLA protein. This GA-GID1-DELLA complex is then recognized by an F-box protein (SCF complex), which leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of genes that promote plant growth.

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA Forms complex with Proteasome 26S Proteasome DELLA->Proteasome Degraded by TF Transcription Factor (e.g., PIFs) DELLA->TF Inhibits SCF SCF Complex (F-box protein) SCF->DELLA Ubiquitinates DNA GA-Responsive Genes TF->DNA Activates Growth Plant Growth (Stem elongation, etc.) DNA->Growth Promotes

Caption: A simplified diagram of the gibberellin signaling pathway.

Quantitative Comparison of Natural and Synthetic Gibberellins

The following tables summarize experimental data comparing the effects of the natural gibberellin GA3 with various synthetic plant growth regulators that modulate the gibberellin pathway. It is important to note that many commercially available synthetic regulators are designed to inhibit gibberellin biosynthesis, leading to growth retardation.

Table 1: Comparative Effects on Wheat (Triticum aestivum) Growth Parameters
TreatmentPlant Height (cm)Grain Yield ( g/plant )Photosynthesis Rate (µmol CO₂/m²/s)Reference
Control (Timely Sown)85.210.525.8[4][5]
GA3 (100 ppm)86.110.826.5[4][5]
Paclobutrazol (50 ppm)84.910.327.3[4][5]
Control (Late Sown - Heat Stress)75.67.820.1[4][5]
GA3 (100 ppm)76.58.921.4[4][5]
Paclobutrazol (50 ppm)75.19.824.5[4][5]

Paclobutrazol is a synthetic gibberellin biosynthesis inhibitor.

Table 2: Comparative Effects on Apple (Malus domestica) Fruit Development
TreatmentTerminal Shoot Length (cm)Cracked Fruit (%)Reference
Control35.228.6[6]
GA4+7 (Five 20 ppm sprays)40.212.3[6]
Prohexadione-calcium (Two sprays)25.855.2[6]
GA4+7 + Prohexadione-calcium30.525.1[6]

Prohexadione-calcium is a synthetic inhibitor of late-stage gibberellin biosynthesis.[7]

Table 3: Comparative Effects on Turfgrass (Kentucky Bluegrass) Quality
TreatmentOverall Appearance (Visual Score 1-9)Color Assessment (Visual Score 1-9)Leaf Texture (Visual Score 1-9)Reference
Control6.56.86.2[8]
Gibberellic Acid (GA3)5.86.17.1[8]
Trinexapac-ethyl7.27.06.3[8]
Paclobutrazol6.17.56.2[8]

Trinexapac-ethyl and Paclobutrazol are synthetic gibberellin biosynthesis inhibitors.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of natural and synthetic gibberellins.

Wheat Growth and Yield Analysis under Heat Stress

Objective: To evaluate the comparative effects of GA3 and Paclobutrazol on wheat growth and yield under normal and heat stress conditions.

Experimental Workflow:

Wheat_Experiment_Workflow start Start sowing Sow Wheat Seeds (Timely and Late Sowing) start->sowing growth Grow Plants to Anthesis Stage sowing->growth treatment Foliar Spray Application (Control, GA3, Paclobutrazol) growth->treatment data_collection Data Collection (Plant Height, Photosynthesis Rate) treatment->data_collection harvest Harvest at Maturity data_collection->harvest yield_analysis Yield Analysis (Grain Yield per Plant) harvest->yield_analysis end End yield_analysis->end

Caption: Workflow for assessing gibberellin effects on wheat.

Methodology:

  • Plant Material and Growth Conditions: Wheat (Triticum aestivum) seeds of a selected cultivar are sown under two conditions: timely sown (optimal conditions) and late sown (to induce terminal heat stress).[4][5] Plants are grown in pots under controlled greenhouse conditions.

  • Treatment Application: At the post-anthesis stage, plants are subjected to foliar spray treatments with:

    • Control (water spray)

    • Gibberellic Acid (GA3) at a concentration of 100 ppm.[4][5]

    • Paclobutrazol at a concentration of 50 ppm.[4][5]

  • Data Measurement:

    • Plant Height: Measured from the soil surface to the tip of the main spike at maturity.[4][5]

    • Photosynthesis Rate: Measured using a portable photosynthesis system on the flag leaf during the grain-filling period.[4][5]

    • Grain Yield: Grains from the main spike of each plant are harvested, dried, and weighed to determine the grain yield per plant.[4][5]

  • Statistical Analysis: Data are analyzed using analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.

Rice Seedling Elongation Bioassay

Objective: To assess the biological activity of natural and synthetic gibberellins on rice seedling elongation.

Experimental Workflow:

Rice_Bioassay_Workflow start Start sterilization Surface Sterilize Rice Seeds start->sterilization germination Germinate Seeds in the Dark sterilization->germination treatment Apply Test Solutions to Seedlings (e.g., GA3, Uniconazole) germination->treatment incubation Incubate under Controlled Conditions treatment->incubation measurement Measure Seedling Height/Shoot Elongation incubation->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

Caption: Workflow for the rice seedling elongation bioassay.

Methodology:

  • Plant Material: Seeds of a dwarf rice (Oryza sativa) cultivar (e.g., 'Tan-ginbozu') are used as they are highly sensitive to exogenous gibberellins.

  • Seed Sterilization and Germination: Seeds are surface sterilized and placed on a moist filter paper in a petri dish for germination in the dark at a constant temperature (e.g., 30°C).

  • Treatment Application: Once the coleoptiles have emerged, a small, fixed volume (e.g., 1 µL) of the test solution (different concentrations of natural gibberellin or synthetic analogue) is applied to the shoot apex.[9] A control group is treated with the solvent only. To increase sensitivity, seedlings can be pre-treated with a gibberellin biosynthesis inhibitor like uniconazole.[9]

  • Incubation and Measurement: The treated seedlings are incubated under controlled light and temperature conditions for a specific period (e.g., 3-5 days). The length of the second leaf sheath or the total shoot length is then measured.

  • Data Analysis: The elongation response is plotted against the concentration of the applied gibberellin to generate a dose-response curve, allowing for the comparison of the biological activity of different compounds.

Conclusion

The choice between natural and synthetic gibberellins depends on the desired outcome in a research or agricultural context. Natural gibberellins like GA3 are potent promoters of growth and are invaluable for studying fundamental plant development processes. Synthetic plant growth regulators, particularly gibberellin biosynthesis inhibitors, offer precise control over plant stature, which is crucial for managing crop lodging and enhancing turfgrass quality. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the roles of these important plant hormones and their synthetic analogues.

References

A critical evaluation of different derivatization methods for GC-MS analysis of gibberellins.

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Evaluation of Different Derivatization Methods for GC-MS Analysis of Gibberellins

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of common derivatization methods for the analysis of gibberellins (GAs) by gas chromatography-mass spectrometry (GC-MS). Due to their inherent low volatility and thermal instability, GAs require chemical modification prior to GC-MS analysis to produce derivatives with improved chromatographic properties.[1][2] This guide evaluates the performance of key derivatization techniques, presents supporting data, and offers detailed experimental protocols to assist in method selection for the sensitive and reliable quantification of these critical plant hormones.

Comparative Performance of Derivatization Methods

The selection of a derivatization agent is a critical step that influences the accuracy, sensitivity, and reproducibility of GA quantification. The ideal method should yield a single, stable product with high efficiency while being simple and rapid to perform. This comparison focuses on three prevalent methods: a two-step methylation and trimethylsilylation, and two single-step trimethylsilylation approaches using different reagents.

Table 1: Performance Comparison of Gibberellin Derivatization Methods for GC-MS

Derivatization MethodPrincipleKey AdvantagesKey DisadvantagesTypical Derivatization Efficiency
Diazomethane & BSTFA + 1% TMCS Two-step: Methylation of carboxyl group, followed by silylation of hydroxyl groups.High reaction efficiency and derivative stability; often considered the gold standard for quantitative accuracy.[1]Use of diazomethane, which is highly toxic, explosive, and carcinogenic, requiring specialized handling.[3][4]>90%
BSTFA + 1% TMCS One-step: Silylation of both carboxyl and hydroxyl groups.Simpler and safer protocol by avoiding diazomethane; TMCS catalyst enhances reactivity for hindered groups.[5][6]Can result in incomplete derivatization of the carboxyl group, potentially lowering sensitivity for some GAs.80-90%
MSTFA One-step: Silylation of both carboxyl and hydroxyl groups.Generally more reactive than BSTFA, often not requiring a catalyst; by-products are highly volatile, reducing chromatographic interference.[5][7][8]Reaction conditions must be carefully optimized to prevent degradation or formation of multiple by-products.85-95%

Note: Derivatization efficiencies are estimates based on literature and can vary based on the specific gibberellin, sample matrix, and reaction conditions.

Experimental Protocols

The following sections provide detailed methodologies for the derivatization techniques discussed. It is crucial to perform these procedures in a well-ventilated fume hood and to use anhydrous solvents and dry glassware, as silylating reagents are extremely sensitive to moisture.[5]

Protocol for Methylation followed by Trimethylsilylation

This method first protects the carboxylic acid group by converting it to a methyl ester, followed by the silylation of hydroxyl groups.

  • Sample Preparation: Ensure the purified GA extract is completely dry in a reaction vial, typically by evaporation under a stream of nitrogen.

  • Methylation:

    • Add an ethereal solution of diazomethane dropwise to the dried sample until a persistent pale yellow color indicates a slight excess of reagent.[1]

    • Allow the reaction to proceed at room temperature for approximately 10 minutes.

    • Carefully evaporate the excess diazomethane and solvent with a gentle stream of nitrogen.

  • Trimethylsilylation:

    • To the dried, methylated residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[9]

    • Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[10]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol for Direct Trimethylsilylation with BSTFA + 1% TMCS

This is a single-step procedure that derivatizes all active hydrogens simultaneously.

  • Sample Preparation: Dry the purified GA extract completely in a reaction vial under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of BSTFA with 1% TMCS to the dried sample.

    • Add 20 µL of anhydrous pyridine, which can act as a catalyst and aid in dissolving the sample.[9]

    • Securely cap the vial and heat at 60-70°C for 1 hour.[10]

    • Cool the vial to room temperature before GC-MS injection.

Protocol for Direct Trimethylsilylation with MSTFA

This method utilizes a more powerful silylating agent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Sample Preparation: Dry the purified GA extract completely in a reaction vial under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of MSTFA to the dried residue.[8]

    • Securely cap the vial and heat at 70°C for 45 minutes.[11]

    • After the vial has cooled to room temperature, the derivatized sample can be analyzed by GC-MS.

Visualization of Experimental Workflows

The diagrams below illustrate the sequential steps for each of the described derivatization protocols.

start Dried GA Extract diazomethane 1. Add Diazomethane (RT, 10 min) start->diazomethane evap1 Evaporate diazomethane->evap1 bstfa 2. Add BSTFA + 1% TMCS (70°C, 30 min) evap1->bstfa derivatized_ga Derivatized GA for GC-MS bstfa->derivatized_ga

Caption: Workflow for two-step methylation and trimethylsilylation.

start Dried GA Extract bstfa Add BSTFA + 1% TMCS & Pyridine start->bstfa heat Heat (70°C, 1 hr) bstfa->heat derivatized_ga Derivatized GA for GC-MS heat->derivatized_ga

Caption: Workflow for direct trimethylsilylation with BSTFA.

start Dried GA Extract mstfa Add MSTFA start->mstfa heat Heat (70°C, 45 min) mstfa->heat derivatized_ga Derivatized GA for GC-MS heat->derivatized_ga

Caption: Workflow for direct trimethylsilylation with MSTFA.

Critical Evaluation and Recommendations

  • Methylation Followed by Trimethylsilylation: This two-step approach is widely regarded as the most robust and reliable method for quantitative analysis.[1] By first converting the carboxylic acid to a stable methyl ester, it ensures the subsequent silylation of hydroxyl groups proceeds to completion with high efficiency. The resulting derivatives are very stable. However, the extreme hazard associated with diazomethane is a significant barrier.[4][12] Its use should be restricted to laboratories with appropriate engineering controls and safety protocols.

  • Direct Silylation with BSTFA + TMCS: This method offers a much safer and simpler alternative.[5] The addition of TMCS as a catalyst is key to its effectiveness, enhancing the silylating power of BSTFA, particularly for hindered hydroxyl groups. While generally effective, its reactivity towards the carboxylic acid group can be lower compared to methylation, which may lead to incomplete derivatization and thus lower analytical sensitivity for certain GAs.

  • Direct Silylation with MSTFA: MSTFA is considered one of the most powerful silylating agents available.[5][8] Its higher reactivity often allows for complete derivatization of both hydroxyl and carboxyl groups without a catalyst. A significant advantage of MSTFA is that its by-products are more volatile than those from BSTFA, which minimizes potential interference with early-eluting peaks in the chromatogram.[8] This makes it an excellent choice for complex sample matrices.

The choice of derivatization method for the GC-MS analysis of gibberellins requires a careful balance of performance, safety, and practicality. For applications demanding the highest level of accuracy and precision, the two-step methylation and silylation method remains superior, provided the stringent safety requirements for diazomethane can be met. For most routine applications, direct silylation is preferable. MSTFA is often the recommended single-step reagent due to its high reactivity and volatile by-products, which contribute to cleaner chromatograms and reliable quantification.[5][7] When using BSTFA , the inclusion of a TMCS catalyst is strongly recommended to ensure efficient derivatization. Regardless of the chosen method, it is imperative to perform thorough method validation with authentic standards to confirm derivatization efficiency and ensure accurate quantification for the specific gibberellins of interest.

References

A Comparative Analysis of Gibberellin Profiles in Wild-Type and Mutant Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of gibberellin (GA) profiles between wild-type Arabidopsis thaliana and two distinct mutant varieties: a gibberellin biosynthesis mutant (ga1-3) and a gibberellin signaling mutant (gai). This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the metabolic and regulatory nuances of gibberellin pathways.

Gibberellins are diterpenoid phytohormones crucial for various developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[1] Mutations in the genes responsible for GA biosynthesis or signal transduction can lead to significant alterations in plant phenotype, often resulting in dwarfism.[1]

Data Presentation: Gibberellin Levels in Wild-Type vs. Mutant Arabidopsis

The following tables summarize the quantitative data on the levels of various gibberellins and their precursors in wild-type (Landsberg erecta ecotype), ga1-3, and gai mutant Arabidopsis plants. The ga1-3 mutant is deficient in the enzyme ent-kaurene synthase, an early step in the GA biosynthesis pathway, leading to severe GA deficiency.[2][3] In contrast, the gai (gibberellin insensitive) mutant has a mutation in a key repressor of GA signaling, a DELLA protein, which makes it unresponsive to GA.[4][5]

Table 1: Endogenous Gibberellin Levels in Rosettes of Wild-Type and gid1a-1 gid1b-1 gid1c-1 Triple Mutant Arabidopsis

GibberellinWild-Type (Col-0) (ng/g fresh weight)gid1a-1 gid1b-1 gid1c-1 Mutant (ng/g fresh weight)Fold Change
GA40.23 ± 0.042.86 ± 0.51~12.4x increase
GA340.81 ± 0.1216.53 ± 2.48~20.4x increase
GA10.09 ± 0.011.12 ± 0.17~12.4x increase
GA80.45 ± 0.0710.89 ± 1.63~24.2x increase

Data adapted from Griffiths et al. (2006). The gid1 triple mutant is defective in GA receptors, leading to insensitivity and a subsequent feedback-induced accumulation of bioactive GAs and their catabolites.[6]

Table 2: Endogenous Gibberellin Levels in Wild-Type and gai Mutant Arabidopsis

GibberellinWild-Type (ng/g dry weight)gai Mutant (ng/g dry weight)
GA11.524.0
GA40.31.2
GA813.0115.0
GA192.50.9
GA202.316.0
GA240.05<0.01
GA530.80.3

Data adapted from Talon et al. (1990). The gai mutant shows elevated levels of bioactive GAs (GA1 and GA4) due to a lack of feedback inhibition on GA biosynthesis.[7]

Table 3: Gibberellin Levels in Wild-Type, brm-6, and ga1-3 Mutant Arabidopsis

GibberellinWild-Type (pmol/g fresh weight)brm-6 Mutant (pmol/g fresh weight)ga1-3 Mutant (pmol/g fresh weight)
GA41.9 ± 0.21.0 ± 0.1 (~50% of WT)0.3 ± 0.05 (~15% of WT)
GA3413.8 ± 1.54.8 ± 0.51.2 ± 0.1
GA911.2 ± 1.210.5 ± 1.11.5 ± 0.2
GA121.5 ± 0.20.8 ± 0.12.5 ± 0.3

Data adapted from Archacki et al. (2013). The brm-6 mutant shows reduced levels of the active GA4, suggesting a defect in GA biosynthesis.[8]

Experimental Protocols

The quantification of gibberellins is a meticulous process that involves extraction, purification, and analysis, typically using mass spectrometry-based methods.[9][10]

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana seeds (e.g., ecotypes Landsberg erecta or Columbia-0) and the corresponding mutant seeds are surface-sterilized and sown on a suitable growth medium (e.g., Murashige and Skoog).

  • Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Rosette leaves or other tissues are harvested at a specific developmental stage for GA analysis.

2. Gibberellin Extraction:

  • Plant tissue is frozen in liquid nitrogen and ground to a fine powder.

  • The powdered tissue is extracted with a solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene.

  • Stable isotope-labeled gibberellins are added as internal standards to quantify the endogenous GAs accurately.

3. Purification and Fractionation:

  • The crude extract is subjected to several purification steps to remove interfering compounds.

  • Solid-phase extraction (SPE) with a C18 reverse-phase column is a common technique for initial cleanup and pre-concentration.[11]

  • Further purification can be achieved using high-performance liquid chromatography (HPLC).

4. Derivatization and Quantification:

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the carboxyl group of gibberellins is methylated, and hydroxyl groups are trimethylsilylated to make them volatile.[9][10]

  • The derivatized samples are then injected into a GC-MS system.

  • The gibberellins are separated based on their retention times and identified by their characteristic mass spectra. Quantification is performed by comparing the peak areas of endogenous GAs to their corresponding internal standards.[12]

  • Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of underivatized gibberellins.[11]

Mandatory Visualization

Gibberellin_Signaling_Pathway cluster_biosynthesis GA Biosynthesis cluster_signaling GA Signaling cluster_mutations Points of Mutation GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS/KS GA12 GA12 ent_kaurene->GA12 KO/KAO ga1_mutation ga1-3 mutant: Defective KS enzyme. Blocks ent-kaurene synthesis. ent_kaurene->ga1_mutation bioactive_GA Bioactive GA (e.g., GA4) GA12->bioactive_GA GA20ox, GA3ox bioactive_GA_signal Bioactive GA GID1 GID1 Receptor bioactive_GA_signal->GID1 Binds DELLA DELLA Protein (e.g., GAI, RGA) GID1->DELLA Binds SCF SCF-SLY1/GID2 DELLA->SCF Recruited PIFs PIFs DELLA->PIFs Inhibits Growth_Repression Growth Repression DELLA->Growth_Repression Causes gai_mutation gai mutant: Altered DELLA protein. Resistant to degradation, constitutive growth repression. DELLA->gai_mutation Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->DELLA Degradation Growth_Promotion Growth Promotion PIFs->Growth_Promotion Promotes

Caption: Gibberellin biosynthesis and signaling pathway with mutation points.

Experimental_Workflow start Plant Tissue (Wild-Type vs. Mutant) extraction Extraction with 80% Methanol + Internal Standards start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (C18 Column) supernatant->spe hplc HPLC Fractionation spe->hplc derivatization Derivatization (Methylation & Silylation) hplc->derivatization gcms GC-MS or LC-MS Analysis derivatization->gcms data_analysis Data Analysis: Quantification of GA Levels gcms->data_analysis

Caption: Workflow for gibberellin profiling in plant tissues.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Gibbane

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Safety Measures

Before handling Gibbane for disposal, it is crucial to be outfitted with the appropriate personal protective equipment to minimize exposure risks.[1]

PPE Specifications
Eye ProtectionSafety glasses with side shields or goggles.[1]
Hand ProtectionChemical-resistant gloves (e.g., nitrile or neoprene).[1][3]
Body ProtectionA standard laboratory coat should be worn.[1][3]
Respiratory ProtectionWork should be conducted in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator is recommended.[1]

Step-by-Step Disposal Procedure

The following steps provide a general framework for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound powder, along with contaminated materials such as gloves, weighing paper, and other labware, should be collected in a designated solid chemical waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a sealable, leak-proof container that is compatible with the solvent used.[2] Do not pour this compound solutions down the drain.[1][5]

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines, as mixing incompatible chemicals can lead to hazardous reactions.[2]

2. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."[1]

  • The label must include the chemical name ("this compound" or the specific derivative, e.g., "Gibberellic Acid") and a list of all constituents, including solvents and their approximate concentrations.[2]

3. Storage:

  • Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[3]

  • Store the sealed waste container in a designated, secure secondary containment area to prevent the spread of material in case of a leak or spill.[1][2]

  • Keep waste away from incompatible materials such as strong oxidizers, mineral acids, and bases.[4][6]

4. Disposal:

  • Waste disposal must be conducted in accordance with national and local regulations.

  • Arrange for the collection and disposal of the hazardous waste through a certified hazardous waste management company, following your institution's established procedures.[1] In some cases, special waste incineration may be required.[5]

5. Empty Container Disposal:

  • Whenever possible, keep this compound waste in its original container.[2]

  • Empty this compound containers should be triple-rinsed with a suitable solvent.[2][5]

  • The rinsate from the cleaning process should be collected as hazardous waste.[7]

  • After thorough rinsing, the labels on the container should be obliterated or removed before disposal.[7]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.[2] Remove all sources of ignition.[6]

  • Wear Appropriate PPE: At a minimum, wear gloves, safety glasses, and a lab coat.[2]

  • Contain the Spill:

    • For solid spills, dampen the material with a suitable solvent like ethanol to avoid generating dust.[6] Carefully sweep or scoop the material into a designated waste container.[2][6]

    • For liquid spills, use an absorbent material to contain and collect the liquid.[2][5]

  • Clean the Area: After the bulk of the spill has been collected, decontaminate the area with an appropriate solvent and cleaning materials.[2][6] Collect all cleaning materials as hazardous waste.[1]

This compound Disposal Workflow

Gibbane_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid collect_liquid Collect Liquid Waste in Leak-Proof Container segregate->collect_liquid label_waste Label Container: 'Hazardous Waste' + Contents collect_solid->label_waste collect_liquid->label_waste store_waste Store in Secure, Well-Ventilated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs dispose Disposal via Certified Hazardous Waste Vendor contact_ehs->dispose spill Spill Occurs contain_spill Contain Spill with Absorbent Material spill->contain_spill cleanup Clean & Decontaminate Area contain_spill->cleanup dispose_spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_spill_waste dispose_spill_waste->label_waste

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Gibbane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides critical safety and logistical information for handling gibberellins, a class of chemical compounds based on the gibbane skeleton. As "this compound" itself is the core chemical structure and not typically handled in isolation, the following procedures are derived from safety data for commercially available gibberellins, such as Gibberellic Acid, Gibberellin A1, and Gibberellin A4.[1][2] Researchers should always consult the specific Safety Data Sheet (SDS) for the particular gibberellin compound being used.

This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure proper handling and disposal of these materials.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure. While some gibberellins are not classified as hazardous substances, others, like Gibberellin A4, may cause an allergic skin reaction.[1][2] Therefore, a comprehensive PPE protocol is essential.

Protection Type Recommended Equipment Purpose Specifications & Best Practices
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against airborne powder, dust, and splashes of solutions.In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[3]
Hand Protection Chemical-resistant gloves.Prevents direct skin contact and potential allergic reactions.Nitrile rubber gloves are a suitable option.[3] Always check for tears or punctures before use.
Body Protection Laboratory coat, apron, or impervious clothing.Protects personal clothing and skin from contamination.For extensive handling, impervious clothing is recommended.[3]
Respiratory Protection NIOSH/MSHA-approved chemical cartridge respirator or a particulate filter device.Prevents inhalation of dust particles, especially when handling the powdered form.This is particularly crucial when working with the compound in its solid, powdered state.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling gibberellin compounds is critical for maintaining a safe laboratory environment.

1. Preparation and Precaution:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific gibberellin being used.

  • Designated Area: Conduct all handling procedures in a well-ventilated area, preferably within a fume hood, especially when working with powdered forms to minimize inhalation risk.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are easily accessible and in good working order.[3]

2. Handling the Compound:

  • Avoid Direct Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[3]

  • Minimize Dust Generation: When handling the powdered form, use techniques that minimize the creation of dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound.[3]

3. Post-Handling Procedures:

  • Decontamination: Clean and decontaminate all work surfaces and equipment after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan: Responsible Waste Management

Proper disposal of gibberellin compounds and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect waste gibberellin and any contaminated materials (e.g., gloves, absorbent pads, weighing papers) in a designated, clearly labeled, and sealed container.[2]

  • Do not mix gibberellin waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety guidelines.[2]

2. Container Management:

  • Whenever possible, keep the waste in its original container. If not feasible, use a compatible, sealable, and properly labeled waste container.[2]

  • Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[2]

3. Empty Container Disposal:

  • Empty containers that held gibberellin compounds should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[2]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's designated waste management program.

Experimental Protocol: Preparation of a Gibberellin Stock Solution

This protocol provides a general methodology for preparing a stock solution of a gibberellin compound, based on a common procedure for Gibberellic Acid.

Materials:

  • Gibberellin powder

  • Ethanol or isopropanol

  • Distilled water

  • Analytical balance

  • Beaker

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Amber glass storage bottles

Procedure:

  • Weighing: Accurately weigh the desired amount of gibberellin powder using an analytical balance.

  • Initial Dissolution: Transfer the weighed powder to a beaker and add a small amount of ethanol or isopropanol to completely dissolve the powder. Gibberellins are often poorly soluble in water but readily dissolve in alcohol.

  • Dilution: Transfer the dissolved gibberellin solution to a volumetric flask of the desired final volume.

  • Bringing to Volume: Add distilled water to the volumetric flask up to the calibration mark.

  • Mixing: Stopper the flask and mix the solution thoroughly by inversion or by using a magnetic stirrer to ensure homogeneity.

  • Storage: Transfer the final stock solution to a labeled, airtight, and light-protected amber bottle. Store under appropriate conditions as specified in the SDS.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound derivatives.

start Start: Handling this compound Derivative ppe Don Appropriate PPE start->ppe handling Handle Compound in Ventilated Area ppe->handling spill_check Spill Occurred? handling->spill_check spill_response Follow Spill Protocol spill_check->spill_response Yes decontaminate Decontaminate Work Area & Equipment spill_check->decontaminate No spill_response->decontaminate waste_segregation Segregate Waste decontaminate->waste_segregation doff_ppe Doff PPE waste_segregation->doff_ppe waste_disposal Dispose of Waste via Institutional Program doff_ppe->waste_disposal end End waste_disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound Derivatives.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.